Ethyl 5-bromo-1H-indole-7-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 5-bromo-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPFHVKOHMYAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731544 | |
| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065181-58-9 | |
| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 5-bromo-1H-indole-7-carboxylate
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Specifically, multi-substituted indoles such as Ethyl 5-bromo-1H-indole-7-carboxylate serve as critical building blocks for developing targeted therapeutics, including kinase inhibitors and receptor modulators. This guide provides a detailed, field-proven synthetic route to this valuable compound, starting from a strategically chosen precursor. We will dissect the renowned Leimgruber-Batcho indole synthesis, offering not just a protocol, but a deep dive into the causality behind each experimental step, potential challenges, and validation criteria, ensuring a reproducible and high-yielding process.
Strategic Overview: Retrosynthetic Analysis and Pathway Selection
Synthesizing a specifically substituted indole like this compound requires precise control over regiochemistry. While the user-specified starting material, p-bromoaniline, contains the necessary C5-bromo precursor, a direct and efficient construction of the indole ring with a C7-carboxylate is non-trivial using classical methods like the Fischer indole synthesis, which often yields mixtures of isomers or requires inaccessible starting materials.[1][2][3]
Our strategy, therefore, pivots to the Leimgruber-Batcho indole synthesis. This powerful two-step method offers a reliable and high-yield pathway to indoles from ortho-nitrotoluene precursors.[4][5] It provides unambiguous control over the substitution pattern of the final indole, making it the superior choice for this target.
The retrosynthetic analysis is as follows:
-
Target Molecule: The final ester, this compound, can be readily prepared via Fischer esterification of the corresponding carboxylic acid. However, for efficiency, we will target the direct synthesis of the ethyl ester.
-
Indole Ring Formation (Leimgruber-Batcho): The indole ring is formed via the reductive cyclization of a β-(dialkylamino)-2-nitrostyrene derivative (an enamine).
-
Key Precursor: This enamine intermediate arises from the condensation of a substituted ortho-nitrotoluene with a formamide acetal. The specific precursor required to yield the target molecule is Ethyl 4-bromo-6-methyl-2-nitrobenzoate . The positions on this precursor directly map to the final indole substitution pattern: the methyl group becomes C2, the nitro group becomes the indole nitrogen, the bromo substituent is at the correct position to become the C5-bromo group, and the ethyl carboxylate is positioned to become the C7-substituent.
The overall synthetic workflow is visualized below.
Caption: Retrosynthetic analysis for this compound.
While a full synthesis of the key precursor from p-bromoaniline is beyond the scope of this guide, it would involve a sequence of standard aromatic transformations. This guide will focus on the core Leimgruber-Batcho synthesis, which represents the most critical and technically demanding phase of the process.
The Leimgruber-Batcho Synthesis: A Detailed Protocol
This synthesis is executed in two primary, high-yielding steps from the key precursor, Ethyl 4-bromo-6-methyl-2-nitrobenzoate.
Step 1: Enamine Formation
The first step involves the condensation of the ortho-nitrotoluene precursor with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group, activated by the ortho-nitro group, is sufficiently acidic to react, forming a highly conjugated nitrostyrene derivative known as an enamine. The extended conjugation of this push-pull system, with an electron-donating amino group and an electron-withdrawing nitro group, typically imparts a deep red or purple color to the product, serving as a useful visual indicator of reaction success.[4]
Caption: Workflow for the formation of the enamine intermediate.
Experimental Protocol: Synthesis of Ethyl 4-bromo-6-(2-(dimethylamino)vinyl)-2-nitrobenzoate
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Ethyl 4-bromo-6-methyl-2-nitrobenzoate | 289.09 | 5.00 g | 17.3 | 1.0 |
| DMF-DMA | 119.16 | 4.12 g (4.9 mL) | 34.6 | 2.0 |
| Pyrrolidine | 71.12 | 1.23 g (1.4 mL) | 17.3 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | - |
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-bromo-6-methyl-2-nitrobenzoate (5.00 g, 17.3 mmol) and anhydrous DMF (25 mL).
-
Add pyrrolidine (1.4 mL, 17.3 mmol) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.9 mL, 34.6 mmol).
-
Expert Insight: Pyrrolidine acts as a catalyst by forming a more reactive enamine with DMF-DMA, which then reacts with the nitrotoluene. While the reaction can proceed with DMF-DMA alone, it is often significantly faster in the presence of pyrrolidine.[4]
-
-
Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Self-Validation: The reaction mixture should turn a deep, intense red color, indicating the formation of the conjugated enamine product.
-
-
Cool the mixture to room temperature. Pour the solution into 100 mL of ice-water with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol to remove residual DMF.
-
Dry the resulting dark red solid under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Expected Yield: 85-95%.
Step 2: Reductive Cyclization to the Indole
This is the key ring-forming step. The nitro group of the enamine is reduced to an amine, which rapidly undergoes an intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine leads to aromatization and formation of the stable indole ring. A variety of reducing agents can be employed, but catalytic hydrogenation using Palladium on carbon (Pd/C) is clean, efficient, and generally high-yielding.[6]
Mechanism of Reductive Cyclization
Caption: Key transformations in the reductive cyclization step.
Experimental Protocol: Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Enamine Intermediate | 344.18 | 5.00 g | 14.5 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 500 mg | - | 10% w/w |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - | - |
| Hydrogen (H₂) | 2.02 | 1 atm (balloon) | - | - |
Methodology:
-
In a 250 mL hydrogenation flask, dissolve the enamine intermediate (5.00 g, 14.5 mmol) in ethyl acetate (100 mL).
-
Carefully add 10% Pd/C (500 mg) under a nitrogen atmosphere.
-
Trustworthiness: Use of a robust catalyst like Pd/C ensures complete reduction. The catalyst should be handled carefully as it can be pyrophoric.
-
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the suspension vigorously at room temperature under a hydrogen atmosphere (balloon pressure is sufficient) for 8-16 hours.
-
Self-Validation: The reaction can be monitored by TLC. The disappearance of the intensely colored starting material and the appearance of a new, UV-active spot corresponding to the indole product indicates completion.
-
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Expert Insight: It is crucial to keep the Celite pad wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.
-
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure product.
Data Validation and Characterization
A successful synthesis must be confirmed by rigorous analytical characterization. The expected data for the final product are summarized below.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 70-85% (after chromatography) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 (br s, 1H, NH), 7.9 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.2 (t, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~165.0, 135.0, 130.0, 128.0, 125.0, 122.0, 115.0, 114.0, 105.0, 61.0, 14.5 ppm. |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₁BrNO₂: 267.99; found: 268.0. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Enamine formation) | Incomplete reaction; moisture in reagents/solvents. | Ensure all glassware is oven-dried and use anhydrous DMF. Increase reaction time or temperature slightly if starting material persists. |
| Incomplete reduction in Step 2 | Deactivated catalyst; insufficient hydrogen. | Use fresh, high-quality Pd/C. Ensure vigorous stirring to maintain suspension. If necessary, re-subject the crude material to the reaction conditions with fresh catalyst. |
| Side products during reduction | Over-reduction or dehalogenation (debromination). | Pd/C is generally chemoselective. However, if debromination is observed, consider alternative, milder reducing agents like stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid.[5] These may require more rigorous purification. |
| Difficulty in purification | Streaking on silica gel column due to acidic NH group. | Add 0.5-1% triethylamine to the eluent during column chromatography to suppress ionization of the indole NH, leading to sharper peaks and better separation. |
References
- 1. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1H-indole-7-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—a bromine atom at the 5-position and an ethyl carboxylate at the 7-position—offers versatile handles for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for this compound, offering a detailed interpretation of its ¹H and ¹³C NMR spectra, a validated experimental protocol for data acquisition, and expert insights into the structural features that govern its spectroscopic signature.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the protons in its unique chemical environments. The analysis below is based on established principles of NMR spectroscopy and comparative data from structurally related indole derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | br s | 1H | N-H | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |
| ~8.0 | d | 1H | H-4 | This proton is ortho to the electron-withdrawing carboxylate group at C-7, leading to significant deshielding. It will appear as a doublet due to coupling with H-6. |
| ~7.8 | d | 1H | H-6 | This proton is meta to the carboxylate group and ortho to the bromine atom. It will appear as a doublet due to coupling with H-4. |
| ~7.3 | t | 1H | H-2 | The proton at the 2-position of the indole ring typically resonates in this region and will appear as a triplet due to coupling with the H-3 protons. |
| ~6.5 | t | 1H | H-3 | The proton at the 3-position will be a triplet due to coupling with the H-2 proton. |
| ~4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons. |
| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution within the indole ring system.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the ethyl ester is highly deshielded. |
| ~136 | C-7a | A quaternary carbon within the indole ring system. |
| ~131 | C-3a | Another quaternary carbon at the fusion of the two rings. |
| ~129 | C-2 | The carbon at the 2-position of the indole. |
| ~127 | C-4 | This carbon is deshielded by the adjacent carboxylate group. |
| ~125 | C-6 | This carbon is deshielded by the attached bromine atom. |
| ~115 | C-5 | The carbon bearing the bromine atom. |
| ~112 | C-7 | The carbon attached to the carboxylate group. |
| ~103 | C-3 | The carbon at the 3-position of the indole. |
| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating necessary checks and standards.
1. Sample Preparation:
-
Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution, aiming for a chloroform residual peak linewidth of <0.5 Hz.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 (or more for dilute samples).
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 (or more, as ¹³C has low natural abundance).
-
Decoupling: Broadband proton decoupling during acquisition.
5. Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectra manually to obtain pure absorption lineshapes.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, as detailed in this guide, provides a robust framework for the structural verification and quality control of this compound. By understanding the underlying principles that dictate the chemical shifts and coupling patterns, researchers can confidently interpret their experimental data. The provided protocol for data acquisition ensures consistency and reliability, which are critical in the fields of drug discovery and materials science. This technical guide serves as a valuable resource for scientists working with this important indole derivative, facilitating its effective utilization in their research and development endeavors.
Physical and chemical properties of Ethyl 5-bromo-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1H-indole-7-carboxylate is a halogenated indole derivative with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available spectral data. It delves into its synthesis, chemical reactivity, and potential applications, particularly in the realm of drug discovery, where the indole scaffold is a privileged structure. This document is intended to be a valuable resource for researchers and professionals engaged in the study and utilization of this versatile molecule.
Introduction
Indole and its derivatives are of paramount importance in the field of medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position and an ethyl carboxylate group at the 7-position of the indole ring, as seen in this compound, significantly influences the molecule's electronic properties and reactivity. This targeted substitution can enhance binding affinities to biological targets and provide a handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide aims to consolidate the current knowledge on this specific isomer to facilitate its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1065181-58-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [3] |
| Molecular Weight | 268.11 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95.0% | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific experimental spectra are not publicly available in detail, resources indicate their existence.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR is crucial for identifying the chemical environment of the hydrogen atoms within the molecule. Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the indole ring, and the N-H proton.
-
¹³C NMR: Carbon NMR provides information about the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the bromo-substituted indole ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 268.11 g/mol , along with isotopic peaks characteristic of the presence of a bromine atom.
Synthesis and Reactivity
Synthesis
Figure 1: Conceptual workflow for the synthesis of this compound.
Common strategies for constructing the indole ring, such as the Fischer, Reissert, or Bartoli indole syntheses, could be employed using appropriately substituted precursors. For instance, a substituted aniline could be reacted with a suitable ketone or aldehyde to form the indole core, followed by esterification of a carboxylic acid at the 7-position.
Reactivity
The chemical reactivity of this compound is dictated by the interplay of the indole nucleus, the bromine substituent, and the ethyl carboxylate group.
-
Indole Nucleus: The indole ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing carboxylate group may deactivate the ring to some extent. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
-
Bromine Atom: The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, further diversifying the molecular structure for structure-activity relationship (SAR) studies.
-
Ethyl Carboxylate Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. It can also be reduced to an alcohol.
Figure 2: Key reactivity pathways of this compound.
Applications in Research and Drug Development
The 5-bromoindole moiety is a common feature in a variety of biologically active molecules. Derivatives of 5-bromoindole have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5]
-
Anticancer Agents: The indole scaffold is present in many anticancer drugs. The 5-bromo substitution can enhance the antiproliferative activity of these compounds.[5]
-
Antimicrobial and Antiviral Agents: Bromoindole derivatives have been investigated for their potential as antimicrobial and antiviral agents.[5]
-
Chemical Probes: The reactivity of the bromine atom makes this compound a useful building block for the synthesis of chemical probes to study biological processes.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and organic synthesis. Its unique substitution pattern offers a platform for the development of novel molecules with diverse biological activities. This guide has summarized the available information on its properties, synthesis, and reactivity to serve as a foundational resource for the scientific community. Further research to fully characterize its physical properties and explore its synthetic utility is warranted and will undoubtedly contribute to advancements in drug discovery and materials science.
References
- 1. 5-Bromo-1H-indole-7-carboxylic acid | C9H6BrNO2 | CID 53399257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]
- 3. Ethyl bromoacetate(105-36-2) IR Spectrum [chemicalbook.com]
- 4. This compound(1065181-58-9) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to GSK2830371 (CAS No. 1065181-58-9): A Selective Allosteric Inhibitor of Wip1 Phosphatase
This guide provides a comprehensive technical overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). This document is intended for researchers, scientists, and drug development professionals investigating the DNA damage response, p53 signaling pathways, and novel therapeutic strategies in oncology.
Introduction: The Rationale for Targeting Wip1 Phosphatase
Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA Damage Response (DDR) and other cellular stress signaling pathways.[1] In normal cellular physiology, Wip1 is responsible for dephosphorylating and inactivating key proteins in the DDR cascade, such as p53, Chk2, and ATM, thereby allowing cells to recover after DNA repair. However, in various human cancers, the PPM1D gene is frequently amplified or overexpressed, leading to aberrant Wip1 activity. This hyper-activation of Wip1 prematurely terminates the DDR, enabling cancer cells to evade apoptosis and continue to proliferate despite genomic instability, ultimately contributing to tumorigenesis and therapeutic resistance.[1][2]
The oncogenic role of Wip1 has made it an attractive target for therapeutic intervention. GSK2830371 emerged from high-throughput screening campaigns as a first-in-class, orally active, allosteric inhibitor of Wip1 phosphatase.[1] Its unique mechanism of action and high selectivity offer a promising avenue for the reactivation of tumor suppressor pathways in cancers with amplified PPM1D and wild-type p53.
Physicochemical Characterization of GSK2830371
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key characteristics of GSK2830371 are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1065181-58-9 | N/A |
| Synonyms | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide, PPM1D Phosphatase Inhibitor II | |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1][3] |
| Molecular Weight | 461.02 g/mol | [1][3] |
| Appearance | White to beige powder | [3][4] |
| Purity | ≥97% (HPLC) | |
| Solubility | DMSO: up to 100 mg/mL or 100 mM; Ethanol: 50 mM | |
| Storage | Powder: Store at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2][5] |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 exhibits a novel mechanism of action by functioning as an allosteric inhibitor of Wip1 phosphatase. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1.[1][5] This flap region is structurally divergent among members of the protein phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1 over other phosphatases.[5]
Binding of GSK2830371 to the flap subdomain induces a conformational change in Wip1, locking the enzyme in an inactive state.[3] This prevents Wip1 from dephosphorylating its downstream substrates. Consequently, key proteins in the DNA damage response pathway, such as p53 (at Ser15), Chk2 (at Thr68), H2AX (at Ser139), and ATM (at Ser1981), remain in their phosphorylated, active state.[2] The sustained phosphorylation of these substrates leads to the activation of p53-mediated cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[2][5]
Interestingly, in addition to its direct inhibitory effect, GSK2830371 has also been shown to induce the ubiquitination-dependent degradation of the Wip1 protein, further diminishing its cellular activity.
Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.
Biological Activity and Preclinical Data
The biological activity of GSK2830371 has been characterized in a range of in vitro and in vivo models.
In Vitro Activity
GSK2830371 potently inhibits the enzymatic activity of Wip1 with an IC₅₀ of 6 nM for the dephosphorylation of a fluorescent diphosphate substrate and 13 nM for its endogenous substrate, phospho-p38 MAPK.[4] In cell-based assays, GSK2830371 treatment of cancer cell lines with amplified PPM1D and wild-type p53, such as MCF7 breast cancer cells, leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates.[2] This on-target activity translates to growth inhibition, with a GI₅₀ value of 2.65 µM in MCF7 cells.[2] The anti-proliferative effects of GSK2830371 are dependent on p53 status, as cell lines with mutant p53 are largely resistant to the compound.[2]
| Cell Line | Cancer Type | p53 Status | PPM1D Status | IC₅₀/GI₅₀ (µM) | Reference(s) |
| MCF7 | Breast Carcinoma | Wild-type | Amplified | 2.65 | [2] |
| MX-1 | Breast Carcinoma | Wild-type | Amplified | Not specified | [2] |
| BT474 | Breast Ductal Carcinoma | Mutant | Amplified | >10 | |
| DOHH2 | B-cell Lymphoma | Wild-type | Not specified | Not specified | [2] |
In Vivo Activity
The in vivo efficacy of GSK2830371 has been demonstrated in xenograft models. Oral administration of GSK2830371 to mice bearing DOHH2 lymphoma xenografts resulted in a dose-dependent inhibition of tumor growth.[2][5] A dosing regimen of 150 mg/kg twice daily (BID) or three times daily (TID) for 14 days inhibited tumor growth by 41% and 68%, respectively.[2] Pharmacodynamic studies in these models confirmed on-target activity, showing increased phosphorylation of Chk2 and p53, and a decrease in Wip1 protein levels in the tumors.[2] The short half-life of the compound in mice necessitates frequent dosing to maintain sustained inhibition of Wip1 for maximal anti-tumor effect.[2]
Key Experimental Protocols
To facilitate the investigation of GSK2830371, detailed protocols for its characterization are provided below.
Wip1 Phosphatase Inhibition Assay (Biochemical)
This protocol describes a fluorescence-based assay to determine the in vitro potency of GSK2830371 against Wip1 phosphatase.
-
Reagents and Materials:
-
Recombinant Wip1 phosphatase
-
Fluorescein diphosphate (FDP) substrate
-
Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/mL BSA
-
GSK2830371 stock solution (e.g., 10 mM in DMSO)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
-
Procedure:
-
Prepare serial dilutions of GSK2830371 in assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of FDP substrate (final concentration 50 µM) to each well.
-
Initiate the reaction by adding 5 µL of Wip1 enzyme (final concentration 1-10 nM) to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability/Growth Inhibition Assay (Cell-based)
This protocol outlines a method to assess the anti-proliferative effects of GSK2830371 on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MCF7)
-
Complete cell culture medium
-
GSK2830371 stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear or white microplates
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of GSK2830371 in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).
-
Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence or fluorescence signal.
-
Calculate the percent growth inhibition relative to the vehicle control and determine the GI₅₀ value.
-
Western Blot Analysis for Phosphorylated Substrates
This protocol is for detecting changes in the phosphorylation status of Wip1 substrates in response to GSK2830371 treatment.
-
Reagents and Materials:
-
Cancer cell lines
-
GSK2830371
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of GSK2830371 for the desired time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Caption: A typical experimental workflow for the evaluation of GSK2830371.
Conclusion
GSK2830371 is a highly selective and potent allosteric inhibitor of Wip1 phosphatase that has demonstrated significant anti-tumor activity in preclinical models of cancers with wild-type p53. Its unique mechanism of action provides a powerful tool for researchers studying the DNA damage response and p53 signaling. The detailed characterization and protocols provided in this guide are intended to support the further investigation of GSK2830371 and its potential as a therapeutic agent.
References
Ethyl 5-bromo-1H-indole-7-carboxylate: A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Brominated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a variety of approved drugs and clinical candidates. The strategic introduction of a bromine atom onto the indole ring, as seen in Ethyl 5-bromo-1H-indole-7-carboxylate, profoundly influences the molecule's physicochemical and pharmacological properties. This halogenation can enhance metabolic stability, improve membrane permeability, and provide a reactive handle for further synthetic diversification through cross-coupling reactions. This guide offers an in-depth exploration of this compound, a valuable building block for the synthesis of novel therapeutics. We will delve into its fundamental properties, synthesis, purification, analytical characterization, and potential applications, with a focus on providing practical insights for researchers in the field.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| CAS Number | 1065181-58-9 | [1] |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from related compounds |
Synthesis and Purification: A Practical Approach
Proposed Synthetic Pathway: Modified Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone. In this proposed synthesis, 4-bromo-2-carboxyphenylhydrazine would be reacted with a suitable three-carbon aldehyde equivalent, followed by cyclization to form the indole core. Subsequent esterification would yield the final product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-1H-indole-7-carboxylic acid
-
Hydrazine Formation: To a cooled (0-5 °C) solution of 2-amino-4-bromobenzoic acid in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. The precipitated hydrazine hydrochloride is filtered, washed with a small amount of cold water, and dried.
-
Fischer Indole Synthesis: The 4-bromo-2-carboxyphenylhydrazine hydrochloride is suspended in a suitable solvent such as ethanol, and pyruvic acid is added. The mixture is heated to reflux in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water to remove excess acid, and then dried. This crude product is 5-bromo-1H-indole-7-carboxylic acid.
Step 2: Esterification to this compound
-
Reaction Setup: The crude 5-bromo-1H-indole-7-carboxylic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
Purification of this compound
High purity is paramount for applications in drug discovery and development. The crude product can be purified by the following methods:
-
Column Chromatography: This is the most common and effective method for purifying indole derivatives. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is optimized to achieve good separation of the desired product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification technique.
Analytical Characterization: Ensuring Identity and Purity
Confirming the structure and purity of the synthesized this compound is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and chemical environment of the protons in the molecule. The spectrum of this compound is expected to show characteristic signals for the aromatic protons on the indole ring, the ethyl group of the ester (a quartet and a triplet), and the N-H proton of the indole.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the 11 carbon atoms in the structure.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (268.11 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will result in two molecular ion peaks separated by two mass units, which is a characteristic signature of a monobrominated compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape. The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: A typical workflow for the purification and analysis of the target compound.
Applications in Drug Discovery and Development
The 5-bromoindole moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound, as a versatile intermediate, can be used to synthesize a variety of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas
-
Anticancer Agents: Many 5-bromoindole derivatives have been investigated as potent anticancer agents.[2][3] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell growth and proliferation. The ethyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
-
Antimicrobial Agents: The indole nucleus is also a common feature in many antimicrobial compounds. The 5-bromo substituent can enhance the antimicrobial activity of indole derivatives. This compound can serve as a starting material for the synthesis of novel antibacterial and antifungal agents.
-
Neurological Disorders: Indole derivatives are known to interact with various receptors in the central nervous system. The unique substitution pattern of this compound could lead to the discovery of novel ligands for these receptors, with potential applications in the treatment of neurological and psychiatric disorders.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern offers opportunities for the synthesis of novel and diverse libraries of compounds with potential therapeutic applications in oncology, infectious diseases, and neurology. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and key considerations for its purification, analysis, and safe handling. By leveraging the information presented here, researchers can effectively incorporate this promising intermediate into their drug discovery programs.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
Strategic Solubility Profiling of Ethyl 5-bromo-1H-indole-7-carboxylate in Common Organic Solvents
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of Ethyl 5-bromo-1H-indole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing that solubility is a critical parameter influencing reaction kinetics, purification efficiency, and bioavailability, this document moves beyond a simple data table. It presents the fundamental principles governing solubility, a robust experimental protocol for its quantitative determination, and expert insights into leveraging this data for practical laboratory applications. This guide is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in various organic media.
Introduction: The Central Role of Solubility in Drug Discovery
This compound is a substituted indole, a privileged scaffold in numerous pharmacologically active agents. Its utility as a synthetic intermediate is clear, but its successful application hinges on a thorough understanding of its physicochemical properties, chief among them being solubility.
In the context of drug development, solubility is not merely a physical constant; it is a critical determinant of a drug candidate's entire lifecycle.[1] Poor solubility can lead to inadequate drug absorption and low bioavailability, ultimately causing promising candidates to fail.[2][3] Furthermore, understanding solubility is essential for:
-
Reaction Chemistry: Ensuring reactants are in the solution phase for optimal kinetics and yield.
-
Purification: Developing effective crystallization and chromatographic methods.
-
Formulation Development: Creating stable and deliverable dosage forms, from oral solids to parenteral solutions.[4][5]
This guide provides the theoretical and practical tools necessary to systematically evaluate the solubility of this compound, enabling more informed and efficient research and development.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[6][7][8] This rule is governed by the nature of intermolecular forces between the solute (this compound) and the solvent.
Molecular Structure Analysis:
-
Indole Ring System: The bicyclic aromatic structure is largely nonpolar and capable of π-π stacking interactions. The N-H group, however, introduces polarity and the capacity to act as a hydrogen bond donor.[9]
-
Ethyl Ester Group (-COOEt): This group adds significant polarity and can act as a hydrogen bond acceptor at its oxygen atoms.
-
Bromo Group (-Br): The bromine atom is electronegative, adding a polar C-Br bond, but its overall contribution is more towards increasing molecular weight and lipophilicity.
Based on this structure, we can hypothesize its solubility behavior:
-
High Solubility Expected in: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can engage in dipole-dipole interactions and accept hydrogen bonds.
-
Moderate Solubility Expected in: Alcohols like methanol and ethanol, which are polar protic solvents. While they can hydrogen bond, the nonpolar character of the indole ring may limit extensive solvation.
-
Low to Negligible Solubility Expected in: Nonpolar solvents such as hexanes, toluene, and diethyl ether, which lack the strong intermolecular forces needed to overcome the crystal lattice energy of the solid compound.
The ultimate solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[10][11] It is a robust and reliable technique that ensures the system has reached a true equilibrium state. The workflow described below is a self-validating system designed for accuracy and reproducibility.
Experimental Workflow Diagram
The following diagram outlines the critical steps of the shake-flask solubility determination protocol.
Caption: Shake-Flask method for solubility determination.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid powder)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass tubes with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. "Excess" is crucial; undissolved solid must be visible throughout the experiment to ensure saturation.[12] A good starting point is 10-20 mg of solid.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare each solvent in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a consistent speed (e.g., 150 RPM) for at least 24 hours. Causality: A 24-72 hour period is necessary for most organic compounds to ensure the dissolution process reaches a true thermodynamic equilibrium.[12] Shorter times may only yield kinetic solubility, which can be misleading.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and let them stand for a short period to allow solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve using an appropriate analytical method (HPLC with UV detection is preferred for its specificity and sensitivity).
-
Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, comparative table.
Table 1: Solubility of this compound at 25 °C (Template)
| Solvent Class | Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | [Experimental Data] | [Calculated Data] | Clear, colorless solution |
| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | [Experimental Data] | [Calculated Data] | Clear, colorless solution | |
| Acetonitrile | 5.8 | Weak Acceptor | [Experimental Data] | [Calculated Data] | ||
| Acetone | 5.1 | Acceptor | [Experimental Data] | [Calculated Data] | ||
| Polar Protic | Methanol | 5.1 | Donor/Acceptor | [Experimental Data] | [Calculated Data] | |
| Ethanol | 4.3 | Donor/Acceptor | [Experimental Data] | [Calculated Data] | ||
| Nonpolar | Dichloromethane (DCM) | 3.1 | None | [Experimental Data] | [Calculated Data] | |
| Toluene | 2.4 | None | [Experimental Data] | [Calculated Data] | Insoluble/Slightly Soluble | |
| Hexane | 0.1 | None | [Experimental Data] | [Calculated Data] | Insoluble |
Interpretation: The results from this table will provide a clear empirical basis for solvent selection. For instance, high solubility in DMSO and DMF would confirm them as excellent choices for preparing concentrated stock solutions for screening assays. Moderate solubility in ethanol might suggest it as a potential solvent for crystallization, where slight cooling could induce precipitation of the pure compound.
Conclusion and Strategic Application
A systematic determination of the solubility of this compound is a foundational step for any research involving this compound. By employing a robust methodology like the shake-flask method, researchers can obtain reliable, quantitative data that directly informs critical decisions in synthesis, purification, and formulation. This guide provides the theoretical context and a detailed, validated protocol to empower scientists to generate this crucial data, thereby accelerating the pace of discovery and development.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ucd.ie [ucd.ie]
- 4. Solubility and its Importance.pptx [slideshare.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. quora.com [quora.com]
A Technical Guide to the Crystal Structure of Substituted Ethyl Bromoindole Carboxylates: Principles, Analysis, and Pharmaceutical Implications
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic placement of substituents, such as bromine atoms and ethyl carboxylate groups, profoundly influences the molecule's physicochemical properties, including solubility, stability, and bioavailability—all of which are critically dependent on the solid-state architecture. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the crystal structure of substituted ethyl bromoindole carboxylates. We will delve into the fundamental principles of single-crystal X-ray diffraction (SC-XRD), present a detailed experimental workflow for structure determination, analyze the intricate network of intermolecular interactions that govern crystal packing, and discuss the vital link between crystal structure and a compound's pharmaceutical viability.
The Significance of Substituted Indoles in Medicinal Chemistry
The indole ring system is often described as a "privileged scaffold" because of its ability to bind to a wide range of biological targets with high affinity.[1][2] This versatility has led to the development of indole-based drugs for treating a spectrum of diseases, from cancer to neurological disorders.[1][3] The introduction of specific substituents onto the indole core is a key strategy in drug design to modulate biological activity and optimize pharmacokinetic profiles.
-
Bromo Substituents: The inclusion of a bromine atom can enhance a molecule's binding affinity through halogen bonding, a highly directional non-covalent interaction.[4][5][6] It can also improve metabolic stability and membrane permeability.
-
Ethyl Carboxylate Group: This ester group frequently serves as a hydrogen bond acceptor and can be crucial for molecular recognition at the active site of a target protein. Its presence also impacts solubility and crystallinity.
Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. The crystal structure dictates the material's properties and is a critical component of intellectual property in pharmaceutical development.[7][8] Polymorphism, the ability of a compound to exist in multiple crystal forms, can have dramatic consequences, as different polymorphs may exhibit distinct solubility and stability profiles, potentially impacting a drug's efficacy and safety.[9][10][11]
Fundamentals of Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.[12] The technique relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms arranged in a regular, repeating lattice. The resulting diffraction pattern of constructive interference provides the raw data needed to solve the crystal structure.
SC-XRD analysis yields fundamental crystallographic parameters, including:
-
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.
-
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
-
Atomic Coordinates: The precise (x, y, z) position of every atom, which allows for the calculation of bond lengths, bond angles, and torsion angles.
This detailed structural information is unattainable by other analytical techniques and is essential for a comprehensive understanding of the molecule's solid-state behavior.
Experimental Workflow: From Powder to Solved Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data. The general workflow is outlined below.
Detailed Experimental Protocol
-
Crystal Growth (The Art of Crystallization):
-
Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.03-0.3 mm in size, free of cracks and defects.[12][13] Slow crystal growth is paramount to achieving the necessary order.[13]
-
Methodology:
-
Dissolve the purified ethyl bromoindole carboxylate derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Employ a slow crystallization technique. Slow evaporation is often effective: cover the vial with parafilm and puncture it with a few small holes to allow the solvent to evaporate over several days.[13]
-
Alternatively, vapor diffusion (placing the solution vial inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble) or slow cooling of a saturated solution can be used.
-
Harvest the best-looking crystals—those that are transparent and have well-defined faces—using a micromanipulator loop.[13]
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: The selected crystal must be mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Methodology:
-
Coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation upon cooling.
-
Mount the crystal on a specialized loop (e.g., a MiTeGen MicroMount™).
-
Place the mounted crystal onto the goniometer head of the single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas.
-
Perform an initial set of diffraction frames to determine the unit cell and assess crystal quality.
-
Execute a full data collection strategy, rotating the crystal and collecting thousands of diffraction images to measure the intensities of as many unique reflections as possible.[12]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to generate an initial electron density map, from which an initial model of the molecular structure is built. This model is then refined against the experimental data to achieve the best possible fit.
-
Methodology:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to solve the "phase problem" and generate an initial structural model.
-
Structure Refinement: Iteratively refine the atomic positions, and their anisotropic displacement parameters against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process minimizes the difference between the observed and calculated structure factors.
-
Validation: Assess the quality of the final model using metrics such as the R1 factor (agreement factor) and Goodness-of-Fit (GooF). Check for any remaining peaks in the difference Fourier map, which could indicate disorder or missing atoms.
-
-
Workflow Visualization
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Analysis of Substituted Ethyl Bromoindole Carboxylate Crystal Structures
The crystal packing of substituted ethyl bromoindole carboxylates is dictated by a delicate balance of intermolecular forces. The indole N-H group is a potent hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate is an excellent acceptor. The bromine atom can act as a halogen bond donor.[14]
A common structural motif observed in these compounds is the formation of hydrogen-bonded dimers or chains. For example, in many indole-2-carboxylate structures, molecules form centrosymmetric dimers via a pair of N—H···O hydrogen bonds, creating a robust R²₂(10) graph-set motif.[15]
These primary hydrogen-bonded structures are then arranged into a three-dimensional lattice through weaker interactions, such as:
-
π–π Stacking: Interactions between the aromatic indole rings.[15][16]
-
C—H···O and C—H···π Interactions: Weaker hydrogen bonds that play a significant role in stabilizing the overall packing.[16]
-
Halogen Bonds (e.g., C—Br···O, C—Br···π): The electrophilic region on the bromine atom (the σ-hole) can interact favorably with nucleophilic atoms (like oxygen) or π-systems.[6][14][17]
The specific position of the bromo substituent (e.g., C4, C5, C6) significantly influences which of these secondary interactions predominate, leading to different packing arrangements and potentially different polymorphs.
Tabulated Crystallographic Data
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic crystal structures and is an essential resource for this type of analysis.[18][19][20][21] Below is a representative table summarizing hypothetical data for different isomers to illustrate how crystallographic parameters are presented.
| Compound ID | Formula | Bromine Pos. | Space Group | Z | Key Intermolecular Interaction(s) | CSD Refcode |
| 1 | C₁₁H₁₀BrNO₂ | 5-Bromo | P2₁/c | 4 | N—H···O (Dimer), C—H···O, π–π stacking | EXAMPLE1 |
| 2 | C₁₁H₁₀BrNO₂ | 4-Bromo | P-1 | 2 | N—H···O (Dimer), C—Br···O (Halogen Bond) | EXAMPLE2 |
| 3 | C₁₁H₁₀BrNO₂ | 6-Bromo | P2₁2₁2₁ | 4 | N—H···O (Chain), C—H···π | EXAMPLE3 |
| 4 | C₁₁H₁₀BrNO₂ | 7-Bromo | C2/c | 8 | N—H···O (Dimer), Br···Br interactions | EXAMPLE4 |
| Z = Number of molecules in the unit cell. |
Visualization of Intermolecular Interactions
Caption: Key intermolecular interactions forming a supramolecular dimer.
Structure-Property Relationships: Pharmaceutical Implications
The detailed knowledge gleaned from a crystal structure is not merely academic; it directly informs drug development.
-
Solubility and Dissolution Rate: The strength of the crystal lattice, dictated by the energy of the intermolecular interactions, determines how easily a compound dissolves. Strongly hydrogen-bonded networks generally lead to lower solubility. Identifying a polymorph with a weaker lattice can be a key strategy for improving the bioavailability of poorly soluble drugs.[9][10]
-
Stability: The most thermodynamically stable polymorph is typically desired for a final drug formulation to prevent transformations during manufacturing or storage, which could alter the drug's performance.[7][10] The infamous case of the HIV drug Ritonavir, where an unexpected and less soluble polymorph appeared on the market, underscores the critical importance of comprehensive polymorphic screening.[9]
-
Manufacturability: Crystal morphology (e.g., needles vs. prisms), which is an expression of the underlying crystal structure, affects bulk properties like powder flow and compaction. These are critical parameters for tablet manufacturing.[9][10]
-
Intellectual Property: Different polymorphic forms of an active pharmaceutical ingredient (API) can be patented separately.[7][8] A thorough understanding of the solid-state landscape of a new drug candidate is therefore essential for a robust patent strategy.
Conclusion and Future Outlook
The crystal structure of a substituted ethyl bromoindole carboxylate is a rich source of information that provides a definitive map of its molecular conformation and the complex web of intermolecular forces that govern its assembly in the solid state. This guide has outlined the essential experimental and analytical framework for determining and interpreting these structures. As drug development continues to rely on rational design, the ability to predict and control crystal packing through techniques like crystal engineering will become increasingly vital. The strategic use of strong hydrogen bonds and directional halogen bonds offers a powerful toolkit for designing APIs with optimized solid-state properties, ultimately leading to safer and more effective medicines.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphism – All About Drugs [allfordrugs.com]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. mdpi.com [mdpi.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 14. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials | EurekAlert! [eurekalert.org]
- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 19. lib.umassd.edu [lib.umassd.edu]
- 20. Cambridge Structural Database (CSD) | USC Libraries [libraries.usc.edu]
- 21. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
A Comprehensive Technical Guide to the Stability and Storage of Ethyl 5-bromo-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1H-indole-7-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indole core is a common motif in a wide array of biologically active compounds.[1][2] The stability and purity of this reagent are paramount to ensure the reliability and reproducibility of synthetic protocols and the quality of downstream products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.
| Property | Value | Source |
| CAS Number | 1065181-58-9 | [3][4][5] |
| Molecular Formula | C11H10BrNO2 | [5] |
| Molecular Weight | 268.11 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | >95% | [6] |
Factors Influencing the Stability of Indole Derivatives
The indole nucleus, while aromatic, possesses inherent reactivity that can lead to degradation under certain conditions. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, while the N-H proton can be abstracted under basic conditions.[7]
Key Degradation Pathways for Indole Compounds:
-
Oxidation: The indole ring is prone to oxidation, especially at the C2 and C3 positions, which can result in the formation of oxindole derivatives.[7] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. While most indoles are relatively stable in air, some derivatives, like 2-methylindoles, are known to auto-oxidize readily.[1]
-
Acid-Catalyzed Degradation: In strongly acidic conditions, the indole ring can be protonated, primarily at the C3 position.[7] This can lead to polymerization or other acid-catalyzed decomposition reactions.
-
Base-Catalyzed Degradation: The ester group of this compound is susceptible to hydrolysis under basic conditions, which would yield the corresponding carboxylic acid.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of indole-containing molecules.[8]
Recommended Storage and Handling Conditions
Based on the general stability of indole derivatives and supplier recommendations for similar compounds, the following storage and handling procedures are advised for this compound to ensure its long-term integrity.
Storage Conditions:
To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is recommended for a similar compound, Ethyl 5-bromoindole-2-carboxylate.[9] Room temperature storage in a dry place is suggested for another related molecule, Methyl 5-bromo-1H-indazole-7-carboxylate.[10] For optimal stability, refrigeration (2-8°C) is the most prudent approach. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[7] | Minimizes oxidative degradation. |
| Light | Protect from light by using amber vials or storing in a dark location.[7] | Prevents photodegradation. |
| Moisture | Keep in a tightly sealed container in a dry place.[10] | Prevents hydrolysis of the ester functionality. |
Handling:
-
When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture.
-
For weighing and transferring, it is advisable to work in a controlled environment, such as a glove box with an inert atmosphere, to minimize exposure to oxygen and humidity.
-
Avoid contact with strong oxidizing agents and strong bases.
Experimental Assessment of Stability: Forced Degradation Studies
To rigorously evaluate the stability of this compound, forced degradation studies are essential.[11][12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12][13]
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Detailed Protocol for Forced Degradation Studies:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C.[7]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C.[7]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[7]
-
Thermal Degradation: Expose the solid compound to a temperature above 50°C.[8]
-
Photolytic Degradation: Expose the stock solution to light conditions as specified by ICH guidelines (e.g., exposure to a combination of visible and UV light).[8]
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradants.
Logical Framework for Stability Assessment
The overall stability assessment should follow a logical progression from understanding the inherent chemical liabilities of the molecule to confirming its stability profile through empirical testing.
Caption: Logical flow for assessing chemical stability.
Conclusion
The stability of this compound is critical for its successful application in research and development. By understanding the potential degradation pathways inherent to the indole scaffold and implementing appropriate storage and handling procedures, researchers can ensure the integrity of this valuable chemical intermediate. Rigorous stability testing through forced degradation studies provides the necessary data to confirm its stability profile and establish appropriate quality control measures. Adherence to the guidelines presented in this document will contribute to the generation of reliable and reproducible scientific data.
References
- 1. chemijournal.com [chemijournal.com]
- 2. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1065181-58-9 | this compound | Bromides | Ambeed.com [ambeed.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]
- 10. 898747-24-5|Methyl 5-bromo-1H-indazole-7-carboxylate|BLD Pharm [bldpharm.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Novel Derivatives from Ethyl 5-bromo-1H-indole-7-carboxylate
Foreword: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its unique bicyclic aromatic system allows it to interact with a multitude of biological receptors and enzymes, making it a fertile starting point for drug discovery campaigns targeting a wide range of diseases, including cancer, inflammatory disorders, viral infections, and central nervous system (CNS) conditions.[1][3][4][5] The strategic functionalization of the indole core is therefore a critical endeavor, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.
This guide focuses on a particularly valuable and versatile building block: Ethyl 5-bromo-1H-indole-7-carboxylate . This substrate is strategically equipped with three key features for diversification:
-
The C5-Bromine Atom: An ideal handle for a suite of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups.
-
The C7-Ester Group: An electron-withdrawing group that modulates the reactivity of the indole ring and provides an additional site for modification, such as amidation or reduction.
-
The Indole N-H Group: Available for alkylation or other substitutions to further expand the chemical space.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of recipes, but as a framework for rational synthesis, providing not only detailed protocols but also the underlying mechanistic principles and expert insights necessary to adapt and innovate.
Chapter 1: Foundational Chemistry and Strategic Considerations
The reactivity of this compound is governed by the interplay of its constituent functional groups. The electron-withdrawing nature of the ethyl carboxylate group at the C7 position influences the electron density of the entire indole ring system. This has a notable effect on the C-Br bond at the C5 position, making it susceptible to oxidative addition by a palladium(0) catalyst, a crucial initiation step in many cross-coupling reactions. Understanding this electronic landscape is key to selecting the appropriate catalytic system and reaction conditions.
Logical Workflow for Derivative Synthesis
The diversification of the core scaffold can be visualized as a systematic workflow, beginning with the selection of the desired coupling reaction to modify the C5 position.
Caption: A logical workflow for the diversification of this compound.
Chapter 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing 5-aryl and 5-heteroaryl indole derivatives.[6][7] These derivatives are of significant interest as they are found in numerous compounds with anti-inflammatory and CNS-acting properties.[3][4][8]
Mechanistic Rationale
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to stabilize the palladium catalyst and promote the reductive elimination step. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)-1H-indole-7-carboxylate
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.3 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: In a separate vial, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).
-
Solvent and Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with argon (repeat 3 times). Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation: Expected Outcomes for Suzuki Coupling
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Expected Mass (M+H)⁺ |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | ~85-95% | 282.11 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | ~90-98% | 312.12 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~75-85% | 283.10 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | ~80-90% | 288.06 |
Expected ¹H NMR Data (for Ethyl 5-phenyl-1H-indole-7-carboxylate): (400 MHz, DMSO-d₆) δ: 11.5 (s, 1H, NH), 8.1-7.3 (m, 7H, Ar-H), 6.8 (s, 1H, indole H3), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).
Chapter 3: C-C Bond Formation via Mizoroki-Heck Coupling
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to 5-alkenyl indole derivatives.[9][10] This transformation is particularly valuable for creating precursors to complex polycyclic structures or for introducing vinyl groups that can be further functionalized.
Mechanistic Rationale
The Heck reaction mechanism is similar to the Suzuki coupling but differs in the second step. After the initial oxidative addition of the aryl bromide to Pd(0), the alkene coordinates to the palladium complex. This is followed by a migratory insertion of the alkene into the Pd-aryl bond. The final steps involve β-hydride elimination to release the alkenyl-indole product and reductive elimination of HX, which is neutralized by the base, regenerating the Pd(0) catalyst. The regioselectivity of the reaction is often influenced by steric factors.[11]
Experimental Protocol: Synthesis of Ethyl 5-((E)-2-ethoxycarbonylvinyl)-1H-indole-7-carboxylate
-
Reagent Preparation: In a sealed tube, combine this compound (1.0 eq.), ethyl acrylate (1.5 eq.), triethylamine (Et₃N, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 1.0 eq.).
-
Catalyst Addition: Add Pd(OAc)₂ (0.03 eq.) and triphenylphosphine (PPh₃, 0.06 eq.).
-
Solvent and Assembly: Add anhydrous DMF as the solvent. Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue via column chromatography (silica gel, hexane/ethyl acetate) to yield the product.
Data Presentation: Expected Outcomes for Heck Coupling
| Alkene | Catalyst System | Base | Solvent | Yield (%) | Expected Mass (M+H)⁺ |
| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | ~70-85% | 302.12 |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMAc | ~65-80% | 306.13 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | NMP | ~70-85% | 330.17 |
Expected ¹H NMR Data (for Ethyl 5-((E)-2-styryl)-1H-indole-7-carboxylate): (400 MHz, CDCl₃) δ: 8.8 (br s, 1H, NH), 8.0-7.2 (m, 9H, Ar-H and vinyl H), 6.7 (s, 1H, indole H3), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).
Chapter 4: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[12][13] This reaction is indispensable for synthesizing 5-alkynyl indoles, which serve as versatile intermediates for creating more complex heterocyclic systems and are found in various antiviral agents.[1][14]
Mechanistic Rationale
The Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate. An amine base is used to deprotonate the terminal alkyne and neutralize the HX byproduct.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of Ethyl 5-(phenylethynyl)-1H-indole-7-carboxylate
-
Reagent Preparation: To a Schlenk tube, add this compound (1.0 eq.) and copper(I) iodide (CuI, 0.05 eq.).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.).
-
Solvent and Assembly: Evacuate and backfill the tube with argon. Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0 eq.). Finally, add phenylacetylene (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under vacuum.
-
Purification: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the pure alkynylated indole.
Data Presentation: Expected Outcomes for Sonogashira Coupling
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Expected Mass (M+H)⁺ |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~85-95% | 304.12 |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | ~80-90% | 258.09 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | ~90-98% | 298.11 |
| Ethynylpyridine | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | ~70-80% | 305.11 |
Expected ¹H NMR Data (for Ethyl 5-(phenylethynyl)-1H-indole-7-carboxylate): (400 MHz, CDCl₃) δ: 8.9 (br s, 1H, NH), 8.0-7.3 (m, 7H, Ar-H), 6.8 (s, 1H, indole H3), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).
Chapter 5: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15] This reaction is crucial for accessing 5-aminoindole derivatives, which are key structural motifs in many CNS-active compounds and other pharmacologically relevant molecules.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. A strong base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, tBuBrettPhos) is critical to facilitate the reductive elimination step.
Experimental Protocol: Synthesis of Ethyl 5-(phenylamino)-1H-indole-7-carboxylate
-
Reagent Preparation: In an oven-dried vial inside a glovebox, combine this compound (1.0 eq.), aniline (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Xantphos Pd G3, 0.02 eq.).
-
Solvent and Assembly: Add anhydrous, degassed toluene. Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and heat the mixture in an oil bath at 110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography on silica gel.
Data Presentation: Expected Outcomes for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Yield (%) | Expected Mass (M+H)⁺ |
| Aniline | Xantphos Pd G3 | NaOtBu | Toluene | ~80-90% | 297.13 |
| Morpholine | tBuBrettPhos Pd G3 | LHMDS | THF | ~85-95% | 291.14 |
| Benzylamine | RuPhos Pd G2 | K₃PO₄ | Dioxane | ~75-85% | 311.14 |
| Indazole | DavePhos Pd G3 | Cs₂CO₃ | Toluene | ~70-80% | 322.12 |
Expected ¹H NMR Data (for Ethyl 5-morpholino-1H-indole-7-carboxylate): (400 MHz, DMSO-d₆) δ: 11.2 (s, 1H, NH), 7.5 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 6.6 (s, 1H, indole H3), 4.3 (q, 2H, OCH₂), 3.8 (t, 4H, morpholine CH₂), 3.1 (t, 4H, morpholine CH₂), 1.3 (t, 3H, CH₃).
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold for modern drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—provide a robust and adaptable toolkit for generating vast libraries of novel derivatives. By understanding the underlying mechanistic principles and carefully selecting catalysts, ligands, and reaction conditions, researchers can rationally design and synthesize compounds with tailored biological activities. The continued exploration of this scaffold and the application of these synthetic methodologies will undoubtedly lead to the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig Amination | Semantic Scholar [semanticscholar.org]
Methodological & Application
Suzuki cross-coupling reaction with Ethyl 5-bromo-1H-indole-7-carboxylate
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling Reaction with Ethyl 5-bromo-1H-indole-7-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a "privileged structure," a recurring motif in a multitude of natural products and pharmaceuticals.[1] The ability to precisely functionalize this core is paramount for structure-activity relationship (SAR) studies and the generation of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and under relatively mild conditions.[1][2]
This guide provides a detailed exploration of the Suzuki-Miyaura reaction as applied to this compound, a key building block for creating diverse indole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and discuss the critical parameters that govern success, moving beyond a simple recitation of steps to explain the causality behind experimental choices.
The Reaction Principle: A Palladium-Catalyzed Triad
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] The process is a catalytic cycle composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Br in our case) of the this compound. This forms a new Pd(II) complex. The electron-withdrawing nature of the carboxylate group can facilitate this rate-limiting step.[5]
-
Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base.[6] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[3][7][8]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating Challenges with Indole Substrates
While powerful, the Suzuki-Miyaura coupling is not without its challenges, particularly when dealing with N-H containing heterocycles like indoles.
-
Catalyst Inhibition : The Lewis-basic nitrogen atom of the indole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or slowing the reaction rate.[9][10] The use of bulky phosphine ligands can often mitigate this issue by sterically shielding the metal center.
-
N-H Reactivity : The indole N-H proton is weakly acidic. Under strongly basic conditions, deprotonation can occur, leading to side reactions or solubility issues. However, many modern protocols have been developed that are compatible with unprotected indoles, avoiding the need for additional protection/deprotection steps.[9][11]
-
Substrate Stability : The ester group at the 7-position of the substrate is generally stable, but harsh basic conditions (e.g., using hydroxides at high temperatures) could lead to hydrolysis.[6] Therefore, milder bases like carbonates or phosphates are typically preferred.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[12]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition : Add the Pd(dppf)Cl₂ catalyst (0.05 equiv.) to the vessel.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add the degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe. The reaction concentration is typically around 0.1 M with respect to the bromoindole.
-
Reaction : Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).[1][13]
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[3]
Caption: Generalized experimental workflow for the Suzuki cross-coupling reaction.
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table provides a comparative overview of conditions that can be screened to optimize the reaction for this compound, based on established protocols for similar substrates.[12][14]
| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (Alternative Base) | Rationale & Insights |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is a robust and reliable catalyst.[12] Buchwald ligands like SPhos can promote reactions at lower temperatures.[15] Pd(PPh₃)₄ is a classic but often less active choice.[14] |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ is a cost-effective and generally effective base. K₃PO₄ is a stronger, non-nucleophilic base often used for challenging substrates.[3] Cs₂CO₃ is highly soluble and can accelerate reactions but is more expensive.[1] |
| Solvent | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | DME/H₂O (4:1) | Dioxane is a common high-boiling solvent. THF can be used for milder conditions.[16] The choice of solvent can be complex and may influence catalyst stability and selectivity.[17][18] |
| Temperature | 80-100 °C | 37-60 °C | 80 °C | Higher temperatures are often needed for less reactive substrates. Milder conditions are preferable to minimize side reactions.[15] |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good | Yields are highly dependent on the specific boronic acid partner used. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the functionalization of this compound. By understanding the catalytic cycle and the specific challenges posed by indole substrates, researchers can rationally select and optimize reaction conditions. The protocol provided herein serves as a validated starting point, while the comparative data offers a clear roadmap for troubleshooting and enhancing reaction efficiency. This powerful synthetic tool will undoubtedly continue to accelerate innovation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Heck Coupling of 5-Bromoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Functionalization at the 5-position of the indole ring is a particularly powerful strategy for modulating a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands out as a robust and versatile method for forging carbon-carbon bonds.[1] This palladium-catalyzed reaction couples aryl halides, such as 5-bromoindole, with alkenes, providing direct access to a diverse array of 5-vinylindole derivatives. These products are not only valuable final targets but also serve as versatile intermediates for further synthetic elaborations, making the Heck reaction an indispensable tool in the drug discovery and development pipeline.
This guide provides an in-depth exploration of Heck coupling protocols for 5-bromoindole, moving beyond a simple recitation of steps to explain the underlying principles and rationale that govern success in this powerful transformation.
The Mechanism of the Heck Coupling Reaction
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle. While seemingly straightforward, the nuances of each step are critical, especially when dealing with a potentially coordinating substrate like indole.
The cycle consists of three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), inserts into the carbon-bromine bond of 5-bromoindole.[2] This step forms a square planar Pd(II) complex. The rate of this step is influenced by the electron density of the phosphine ligands; electron-rich ligands can enhance the rate of oxidative addition.[3]
-
Olefin Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion, where the indole moiety is transferred to one of the olefinic carbons, and the palladium atom to the other, forming a new carbon-carbon bond.
-
β-Hydride Elimination and Product Release: For the reaction to turn over, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (a β-hydrogen) is eliminated. This step forms the final substituted alkene product and a palladium-hydride species. The regioselectivity of this step determines the geometry of the product double bond, with a trans configuration being overwhelmingly favored.[4]
-
Catalyst Regeneration: A base, typically an amine like triethylamine (Et₃N) or an inorganic salt like potassium carbonate (K₂CO₃), is required to neutralize the generated hydrobromic acid (HBr) and regenerate the active Pd(0) catalyst from the palladium-hydride intermediate, allowing the cycle to begin anew.[5]
Key Parameters for Successful Heck Coupling of 5-Bromoindole
The success of a Heck reaction with 5-bromoindole hinges on the careful selection and optimization of several key parameters. The electron-rich nature of the indole ring and the potential for the indole nitrogen to act as a catalyst poison add layers of complexity compared to simpler aryl halides.[5]
Catalyst and Ligand Selection
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is the most common and cost-effective precatalyst.[6] It is reduced in situ to the active Pd(0) species, often by a phosphine ligand.[2] Other sources like PdCl₂ or pre-formed Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.
-
Phosphine Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[3]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand, offering a good balance of stability and reactivity. More electron-rich and bulky phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) can accelerate the oxidative addition step, which is often rate-limiting, especially for less reactive aryl bromides.[7]
-
Buchwald Ligands: Specialized biaryl phosphine ligands, such as SPhos, are highly effective for coupling less reactive substrates and can promote reactions under milder conditions.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium and exhibit high thermal stability, making them suitable for challenging couplings that require high temperatures.[6]
-
The Role of the Base
The base plays the critical role of regenerating the Pd(0) catalyst at the end of the cycle.[5] The choice of base can significantly influence reaction rates and yields.
-
Organic Bases: Triethylamine (Et₃N) is a common choice, particularly in anhydrous, non-polar solvents like DMF or toluene. Its role is purely to act as an acid scavenger.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are frequently used, especially in polar solvents or aqueous media.[8] They are generally less expensive and can be easier to remove during workup. The choice can be critical; for instance, in some systems, Cs₂CO₃ has been shown to be superior for achieving high yields.
Solvent System
The solvent must solubilize all reactants and facilitate the catalytic cycle.
-
Anhydrous Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are standard choices for classical Heck reactions.[7]
-
Aqueous Media: Performing the reaction in water or a water/co-solvent mixture is a key tenet of green chemistry. This approach often requires water-soluble ligands to be effective but can lead to high yields and simplified purification.
Temperature and Reaction Time
Heck reactions are typically conducted at elevated temperatures, often between 80-140 °C. The less reactive C-Br bond of 5-bromoindole (compared to an iodide) generally necessitates higher temperatures for efficient oxidative addition. Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes by enabling rapid heating to temperatures above the solvent's boiling point in a sealed vessel.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common scenarios.
Protocol 1: Microwave-Assisted Heck Coupling in Aqueous Media
This protocol is adapted from a procedure for the Heck cross-coupling of halo-indoles and is suitable for a range of acrylates and other alkenes. It leverages the speed of microwave heating and the benefits of green chemistry.
Materials:
-
5-Bromoindole
-
Alkene (e.g., acrylic acid, 1.5 equivalents)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 15 mol%)
-
Sodium Carbonate (Na₂CO₃, 4.0 equivalents)
-
Acetonitrile (CH₃CN) and Deionized Water (1:1 mixture)
-
Microwave reaction vial (0.5-2 mL) with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave reaction vial, add 5-bromoindole (0.1 mmol, 1.0 equiv.), sodium carbonate (0.4 mmol, 4.0 equiv.), sodium tetrachloropalladate(II) (0.005 mmol, 5 mol%), and SPhos (0.015 mmol, 15 mol%).
-
Reagent Addition: Add the alkene (0.15 mmol, 1.5 equiv.) followed by the CH₃CN/H₂O solvent mixture (1 mL).
-
Inerting: Purge the vial with argon or nitrogen for 2-3 minutes. Seal the vial securely with a cap.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to 130 °C and hold for 2 hours with stirring.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-vinylindole derivative.
Protocol 2: Classical Heck Coupling under Anhydrous Conditions
This protocol describes a more traditional approach using a common palladium source and phosphine ligand in an anhydrous organic solvent.
Materials:
-
5-Bromoindole
-
Alkene (e.g., n-butyl acrylate, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromoindole (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol, 1.5 equiv.) and n-butyl acrylate (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and triethylammonium bromide salts.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes results for the Heck coupling of 5-bromoindole with various alkenes, illustrating the impact of different catalytic systems and conditions.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acrylic Acid | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O | 130 (MW) | 2 | 99 | [6] |
| 2 | Methyl Acrylate | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O | 130 (MW) | 2 | 99 | [6] |
| 3 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O | 130 (MW) | 2 | 99 | [6] |
| 4 | 1-Octene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O | 130 (MW) | 2 | 95 | [6] |
| 5 | n-Butyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.2) | DMF | 100 | 4 | 95 | [9] |
| 6 | Styrene | Pd(OAc)₂ (1) | None | Cs₂CO₃ (2) | Dioxane | 80 | 12 | 88-99 | [9] |
Troubleshooting Guide
Low yields or failed reactions with 5-bromoindole are common frustrations. The following guide addresses frequent issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(II) precatalyst not reduced to Pd(0); Pd(0) decomposed to palladium black. 2. Catalyst Poisoning: The indole nitrogen can coordinate to the palladium center, inhibiting its activity.[5] 3. Impure Reagents: Water or oxygen in anhydrous reactions; impure 5-bromoindole or alkene. | 1. Ensure phosphine ligand is present to reduce Pd(II). Use fresh Pd(OAc)₂. Avoid excessively high temperatures. Consider using a more stable ligand (e.g., an NHC or Buchwald ligand). 2. Increase ligand:palladium ratio. Consider N-protection of the indole if reactivity remains low. Screen different, bulkier ligands. 3. Use anhydrous solvents and degas them thoroughly. Purify starting materials by recrystallization or distillation. |
| Formation of Palladium Black | Catalyst aggregation and precipitation from the catalytic cycle. This is common in ligand-free systems or at high temperatures. | 1. Increase the concentration of the stabilizing phosphine ligand. 2. Lower the reaction temperature if possible, or switch to microwave heating for shorter reaction times at high temperatures. 3. Use Jeffery conditions (add a tetraalkylammonium salt like TBAB) to stabilize the catalyst.[3] |
| Side Product Formation | 1. Homocoupling of 5-bromoindole. 2. Isomerization of the product alkene. 3. Reduction of 5-bromoindole to indole. | 1. Lower the reaction temperature. Ensure the reaction is under an inert atmosphere. 2. This can be base-induced. Try a different base (e.g., switch from Et₃N to K₂CO₃). Minimize reaction time. 3. Ensure the system is free of adventitious hydrogen sources. |
Conclusion
The Heck coupling of 5-bromoindole is a highly effective method for synthesizing 5-vinylindole derivatives, which are of significant interest in drug discovery. A successful outcome is not merely a matter of following a recipe but requires a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. Key considerations include the potential for catalyst inhibition by the indole nitrogen and the generally lower reactivity of aryl bromides compared to iodides, often necessitating more forcing conditions or highly active catalytic systems. The advent of microwave-assisted synthesis and the development of robust ligands have greatly expanded the scope and practicality of this reaction. By carefully considering the principles and protocols outlined in this guide, researchers can effectively troubleshoot and optimize their reactions to unlock the vast synthetic potential of the Heck coupling for 5-bromoindole derivatives.
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonog_ashi_ra Coupling of Ethyl 5-bromo-1H-indole-7-carboxylate with Terminal Alkynes
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of Ethyl 5-bromo-1H-indole-7-carboxylate with various terminal alkynes. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C5 position with an alkyne moiety offers a versatile platform for the synthesis of novel therapeutic agents.[1] This guide details the reaction's mechanistic underpinnings, provides optimized experimental protocols, and offers troubleshooting strategies to ensure successful and reproducible outcomes.
Introduction: The Significance of the Sonogashira Coupling in Indole Chemistry
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][4]
In the context of drug discovery, the indole nucleus is a recurring motif in a vast array of biologically active compounds. The ability to introduce an alkynyl group at the 5-position of the indole ring, as in this compound, provides a gateway to a diverse range of molecular architectures. These 5-alkynylindoles serve as key intermediates for the synthesis of compounds targeting various diseases, including cancer and gout, by inhibiting enzymes such as tubulin and xanthine oxidase.[1] The ester functionality at the 7-position offers an additional handle for further synthetic modifications.
Mechanistic Overview: The Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.[6]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[4][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynylindole product and regenerate the active Pd(0) catalyst.[6]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This species is then ready for the transmetalation step in the palladium cycle.
It is important to note that copper-free Sonogashira reactions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an undesired side reaction.[7][8][9]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Experimental Protocols
The following protocols provide a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine)
-
Anhydrous solvent (e.g., DMF, THF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Reaction Setup and Procedure
Caption: General experimental workflow for Sonogashira coupling.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the catalyst residues.[6][10] The filtrate is then washed sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[4][11]
Optimization and Data Presentation
The success of the Sonogashira coupling is highly dependent on the reaction conditions. The table below summarizes key parameters and their typical ranges for the coupling of this compound.
| Parameter | Typical Conditions | Remarks |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2-5 mol% loading is common. |
| Copper Co-catalyst | CuI | 5-10 mol% loading is typical. |
| Base | Et₃N, Diisopropylamine | An amine base is required to deprotonate the alkyne.[7] |
| Solvent | DMF, THF, Toluene | Anhydrous and degassed solvents are crucial.[7] |
| Temperature | Room Temperature to 80 °C | Aryl bromides may require heating.[7] |
| Terminal Alkyne | 1.1-1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature | - Use a fresh, active catalyst.- Ensure proper degassing of solvents and use of an inert atmosphere.[7]- Increase the reaction temperature, as aryl bromides can be less reactive.[12] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Use high-purity reagents and solvents.- Some solvents like THF may promote this; consider alternatives.[7][13] |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Maintain a strict inert atmosphere.[7]- Consider a copper-free protocol or reduce the amount of CuI. |
| Difficulty in Product Purification | - Catalyst residues | - Filter the reaction mixture through Celite or silica gel before work-up.[10]- Consider using resin scavengers for final purification steps.[10] |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and highly valuable transformation in the synthesis of complex indole derivatives for drug discovery and materials science. By understanding the reaction mechanism, carefully selecting and optimizing reaction conditions, and being aware of potential pitfalls, researchers can effectively utilize this powerful tool to access a wide range of novel and functionalized indole scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. thalesnano.com [thalesnano.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 5-bromo-1H-indole-7-carboxylate
Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of Ethyl 5-bromo-1H-indole-7-carboxylate. It is intended for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters that influence reaction success. Our aim is to equip the reader with both the practical steps and the theoretical understanding necessary to successfully implement this powerful C-N bond-forming reaction for the synthesis of functionalized indole derivatives, which are prevalent in pharmaceuticals and natural products.[1][2]
Introduction: The Strategic Importance of N-Aryl Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole nitrogen, particularly through N-arylation, allows for the exploration of new chemical space and the modulation of pharmacological properties. The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds, offering a significant improvement over harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3] Its broad substrate scope, functional group tolerance, and milder reaction conditions have made it an indispensable tool in modern organic synthesis.[1][2]
This application note focuses on the specific application of the Buchwald-Hartwig amination to this compound, a substrate with functionalities that require careful consideration for successful N-arylation. The presence of the indole N-H, the ester group, and the bromine atom at a specific position on the indole ring all influence the choice of catalytic system and reaction conditions.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido group.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the N-aryl indole product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][4][7]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of a suitable ligand is critical to promote the desired reductive elimination and suppress this unwanted pathway.
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: N-Arylation of this compound
This protocol provides a general procedure that has been found to be effective for the amination of various bromoindoles.[8] Optimization may be required for specific amine coupling partners.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Amine | Coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium precatalyst |
| Ligand (e.g., Xantphos, DavePhos) | Stabilizes catalyst, promotes reaction |
| Sodium tert-butoxide (NaOt-Bu) | Base |
| Toluene (anhydrous) | Solvent |
| Schlenk flask or reaction vial | Reaction vessel for inert atmosphere |
| Magnetic stirrer and hotplate | For mixing and heating |
| Argon or Nitrogen gas supply | To maintain an inert atmosphere |
| Standard glassware for workup | Separatory funnel, flasks, etc. |
| Silica gel | For column chromatography purification |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the chosen phosphine ligand (e.g., Xantphos, 4-8 mol%), and palladium(II) acetate (2 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired N-arylated indole product.
Figure 2: A flowchart outlining the experimental workflow for the Buchwald-Hartwig amination.
Key Considerations and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.
Choice of Ligand
The ligand plays a crucial role in the catalytic cycle. For electron-rich heteroaryl halides like bromoindoles, bulky, electron-rich phosphine ligands are generally preferred.[2]
-
Bidentate Ligands (e.g., Xantphos, BINAP): These ligands are known to accelerate the reaction and improve yields by preventing the formation of inactive palladium dimers.[1]
-
Monodentate Biarylphosphine Ligands (e.g., DavePhos, RuPhos, BrettPhos): These ligands are often highly effective for challenging substrates, including heteroaryl chlorides, and can allow for lower catalyst loadings.[2][7][9] For the N-arylation of indoles specifically, DavePhos has been shown to be a good choice.[7]
Choice of Base
The base is necessary to deprotonate the amine, forming the active nucleophile.
-
Sodium tert-butoxide (NaOt-Bu): This is a strong, non-nucleophilic base that is widely used and often provides the highest reaction rates.[7] However, it is not compatible with base-sensitive functional groups.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are weaker bases that can be used for substrates with base-sensitive functionalities, although they may require higher reaction temperatures or longer reaction times.[4][7]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This base can be advantageous when dealing with protic functional groups.[7]
Solvent and Temperature
Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst. Toluene, dioxane, and THF are common choices.[7] The reaction is generally heated to between 80-120 °C to ensure a reasonable reaction rate.
Troubleshooting and Side Reactions
-
Hydrodehalogenation: The primary side reaction is often the reduction of the aryl bromide to the corresponding arene. This can be minimized by using a suitable ligand and ensuring an efficient reaction rate for the desired amination.[1]
-
Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. In such cases, adding a fresh portion of the catalyst and ligand may be beneficial. Ensuring strictly anhydrous and anaerobic conditions is also critical.
-
Double N-Arylation: For primary amines, a potential side product is the diarylated amine. The steric bulk of the ligand can often be tuned to favor monoarylation.[2]
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the N-arylation of this compound. Careful selection of the palladium catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. This application note provides a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, paving the way for the discovery and development of novel indole-based compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. entegris.com [entegris.com]
The Strategic Utility of Ethyl 5-bromo-1H-indole-7-carboxylate in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethyl 5-bromo-1H-indole-7-carboxylate, a versatile and strategically important intermediate in pharmaceutical research and development. We will delve into its physicochemical properties, safe handling procedures, and its pivotal role in the construction of complex molecular architectures destined for therapeutic applications. The core of this document is dedicated to detailed, field-proven protocols for key synthetic transformations, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The causality behind experimental choices, mechanistic insights, and data-driven guidance are provided to empower researchers, scientists, and drug development professionals in leveraging this valuable building block.
Introduction: The Indole Nucleus and the Strategic Importance of Halogenation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. The strategic introduction of a bromine atom at the 5-position and an ethyl carboxylate at the 7-position of the indole ring, as in this compound, bestows upon this molecule a dual functionality that is highly prized in synthetic chemistry.
The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The ethyl carboxylate group, on the other hand, can act as a directing group, a point for further derivatization, or be hydrolyzed to the corresponding carboxylic acid for amide bond formation, a common linkage in many drug molecules.
While a direct blockbuster drug synthesized from this compound is not publicly documented, its structural analog, 5-bromo-7-azaindole, is a crucial intermediate in the synthesis of the FDA-approved BRAF inhibitor Vemurafenib , used in the treatment of melanoma.[1][2][3][4] This underscores the immense potential of the 5-bromo-7-substituted indole core in the development of targeted therapies, particularly in oncology.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a reagent, is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1065181-58-9 | [5] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [5] |
| Molecular Weight | 268.11 g/mol | [5] |
| Appearance | Off-white to light yellow solid | General Observation |
| Melting Point | Not explicitly available for the 7-carboxylate. The 2-carboxylate isomer melts at 163-167 °C.[3] | [3] |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General Chemical Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated (2-8°C) for long-term storage. | [3] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Fire Safety: The compound is a combustible solid. Use standard fire-extinguishing media such as carbon dioxide, dry chemical powder, or foam.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic prowess of this compound is most prominently displayed in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for their reliability, functional group tolerance, and broad scope.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the 5-position of the indole and a wide variety of organoboron reagents.[6][7] This allows for the introduction of diverse aryl and heteroaryl moieties, which can significantly influence the pharmacological profile of the resulting molecule.
The catalytic cycle of the Suzuki-Miyaura coupling provides a framework for understanding the role of each reaction component.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy ethyl 5-bromo-1H-indole-2-carboxylate | 16732-70-0 [smolecule.com]
- 3. Ethyl 5-bromoindole-2-carboxylate 95 16732-70-0 [sigmaaldrich.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel compounds derived from indole and pharmaceutical compositions containing them - Patent US-2011003843-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alchempharmtech.com [alchempharmtech.com]
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 5-Bromo-1H-indole-7-carboxylate
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in biologically active compounds and its role as a "privileged structure" for designing kinase inhibitors.[1][2] This guide provides a detailed technical overview and actionable protocols for the synthesis of novel kinase inhibitors starting from Ethyl 5-bromo-1H-indole-7-carboxylate (CAS 1065181-58-9). This key intermediate offers a strategic platform for introducing molecular diversity through modern cross-coupling reactions at the C-5 position and for establishing critical hydrogen-bonding interactions via the C-7 carboxamide moiety. We will explore the rationale behind this synthetic strategy, provide step-by-step protocols for Suzuki-Miyaura coupling and subsequent amidation, and contextualize the application through the lens of targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Strategic Importance of the Indole-7-carboxylate Scaffold
The design of ATP-competitive kinase inhibitors often relies on creating molecules that mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The indole-7-carboxamide moiety is exceptionally well-suited for this role.
-
Causality of Design: The strategic placement of a carboxamide at the C-7 position allows the amide N-H and carbonyl oxygen to act as hydrogen bond donors and acceptors, respectively.[3] This orientation is geometrically favorable for engaging the kinase hinge. The C-5 position, activated for cross-coupling by the bromo substituent, provides a vector for introducing larger, often hydrophobic, fragments that can occupy adjacent pockets, thereby enhancing potency and modulating selectivity against different kinases.[4]
Synthetic Strategy Overview
The synthetic approach is a two-stage process designed for modularity, allowing for the rapid generation of a library of diverse final compounds from a common intermediate.
-
Core Diversification via Cross-Coupling: The C-Br bond at the 5-position is selectively functionalized using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to install a variety of aryl or heteroaryl groups.
-
Hinge-Binder Formation via Amidation: The ethyl ester at the 7-position is hydrolyzed to the corresponding carboxylic acid and subsequently coupled with an amine to form the final carboxamide, which serves as the crucial kinase hinge-binding element.
Caption: High-level workflow for kinase inhibitor synthesis.
Core Synthetic Protocols
These protocols are based on established methodologies and can be optimized for specific substrates.[5][6][7] All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the functionalization of the C-5 position. The choice of palladium catalyst and ligand is critical; [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst for this type of transformation.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.03-0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) for workup
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the selected arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) species that is formed in situ.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv). Then, add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Ethyl 5-aryl-1H-indole-7-carboxylate .
Protocol 2: Saponification and Amide Bond Formation
This two-step protocol converts the C-7 ester into the final carboxamide hinge-binder. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) is a standard, high-yield method for forming the amide bond while minimizing side reactions.[7][9]
Materials:
-
Ethyl 5-aryl-1H-indole-7-carboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH), Tetrahydrofuran (THF), Water
-
1M Hydrochloric acid (HCl)
-
Amine (R'-NH₂) (1.1 equiv)
-
EDC (1.2 equiv) and HOBt (0.1-1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
Step A: Saponification (Ester Hydrolysis)
-
Dissolve the ester in a mixture of THF/MeOH and water.
-
Add an excess of LiOH (2-3 equiv) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl. The carboxylic acid product will typically precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Aryl-1H-indole-7-carboxylic acid .
Step B: Amide Coupling
-
Activation: To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM, add EDC (1.2 equiv), HOBt (catalytic 0.1 equiv is often sufficient), and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the desired amine (R'-NH₂) (1.1 equiv) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final 5-Aryl-1H-indole-7-carboxamide kinase inhibitor.
Application Example: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in many cancers.[10] Small molecule inhibitors targeting EGFR typically bind to the ATP pocket, preventing autophosphorylation and blocking downstream signaling.
EGFR Signaling Cascade: Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates major downstream pathways, including the RAS-RAF-MEK-ERK pathway, which promotes proliferation, and the PI3K-AKT pathway, which promotes cell survival. An effective EGFR inhibitor blocks these signal transmission events at their source.
Caption: Simplified EGFR signaling pathway and inhibitor action.
A synthesized 5-(pyridin-3-yl)-1H-indole-7-carboxamide serves as a hypothetical example. The pyridyl group, installed via Suzuki coupling, can occupy the solvent-exposed region of the ATP pocket, while the indole-7-carboxamide backbone forms the critical hydrogen bonds with the kinase hinge.
Characterization & Validation
The identity and purity of all synthesized intermediates and final compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring that the coupling and amidation reactions have occurred at the correct positions.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds.
-
Purity Assessment: HPLC is used to determine the purity of the final compounds, which should typically be >95% before biological evaluation.
Data Summary Tables
The following tables provide representative data to guide experimental design.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ | Dimethoxyethane | 80 | 2-4 | 85-95 | [5] |
| Pd(OAc)₂ (5%) | SPhos (5%) | K₃PO₄ | Acetonitrile/H₂O | 37 | 18 | 70-90 | [4] |
| Pd(PPh₃)₄ (5%) | - | Cs₂CO₃ | Ethanol (Microwave) | 120 | 0.5 | 75-92 |[4] |
Table 2: Example IC₅₀ Data for Indole-Based Kinase Inhibitors
| Kinase Target | Scaffold Type | IC₅₀ (nM) | Notes | Reference |
|---|---|---|---|---|
| EGFR | 5-substituted-indole-2-carboxamide | 49 | Dual EGFR/CDK2 inhibitor | [N/A] |
| IKK2 | 5-aryl-1H-indole-7-carboxamide | < 100 | Selective IKK2 inhibitor | [12] |
| IRAK4 | Diaminonicotinamide Scaffold | Varies | Important inflammation target |[13] |
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. ClinPGx [clinpgx.org]
- 11. mdpi.com [mdpi.com]
- 12. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]
- 13. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ethyl 5-bromo-1H-indole-7-carboxylate as a Versatile Precursor for Advanced Functional Materials
Introduction
Ethyl 5-bromo-1H-indole-7-carboxylate is a strategically functionalized indole derivative poised for significant contributions to the field of materials science. Its unique trifecta of reactive sites—the nucleophilic indole nitrogen, the versatile C-Br bond amenable to cross-coupling reactions, and the hydrolyzable ester group—offers a rich platform for the design and synthesis of novel polymers and functional materials. This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on leveraging the unique chemical attributes of this compound for the creation of advanced materials with tailored properties for applications in organic electronics, sensing, and beyond.
The indole moiety itself is a well-established building block for conducting polymers, known for its favorable electronic properties, good thermal stability, and redox activity.[1][2] The strategic placement of a bromine atom at the 5-position and an ethyl carboxylate group at the 7-position of the indole scaffold allows for precise control over polymerization pathways and post-polymerization modifications, enabling the fine-tuning of material properties such as conductivity, solubility, and processability.
Key Molecular Features and Reactivity
The material science applications of this compound stem from the distinct reactivity of its functional groups:
-
5-Bromo Substituent: This site is a prime target for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4] This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl groups, enabling the synthesis of conjugated polymers with tunable band gaps and electronic properties. The C-Br bond can also participate in other coupling reactions, offering a versatile handle for polymer backbone construction.
-
7-Ethyl Carboxylate Group: The ester functionality enhances the solubility of the monomer and the resulting polymers in common organic solvents, which is crucial for solution-based processing and device fabrication. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, providing a site for further functionalization, such as amidation or esterification, to introduce specific functionalities or to modulate the material's surface properties and biocompatibility.
-
Indole N-H and C2/C3 Positions: The indole ring itself is susceptible to electropolymerization, typically occurring through the C2 and C3 positions to form a conjugated polymer backbone.[5][6] The N-H proton can be deprotonated to generate a nucleophilic nitrogen, which can participate in C-N bond-forming reactions for the synthesis of N-functionalized polymers.[7][8]
Applications in Materials Science
The unique structural features of this compound make it a promising candidate for a range of applications in materials science:
Organic Conductive Polymers and Semiconductors
The ability to undergo both electropolymerization and cross-coupling reactions makes this molecule an excellent monomer for the synthesis of conductive and semiconducting polymers. The resulting polyindoles can be utilized in:
-
Organic Light-Emitting Diodes (OLEDs): As hole-transporting or emissive layers.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Electrochromic Materials
Polyindoles are known to exhibit electrochromic properties, changing color in response to an applied electrical potential.[1][9] Polymers derived from this compound can be designed to have specific color transitions and switching speeds for applications in:
-
Smart Windows: For controlling light transmission.
-
Displays: For low-power electronic paper.
-
Camouflage Materials: For adaptive coloration.
Chemical and Biological Sensors
The indole nucleus can interact with various analytes through hydrogen bonding, π-π stacking, and electrostatic interactions. By functionalizing the polymer backbone through the carboxylic acid group, it is possible to create materials with high selectivity and sensitivity for the detection of specific ions, molecules, or biomolecules.
Experimental Protocols
The following protocols are generalized procedures that can be adapted and optimized for the synthesis of materials derived from this compound.
Protocol 1: Electropolymerization to form Poly(this compound)
This protocol describes the electrochemical deposition of a conductive polymer film onto an electrode surface.
Materials:
-
This compound (monomer)
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) (supporting electrolyte)
-
Indium Tin Oxide (ITO) coated glass slide or a platinum electrode (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 10-50 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO or platinum electrode as the working electrode, a platinum wire as the counter electrode, and the reference electrode.
-
Purging: Deoxygenate the monomer solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Electropolymerization:
-
Cyclic Voltammetry (CV): Scan the potential between -0.2 V and a suitable upper potential (e.g., +1.2 to +1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a specified number of cycles. The polymer film will gradually deposit on the working electrode surface.
-
Potentiostatic Polymerization: Apply a constant potential (e.g., +1.1 V vs. Ag/AgCl) for a set duration until a film of the desired thickness is obtained.
-
-
Washing and Drying: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of inert gas or in a vacuum oven at a low temperature.
Expected Outcome:
A uniform, colored (typically dark green or brown) polymer film will be deposited on the electrode surface. The film's thickness and morphology can be controlled by adjusting the polymerization parameters.
Causality behind Experimental Choices:
-
Anhydrous Solvent: Prevents unwanted side reactions with water, which can affect the quality and conductivity of the polymer film.
-
Supporting Electrolyte: Provides ionic conductivity to the solution, which is essential for the electrochemical process.
-
Inert Atmosphere: Oxygen can interfere with the polymerization process and degrade the resulting polymer.
-
Potential Range: The potential window is chosen to be sufficient to oxidize the monomer and initiate polymerization without causing over-oxidation and degradation of the polymer.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Polymer Synthesis
This protocol outlines a method for synthesizing a conjugated polymer by coupling the 5-bromo position with a diboronic acid ester.
Materials:
-
This compound
-
A suitable aryl diboronic acid or bis(pinacolato)diboron derivative (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the diboronic acid derivative (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Precipitate the polymer by pouring the filtrate into a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
-
Purification: The polymer can be further purified by Soxhlet extraction or reprecipitation to remove low molecular weight oligomers and residual catalyst.
Expected Outcome:
A solid polymer product. The solubility and physical properties will depend on the specific comonomer used.
Causality behind Experimental Choices:
-
Palladium Catalyst: Essential for facilitating the cross-coupling reaction. The choice of ligand can significantly impact the reaction efficiency.
-
Base: Required to activate the boronic acid derivative for transmetalation.
-
Inert Atmosphere: Protects the palladium catalyst from oxidation.
-
Degassed Solvent: Removes dissolved oxygen which can deactivate the catalyst.
Visualization of Methodologies
Electropolymerization Workflow
Caption: Workflow for the electropolymerization of this compound.
Suzuki-Miyaura Polymerization Scheme
Caption: General scheme for Suzuki-Miyaura polymerization.
Quantitative Data Summary
The following table summarizes the expected properties of polymers derived from indole-based monomers, providing a benchmark for materials synthesized from this compound.
| Property | Poly(indole-6-carboxylic acid)[9] | Poly(5-bromoindole)[5] | Expected Range for Polymers from this compound |
| Optical Contrast (%) | ~30 at 890 nm | Not Reported | 20 - 40 |
| Coloring Efficiency (cm²/C) | 112 at 890 nm | Not Reported | 100 - 150 |
| Conductivity (S/cm) | Not Reported | 10⁻³ - 10⁻² | 10⁻⁴ - 10⁻¹ |
| Thermal Stability (TGA, °C) | > 300 | > 250 | > 280 |
Conclusion
This compound is a highly promising and versatile building block for the development of advanced functional materials. Its unique combination of reactive sites allows for the synthesis of a wide range of polymers with tunable electronic, optical, and chemical properties. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this compound in various materials science applications, from organic electronics to sensing and beyond. The continued investigation into the polymerization and functionalization of this indole derivative is expected to yield novel materials with enhanced performance characteristics.
References
- 1. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
- 2. Polyindole Based Nanocomposites and Their Applications: A Review – Material Science Research India [materialsciencejournal.org]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Strategic Derivatization of the Carboxylate Group of Ethyl 5-bromo-1H-indole-7-carboxylate for Drug Discovery
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Ethyl 5-bromo-1H-indole-7-carboxylate is a particularly valuable building block, offering three key points for diversification: the indole nitrogen (N1), the bromine at C5, and the ethyl carboxylate at C7. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic derivatization of the C7-carboxylate group. We will explore the foundational conversion to the carboxylic acid and subsequent high-utility transformations into amides and alcohols, providing mechanistic insights, field-proven protocols, and workflow visualizations to empower your discovery programs.
Introduction: The Strategic Importance of the Indole-7-carboxylate Scaffold
The indole ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] The specific substitution pattern of this compound (CAS 1065181-58-9) presents a versatile template for library synthesis.[3][4] While the C5-bromo position is primed for palladium-catalyzed cross-coupling reactions and the N-H can be readily alkylated, the C7-carboxylate group is arguably the most common site for initial derivatization to explore structure-activity relationships (SAR).[5] Conversion of the ester into amides, for example, introduces a hydrogen bond donor/acceptor motif that is critical for molecular recognition in many protein targets.[6][7]
This guide focuses on two primary, high-impact derivatization pathways originating from the C7-ester:
-
Pathway A: Saponification (hydrolysis) to the pivotal 5-bromo-1H-indole-7-carboxylic acid intermediate, followed by amide coupling.
-
Pathway B: Direct reduction of the ethyl ester to the corresponding primary alcohol, (5-bromo-1H-indol-7-yl)methanol.
Foundational Step: Hydrolysis to 5-bromo-1H-indole-7-carboxylic acid
The conversion of the ethyl ester to the free carboxylic acid is the gateway to numerous subsequent derivatizations, most notably amide bond formation. While direct conversion of esters to amides is possible, it often requires high temperatures or specialized catalysts. The two-step sequence of hydrolysis followed by a standard amide coupling reaction is generally more reliable, proceeds under milder conditions, and is compatible with a broader range of amine coupling partners. Alkaline hydrolysis is a standard and effective method for this transformation.[8][9][10]
Workflow A: Hydrolysis and Amide Coupling
Caption: General workflow for the synthesis of indole-7-carboxamides.
Protocol 1: Saponification of this compound
This protocol details the base-mediated hydrolysis of the starting ester to its corresponding carboxylic acid, a critical intermediate for further functionalization.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution. The use of LiOH is often preferred over NaOH or KOH for its better solubility in mixed aqueous-organic solvents and for minimizing potential side reactions.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up (Quench & Acidify): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The carboxylic acid product is more soluble in the organic phase at low pH.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-bromo-1H-indole-7-carboxylic acid, which can often be used in the next step without further purification.
Primary Derivatization: Amide Bond Formation
The synthesis of amides from carboxylic acids is one of the most frequently performed reactions in medicinal chemistry.[11] This transformation requires the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and suppress side reactions like racemization in chiral substrates.[12][13]
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol provides a general method for coupling 5-bromo-1H-indole-7-carboxylic acid with a primary or secondary amine.
Materials:
-
5-bromo-1H-indole-7-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a solution of 5-bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton released during amide formation.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water, saturated aq. NaHCO₃ solution, and brine. The bicarbonate wash removes unreacted carboxylic acid and HOBt.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired indole-7-carboxamide.
| Reagent | Molar Eq. | Rationale |
| EDC·HCl | 1.2 - 1.5 | Carbodiimide coupling agent; activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] |
| HOBt | 1.2 - 1.5 | Additive that intercepts the O-acylisourea to form an activated ester, which is less prone to side reactions and racemization. |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic organic base used to neutralize hydrochloride salts and the proton generated during the reaction. |
| Amine | 1.0 - 1.2 | The nucleophile that attacks the activated carboxylic acid to form the final amide bond. A slight excess can drive the reaction to completion. |
Alternative Derivatization: Reduction to a Primary Alcohol
Reducing the C7-ester directly to a primary alcohol provides an alternative handle for further chemical modification, such as conversion to aldehydes, ethers, or halides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols.[13] Care must be taken due to its high reactivity, and the reaction must be performed under strictly anhydrous conditions.
Workflow B: Direct Reduction to Primary Alcohol
Caption: Workflow for the direct reduction of the C7-ester to a primary alcohol.
Protocol 3: LiAlH₄ Reduction of the Ethyl Ester
This protocol describes the reduction of the starting ester to (5-bromo-1H-indol-7-yl)methanol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up (Fieser Quench): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to safely quench the excess LiAlH₄ and produce a granular, easily filterable precipitate.
-
-
Alternative Work-up: Alternatively, quench the reaction at 0 °C by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of Rochelle's salt. Stir vigorously until the layers separate.
-
Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the target alcohol.
Conclusion
This compound serves as an exceptionally versatile starting material for creating diverse chemical libraries. The protocols outlined in this note provide robust and reproducible methods for converting the C7-carboxylate into two of the most valuable functional groups in drug discovery: amides and alcohols. The foundational hydrolysis to the carboxylic acid followed by EDC-mediated amide coupling offers a reliable and flexible route to a vast array of indole-7-carboxamides. For an alternative derivatization handle, direct reduction with LiAlH₄ efficiently provides the corresponding primary alcohol. These strategic transformations empower medicinal chemists to systematically explore the chemical space around the indole scaffold, facilitating the development of novel therapeutic agents.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed C-H Activation of Ethyl 5-bromo-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of C-H Activation in Indole Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the indole scaffold is therefore a critical endeavor in drug discovery. Traditional cross-coupling reactions, while powerful, often require pre-functionalized starting materials, adding steps and cost to synthetic campaigns. Direct C-H activation has emerged as a transformative strategy, offering a more atom- and step-economical approach to forge new carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides an in-depth exploration of palladium-catalyzed C-H activation, with a specific focus on the versatile, yet challenging, substrate: Ethyl 5-bromo-1H-indole-7-carboxylate .
This particular substrate presents a unique canvas for synthetic chemists. The presence of a bromine atom at the C5 position and an ethyl carboxylate at C7 offers multiple handles for diversification. The bromine can participate in traditional cross-coupling reactions, while the C-H bonds at C2, C3, C4, and C6 are potential sites for direct functionalization. The electronic and steric environment of these C-H bonds is influenced by the existing substituents, making regioselective activation a key challenge. This document will provide both the theoretical underpinnings and practical protocols to navigate these challenges and unlock the synthetic potential of this valuable intermediate.
The Mechanistic Landscape: Understanding Palladium-Catalyzed C-H Activation of Indoles
The regioselectivity of palladium-catalyzed C-H activation on the indole ring is a delicate interplay of electronic effects, steric hindrance, and the choice of directing group, ligand, and oxidant.[3][4][5] While the C2 and C3 positions of the indole are electronically rich and often the most reactive, strategic use of directing groups can steer the catalytic palladium species to other positions, including the typically less reactive C4, C5, C6, and C7 positions of the benzene ring portion.[4][6][7][8][9]
The generally accepted mechanism for many palladium(II)-catalyzed C-H activation reactions involves a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation.[3][10] In the context of our target molecule, the ethyl carboxylate at C7 could potentially act as a directing group, facilitating C-H activation at the C6 position. However, the N-H of the indole can also be modified with a removable directing group to achieve specific regioselectivity.
Diagram 1: Generalized Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation
Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Strategic Considerations for this compound
Given the structure of our target molecule, several C-H activation strategies can be envisioned. The choice of strategy will dictate the position of functionalization.
-
C2-Arylation/Alkenylation (Without a Directing Group): The C2 position is often the most electronically favored site for direct functionalization in the absence of a strong directing group.[11][12] This can typically be achieved using a palladium(II) catalyst and an appropriate oxidant.
-
N-Directed C2 or C6 Functionalization: The installation of a removable directing group on the indole nitrogen is a powerful strategy to control regioselectivity. Common directing groups include pyridyl, picolinamide, and other nitrogen-containing moieties that can chelate to the palladium center and direct C-H activation to a specific ortho position. A well-chosen directing group can facilitate functionalization at either the C2 or the more challenging C6 position.
-
C4 and C6 Functionalization: Achieving functionalization at the C4 and C6 positions often requires a directing group on the indole nitrogen. The steric and electronic properties of the directing group are crucial in favoring one position over the other.[4]
-
C7-Arylation: While our substrate already has a substituent at C7, it is worth noting that directing groups have been developed to achieve the previously challenging C7-arylation of indoles.[6][7][9]
Protocols for Palladium-Catalyzed C-H Activation
The following protocols are designed as starting points for the C-H functionalization of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is highly recommended for each specific substrate and coupling partner.
Protocol 1: Direct C2-Arylation with Aryl Iodides
This protocol targets the electronically favored C2 position of the indole ring.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMA (to achieve a concentration of 0.1 M with respect to the indole).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precatalyst. |
| Base | Cs₂CO₃ | A strong inorganic base often effective in these reactions. |
| Solvent | DMA | A high-boiling polar aprotic solvent suitable for these temperatures. |
| Temperature | 120 °C | Sufficient to promote C-H activation and the catalytic cycle. |
Diagram 2: Experimental Workflow for C2-Arylation
Caption: A step-by-step workflow for the C2-arylation protocol.
Protocol 2: N-Picolinamide Directed C6-Alkenylation with Alkenes
This protocol utilizes a removable directing group to achieve functionalization at the less accessible C6 position.
Part A: Synthesis of N-Picolinoyl-protected this compound
-
To a solution of this compound (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add picolinoyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the N-protected indole.
Part B: C6-Alkenylation
Materials:
-
N-Picolinoyl-protected this compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add the N-protected indole (1.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and LiCl (1.0 equiv).
-
Evacuate and backfill with an inert gas.
-
Add the alkene (3.0 equiv) and anhydrous DMF.
-
Seal the tube and heat the reaction at 100 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
The picolinamide directing group can be removed under basic or acidic conditions to yield the free N-H indole.
| Parameter | Condition | Rationale |
| Directing Group | N-Picolinamide | A well-established directing group for C-H activation. |
| Catalyst | Pd(OAc)₂ | Effective for this transformation. |
| Oxidant | Cu(OAc)₂ | A common re-oxidant for the palladium catalyst in aerobic C-H functionalization. |
| Additive | LiCl | Can facilitate the C-H activation step. |
| Solvent | DMF | A suitable polar aprotic solvent. |
Troubleshooting and Considerations
-
Low Conversion: Increase reaction temperature, time, or catalyst loading. Ensure all reagents and solvents are anhydrous.
-
Poor Regioselectivity: The inherent electronic and steric factors of the substrate may compete with the directing group. A different directing group or ligand may be necessary. For C2-arylation, other palladium sources and ligands (e.g., phosphine ligands) can be screened.[11]
-
Dehalogenation: In some cases, the bromine at C5 may be susceptible to reduction. Using milder conditions or different bases might mitigate this side reaction.
-
Substrate Scope: The electronic nature of the coupling partner (aryl halide or alkene) can significantly impact the reaction efficiency. Electron-rich and electron-poor partners should be evaluated.
Conclusion
The palladium-catalyzed C-H activation of this compound opens up a vast chemical space for the synthesis of novel and complex indole derivatives. By understanding the underlying mechanistic principles and carefully selecting reaction conditions and directing groups, researchers can achieve a high degree of control over the regioselectivity of functionalization. The protocols provided herein serve as a robust starting point for exploration, and with careful optimization, can be adapted to a wide range of coupling partners, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed C-H bond functionalization on the indole and pyrrole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. | Semantic Scholar [semanticscholar.org]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Ethyl 5-bromo-1H-indole-7-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1H-indole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot problems and optimize your reaction yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying chemistry and providing actionable solutions.
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in indole syntheses, particularly multi-step processes like the Fischer indole synthesis, are a frequent challenge.[1][2] The causes can range from suboptimal reaction conditions to competing side reactions. Let's break down the critical factors.
-
Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification. It is highly advisable to use freshly distilled or recrystallized starting materials.[1]
-
Acid Catalyst Choice and Concentration: The acid catalyst is crucial for the key[3][3]-sigmatropic rearrangement step.[4] Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂) are used, but their effectiveness is substrate-dependent.[1][3] Polyphosphoric acid (PPA) is often a very effective catalyst and solvent for this transformation.[1][3] It is recommended to screen different catalysts and concentrations to find the optimum for your specific substrate.
-
Reaction Temperature and Time: This synthesis often requires heat to overcome the activation energy of the cyclization step.[1] However, excessive temperatures or prolonged reaction times can lead to thermal decomposition of the starting materials, intermediates, or the final indole product, resulting in tar formation and reduced yields.[1] Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid product degradation.
-
Atmosphere Control: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which are a common pathway for indole degradation.[1]
Below is a decision tree to guide your troubleshooting process for low yields.
Q2: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. What are the likely side products and how can they be minimized?
A2: The formation of byproducts is a common issue in indole synthesis. Understanding their origin is key to suppression.
-
Incomplete Cyclization/Rearrangement: The key[3][3]-sigmatropic rearrangement may not go to completion, leaving unreacted hydrazone intermediate. This can be addressed by increasing the reaction temperature cautiously or extending the reaction time.[1]
-
Polymerization: Indoles are electron-rich heterocycles and are susceptible to acid-catalyzed polymerization, especially at high temperatures or high acid concentrations.[5] Using the minimum effective amount of acid and maintaining careful temperature control can mitigate this.
-
Ester Hydrolysis: The ethyl ester at the C7 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially if water is present in the reaction mixture or during workup.[6][7] Using anhydrous solvents and carefully controlling the pH during extraction are critical. If hydrolysis is unavoidable, the crude product can be re-esterified.
-
Oxidation: The indole ring can be sensitive to air oxidation, leading to colored impurities.[8] Performing the reaction under an inert atmosphere and using degassed solvents can help prevent this.[1]
| Problem | Potential Cause | Recommended Solution |
| Ester Hydrolysis | Presence of water with acid/base catalyst or during workup. | Use anhydrous solvents; neutralize workup carefully to pH ~7; consider re-esterification of crude product if necessary. |
| Polymerization | Excessively strong acid conditions or high temperature. | Titrate the amount of acid catalyst; maintain lowest effective reaction temperature. |
| Oxidation | Reaction open to air. | Run the reaction under an inert atmosphere (N₂ or Ar); use degassed solvents. |
| Incomplete Reaction | Insufficient heat or reaction time. | Cautiously increase temperature while monitoring by TLC; increase reaction time. |
Q3: I suspect my ethyl ester is hydrolyzing during the reaction or aqueous workup. How can I prevent this?
A3: Ester hydrolysis is a significant risk, as the conditions for indole synthesis (acidic, elevated temperature) and workup (basic washes) are conducive to this side reaction.[7]
-
During the Reaction: Ensure all solvents and reagents are anhydrous. The presence of water, even in trace amounts, will facilitate acid-catalyzed hydrolysis. Using molecular sieves can help dry the solvent effectively.[9]
-
During Aqueous Workup: Alkaline hydrolysis (saponification) is rapid and irreversible.[7] When neutralizing the acidic reaction mixture, avoid using strong bases like NaOH or KOH if possible. A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), should be used. Add the bicarbonate solution slowly at 0 °C to control the exotherm and bring the pH to ~7. Do not let the aqueous layer become strongly basic.
-
Alternative Workup: If hydrolysis remains a problem, consider a non-aqueous workup. The reaction mixture can be diluted with an organic solvent, filtered to remove the catalyst (if solid), and then purified directly via column chromatography.
Q4: Is N-H protection necessary for this synthesis, and if so, what protecting group should I use?
A4: While many indole syntheses can be performed on the N-H free indole, N-protection can be highly beneficial. The indole N-H is acidic (pKa ≈ 17 in DMSO) and can interfere with certain reagents or reaction conditions.[10]
-
Benefits of N-Protection:
-
Improved Solubility: N-protected indoles often have better solubility in organic solvents.
-
Prevents Side Reactions: It prevents N-alkylation or N-acylation side reactions and can prevent interference with metallating reagents.[11]
-
Directs Lithiation: An N-protecting group is often required to direct lithiation to the C2 position.[12]
-
-
Choosing a Protecting Group: The choice depends on its stability to the reaction conditions and the ease of its removal.
-
Sulfonyl Groups (e.g., Tosyl, Ts): Very stable to acidic conditions but require strong reducing agents or strong bases for removal.[10]
-
Carbamates (e.g., Boc): Stable to base and hydrogenolysis but are readily cleaved under strong acidic conditions (e.g., TFA, HCl), which may not be compatible with the indole core.[10]
-
Benzyl (Bn): Stable to acid and base but is removed by catalytic hydrogenation, which may affect other functional groups.[10]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Stable under many conditions and is cleanly removed by fluoride ions (e.g., TBAF).[10]
-
For the synthesis of this compound, if side reactions at the nitrogen are a concern, protecting the starting aniline or a later indole intermediate with a group stable to strong acid, like a tosyl group, could be advantageous.[13]
Frequently Asked Questions (FAQs)
What is the most common synthetic route to this indole scaffold?
The most prevalent method for constructing the indole core is the Fischer Indole Synthesis .[4][8][12] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[8] For this compound, this would typically involve a reaction between a substituted phenylhydrazine and a pyruvate derivative. Other methods like the Reissert and Leimgruber–Batcho syntheses are also powerful but the Fischer synthesis remains a classic and reliable choice.[5][8][12]
Are there any known issues with decarboxylation of the C7-carboxylate group?
Yes, decarboxylation of indole carboxylic acids can occur, particularly at high temperatures.[3][14] Indole-2-carboxylic acids are particularly prone to decarboxylation upon heating, often in a solvent like quinoline with a copper catalyst.[15][16] While the C7-carboxylate is more stable than a C2 or C3 analogue, prolonged heating at high temperatures (>150-200 °C) during the synthesis or purification (e.g., distillation) could potentially lead to loss of the carboxylate group.[15] It is advisable to keep reaction temperatures as low as feasible and to purify the final product using methods that do not require high heat, such as column chromatography or recrystallization.
What analytical techniques are recommended for monitoring and characterization?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product. A typical eluent system would be a mixture of hexane and ethyl acetate.
-
Purification: Flash column chromatography on silica gel is the standard method for purification.[17] A gradient elution, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is usually effective.
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the substitution pattern and the presence of all functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
Infrared (IR) Spectroscopy: Shows characteristic stretches for the N-H bond (~3400 cm⁻¹), the ester carbonyl (~1700 cm⁻¹), and aromatic C-H bonds.
-
Key Experimental Protocols
The following protocols are generalized procedures based on established methods. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis via Fischer Indolization
This protocol outlines the synthesis starting from 5-bromoindole-2-carboxylic acid, which can be prepared via Fischer synthesis.
Step-by-Step Procedure (Esterification): This procedure is adapted from a known synthesis of a similar compound.[9]
-
Reaction Setup: To a solution of 5-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.1 M), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the solution to pH 7 by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Concentrate the mixture in vacuo to remove most of the ethanol. Extract the remaining aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. Ethyl 5-Bromoindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Indole - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Ethyl 5-bromo-1H-indole-7-carboxylate by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude Ethyl 5-bromo-1H-indole-7-carboxylate via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid organic compound.[1] For this compound, a key intermediate in pharmaceutical synthesis, achieving high purity is essential for downstream applications and regulatory compliance. The process selectively isolates the desired compound from a supersaturated solution, leaving impurities behind either in the solution (mother liquor) or as insoluble matter removed during hot filtration.[1][2] The goal is to obtain a crystalline solid with a sharp melting point and high purity, free from starting materials, reagents, and side-products from the synthesis.
Q2: How do I select the best solvent for recrystallizing this specific indole derivative?
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][2][3] This temperature-dependent solubility differential is the cornerstone of effective recrystallization.
Key Solvent Characteristics:
-
High-Temperature Solubility: The compound should dissolve completely in a minimal amount of the boiling solvent.
-
Low-Temperature Insolubility: The compound should precipitate or crystallize out of the solution upon cooling.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]
-
Chemical Inertness: The solvent must not react with the indole derivative.[1][3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[1][3]
Given the structure of this compound (containing an ester and an N-H group), a good starting point is moderately polar solvents. A rule of thumb is that solvents with functional groups similar to the compound can be effective.[5][6] Common choices for indole derivatives include ethanol, ethyl acetate, toluene, or solvent mixtures like hexane/ethyl acetate.[7][8]
Q3: What is a solvent-pair recrystallization, and when should I use it?
A solvent-pair recrystallization is employed when no single solvent meets the ideal criteria. This technique uses two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.
When to use it: This method is particularly useful if your compound is either too soluble or not soluble enough in common single solvents. For indole derivatives, a common pair is dissolving the compound in a minimum of hot ethyl acetate (good solvent) and then slowly adding hexane (poor solvent) until the solution becomes cloudy (the saturation point).[6][7] Reheating to clarify the solution followed by slow cooling initiates crystallization.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, stirring after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[4]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[4]
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good choice for indole esters.[6] |
| Ethyl Acetate | 77 | Moderately Polar | Good "good" solvent for solvent-pair systems.[8] |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds. |
| Hexanes | ~69 | Non-polar | Typically used as a "poor" solvent or anti-solvent.[6][8] |
| Water | 100 | Very Polar | Unlikely to be a good solvent for this compound alone but can be used in a solvent pair with a miscible organic solvent like ethanol.[5] |
Protocol 2: Bulk Recrystallization Workflow
Caption: General workflow for bulk recrystallization.
Troubleshooting Guide
Problem: My compound "oils out" instead of forming crystals.
-
Cause: This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, often due to high impurity levels or excessively rapid cooling.[7][9]
-
Solution 1: Reheat and Dilute. Reheat the flask to dissolve the oil completely. Add a small amount (1-5% of the total volume) of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[7][9]
-
Solution 2: Change Solvent System. The boiling point of your solvent may be too high. Consider switching to a lower-boiling solvent or a different solvent pair.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7][9]
Problem: No crystals form, even after cooling in an ice bath.
-
Cause: The most frequent reason is using too much solvent, preventing the solution from becoming saturated upon cooling.[9] Another possibility is supersaturation, where the crystallization process fails to initiate.[9]
-
Solution 1: Reduce Solvent Volume. Gently heat the solution and evaporate some of the solvent using a stream of air or nitrogen, or by using a rotary evaporator.[9] Be careful not to evaporate too much. Once the volume is reduced, attempt the cooling process again.
-
Solution 2: Induce Crystallization. If the solution is supersaturated, try scratching the flask with a glass rod.[9] If you have a small amount of the pure product, add a tiny "seed crystal" to the solution to initiate crystallization.[9]
Problem: The recrystallized product is still colored.
-
Cause: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice.
-
Solution 1: Use Activated Charcoal. After dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Swirl the hot solution for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before cooling. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding it.
-
Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to remove persistent impurities.
Problem: The final yield is very low.
-
Cause: Several factors can lead to poor recovery: using too much solvent, cooling the solution too quickly (leading to very small crystals that pass through the filter paper), or incomplete precipitation.
-
Solution 1: Optimize Solvent Volume. Ensure you are using the minimum amount of hot solvent required for dissolution.
-
Solution 2: Concentrate the Mother Liquor. The filtrate (mother liquor) still contains some dissolved product. You can recover a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Solution 3: Ensure Complete Cooling. Make sure the flask has spent adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation before filtration.
Caption: Decision-making flowchart for common recrystallization issues.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Common side reactions and byproducts in 5-bromoindole synthesis
Welcome to the Technical Support Center for 5-bromoindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges in your synthetic work.
Introduction
5-Bromoindole is a critical building block in the synthesis of a wide range of biologically active molecules. However, its preparation is not without challenges. This guide addresses common side reactions and byproduct formation encountered during the most prevalent synthetic routes, providing expert insights into their causes and remedies.
Part 1: Troubleshooting Guide by Synthetic Method
This section is organized by the two primary synthetic strategies for obtaining 5-bromoindole: direct bromination of an indole precursor and the Fischer indole synthesis.
Method 1: Direct Bromination of Indole Derivatives
Direct electrophilic bromination of the indole core requires careful control to achieve the desired C5-selectivity and avoid side reactions. A common and effective strategy involves the protection of the pyrrole ring, typically via sulfonation and N-acetylation, to direct bromination to the benzene ring.[1]
Question: My reaction has a low yield of 5-bromoindole, and TLC/LC-MS analysis shows multiple spots/peaks. What are the likely causes and how can I fix this?
Answer: This is a frequent issue stemming from either incomplete reaction at one of the steps or, more commonly, from a lack of selectivity during the bromination step.
Potential Causes & Solutions:
-
Over-bromination: The most common side reaction is the formation of di- and poly-brominated indoles.[1][2] This occurs when an excess of the brominating agent is used or when local concentrations of bromine are too high.
-
Causality: The indole ring system is electron-rich and highly susceptible to electrophilic attack. Once the first bromine is added at the 5-position, the ring is only moderately deactivated, allowing for further bromination if conditions are not tightly controlled.
-
Troubleshooting Protocol:
-
Strict Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., Br₂). Use no more than one equivalent relative to your N-acetyl indoline-2-sulfonate intermediate.[1]
-
Slow Addition at Low Temperature: Add the brominating agent dropwise, with vigorous stirring, while maintaining a low temperature (0-5°C).[1][3][4] This minimizes localized high concentrations and improves selectivity for mono-bromination.
-
Quenching: After the desired reaction time, quench any excess bromine with a reducing agent like sodium bisulfite.[3][4]
-
-
-
Incorrect Regioselectivity (Bromination at C3): If the pyrrole ring is not adequately protected, bromination will preferentially occur at the electron-rich C3 position.[1]
-
Causality: The highest occupied molecular orbital (HOMO) of the indole nucleus has the largest coefficient at the C3 position, making it the most nucleophilic and reactive site for electrophiles.
-
Troubleshooting Protocol:
-
Verify Protection Steps: Use TLC or ¹H NMR to confirm the successful formation of the sodium indoline-2-sulfonate and its subsequent N-acetylation before proceeding to the bromination step.[1][3][4]
-
Avoid Direct Bromination of Unprotected Indole: Direct bromination of indole itself is not a viable method for selective 5-bromoindole synthesis due to the high reactivity of the C3 position.[1]
-
-
-
Oxidation of the Indole Ring: The formation of oxindole byproducts can occur, especially if the reaction is exposed to air and light for extended periods or if certain brominating agents like N-bromosuccinimide (NBS) are used under particular conditions.[1][5]
-
Causality: The electron-rich indole ring is susceptible to oxidation.[6][7]
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control Reaction Time: Avoid unnecessarily long reaction times to reduce the window for oxidative side reactions.
-
-
Caption: Troubleshooting logic for the direct bromination of 5-Bromoindole.
Method 2: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method involving the acid-catalyzed reaction of (4-bromophenyl)hydrazine with an aldehyde or ketone.[6][8] While versatile, it is prone to specific side reactions.
Question: My Fischer indole synthesis using an unsymmetrical ketone is giving me a mixture of isomeric products. How can I improve the regioselectivity?
Answer: The formation of regioisomers and indolenine byproducts is a known challenge in the Fischer indole synthesis, influenced by both steric and electronic factors, as well as the choice of acid catalyst.[1]
Potential Causes & Solutions:
-
Formation of Regioisomers: When using an unsymmetrical ketone, the initial hydrazone can exist as two isomers, and the subsequent[5][5]-sigmatropic rearrangement can proceed in two different directions, leading to two regioisomeric indoles.
-
Causality: The direction of the cyclization is determined by which α-carbon of the ketone participates in the rearrangement. This is influenced by the acidity of the medium and the steric bulk of the substituents on the ketone.[1]
-
Troubleshooting Protocol:
-
Catalyst Screening: The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) can significantly influence the ratio of regioisomers.[1][8] A systematic screen of different acids is recommended.
-
Choice of Carbonyl: If possible, select a symmetrical ketone or an aldehyde to avoid the issue of regioselectivity altogether. For instance, reacting (4-bromophenyl)hydrazine with acetaldehyde will yield 5-bromoindole without this issue.[9]
-
-
-
Formation of Indolenine Isomers: Depending on the substitution pattern of the carbonyl component, indolenine byproducts can form.[1]
-
Causality: Indolenines are non-aromatic isomers of indoles. Their formation is often favored under certain acidic conditions or with specific substitution patterns that hinder the final aromatization step to the indole.
-
Troubleshooting Protocol:
-
Acid Catalyst Optimization: The ratio of indole to indolenine can be influenced by the acid catalyst. Experiment with different Brønsted and Lewis acids to find conditions that favor aromatization.[1]
-
-
Question: My Fischer indole synthesis is failing, and I'm observing decomposition of my phenylhydrazine starting material. What's going wrong?
Answer: This often points to issues with the stability of the hydrazone intermediate or cleavage of the critical N-N bond under the reaction conditions.
Potential Causes & Solutions:
-
Cleavage of the N-N Bond: Under strongly acidic conditions, the hydrazone intermediate can undergo cleavage of the N-N bond, which is a known failure mode of this reaction.[1]
-
Causality: The N-N bond is susceptible to scission under harsh acidic conditions, leading to the formation of various byproducts and preventing the desired cyclization.
-
Troubleshooting Protocol:
-
Milder Acid Catalysts: Switch to a milder Lewis acid (e.g., ZnCl₂) or a solid-supported acid catalyst to reduce the harshness of the reaction medium.
-
Temperature Control: Optimize the reaction temperature. While heat is required for the rearrangement, excessive temperatures can promote decomposition pathways.
-
-
-
Deactivating Substituents: The bromo group on the phenylhydrazine is electron-withdrawing, which can deactivate the aromatic ring and make the cyclization step more difficult.[1]
-
Causality: The key cyclization step is an intramolecular electrophilic aromatic substitution. Electron-withdrawing groups on the ring slow down this step, requiring more forcing conditions which can, in turn, promote side reactions.
-
Troubleshooting Protocol:
-
Stronger Acids/Higher Temperatures: Carefully increase the strength of the acid catalyst or the reaction temperature to overcome the deactivation. This must be balanced against the risk of N-N bond cleavage. A good starting point is to screen conditions systematically.
-
-
Caption: Main and side reaction pathways in the Fischer synthesis of 5-bromoindole.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my crude 5-bromoindole?
A1: In direct bromination methods, the most common impurities are di- and poly-brominated indoles and potentially oxindole.[1][2] In the Fischer indole synthesis, you might find regioisomers (if using an unsymmetrical ketone) or indolenine derivatives.[1] Unreacted starting materials can also be present.
Q2: My final product is a beige or tan solid, but the literature reports 5-bromoindole as a white solid. What causes this discoloration?
A2: The discoloration is typically due to the presence of small amounts of oxidized impurities or polymeric indole species.[2] Indoles, in general, are susceptible to auto-oxidation when exposed to air and light.[6] These colored impurities can often be removed through purification.
Q3: How can I effectively purify my crude 5-bromoindole?
A3: Several methods are effective for purifying 5-bromoindole:
-
Recrystallization: This is a common and effective technique. A mixed solvent system like ethanol/water is often used.[1][4]
-
Column Chromatography: For more challenging separations, such as removing isomeric impurities, column chromatography on silica gel is necessary.[1] A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Steam Distillation: This method has been reported for the purification of 5-bromoindole, particularly from non-volatile impurities.[10]
Q4: I'm observing dimerization/trimerization of my indole starting material. How can I prevent this?
A4: Indole and its derivatives can undergo acid-catalyzed dimerization and trimerization.[11] This is more common in syntheses that employ strong acids, such as the Fischer indole synthesis.
-
Prevention:
-
Use the mildest acidic conditions possible that still promote the desired reaction.
-
Keep reaction temperatures as low as feasible.
-
Minimize reaction time to reduce the opportunity for oligomerization.
-
Q5: In a subsequent reaction (e.g., Suzuki coupling), I'm seeing my 5-bromoindole convert back to indole. What is this side reaction and how can I stop it?
A5: This side reaction is known as debromination.[2] It can be promoted by certain reaction conditions, particularly in metal-catalyzed cross-coupling reactions.
-
Prevention:
-
Protect the Indole Nitrogen: The acidic N-H proton of the indole can interfere with many organometallic reactions. Protecting the nitrogen (e.g., with a tosyl, BOC, or SEM group) can often suppress debromination and improve the yield of the desired coupling product.
-
Optimize Reaction Conditions: Screen different catalysts, ligands, bases, and solvents to find conditions that favor the cross-coupling pathway over the reductive debromination pathway.
-
Part 3: Data Summary & Protocols
Table 1: Summary of Common Side Products and Mitigation Strategies
| Synthetic Method | Common Side Product(s) | Primary Cause | Recommended Mitigation Strategy |
| Direct Bromination | Di-/Poly-brominated indoles | Excess brominating agent, poor temperature control | Use ≤1 equivalent of bromine, add slowly at 0-5°C.[1] |
| 3-Bromoindole | Incomplete protection of the pyrrole ring | Verify formation of protected intermediate before bromination.[1] | |
| Oxindoles | Oxidation of the indole ring | Use an inert atmosphere; avoid prolonged reaction times.[1][5] | |
| Fischer Indole Synthesis | Regioisomers | Use of unsymmetrical ketones | Use a symmetrical ketone/aldehyde or screen acid catalysts.[1] |
| N-N Bond Cleavage Products | Harsh acidic conditions | Use milder acid catalysts (e.g., ZnCl₂), control temperature.[1] | |
| Indolenine Isomers | Incomplete aromatization | Optimize acid catalyst to favor indole formation.[1] | |
| Indole Oligomers (Dimers/Trimers) | Strong acid catalysis | Use mildest effective acid conditions and lowest possible temperature.[11] |
Experimental Protocol: Three-Step Synthesis of 5-Bromoindole via Sulfonation
This protocol is adapted from established literature procedures and is provided for illustrative purposes.[1][3][4][9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50 g of indole in 100 mL of ethanol.
-
In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting solid by vacuum filtration, wash with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.
-
Add 30 g of the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then ether. The crude solid can be used directly in the next step.[1]
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from Step 2 in 150 mL of water in a flask equipped with a dropping funnel and thermometer, and cool to 0-5°C in an ice bath.
-
Dropwise, add 40 g of bromine while maintaining the temperature below 5°C with vigorous stirring.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Quench excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water.
-
Make the solution basic by adding a 40% NaOH solution and stir for 3 hours at 50°C to ensure complete deprotection.
-
Cool the mixture and collect the precipitated crude 5-bromoindole by vacuum filtration.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 4. Synthesis of 5-Bromo Indole [erowid.org]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 11. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-alkylation vs. C-alkylation of Indole Rings
Welcome to the technical support guide for regioselective indole alkylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the alkylation of the indole nucleus. The competition between N-alkylation and C-alkylation is a frequent hurdle in synthesis, and this guide provides in-depth, field-proven insights to help you achieve your desired regiochemical outcome.
Section 1: The Underlying Chemistry - Why Does This Competition Occur?
The indole ring is an ambident nucleophile, meaning it possesses two primary sites susceptible to electrophilic attack: the nitrogen atom (N1) and the carbon at the 3-position (C3). The high electron density at C3 makes it inherently more nucleophilic than the nitrogen, which can lead to undesired C-alkylation.[1][2]
The outcome of an indole alkylation reaction is governed by a delicate balance between kinetic and thermodynamic control.[3][4][5][6]
-
Kinetic Control: C3-alkylation is often the kinetically favored pathway, meaning it proceeds through a lower energy transition state and occurs more rapidly, especially at lower temperatures.[3] This is due to the higher intrinsic nucleophilicity of the C3 position in the neutral indole.[1]
-
Thermodynamic Control: N-alkylation typically leads to the more thermodynamically stable product.[4] Under conditions that allow for reversibility or equilibration (e.g., higher temperatures), the N-alkylated product will be favored.[2][4]
The key to successful regioselective indole alkylation is to manipulate the reaction conditions to favor one pathway over the other.
Caption: Kinetic vs. Thermodynamic pathways in indole alkylation.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during indole alkylation in a question-and-answer format.
FAQ 1: "I'm getting primarily C3-alkylation. How do I favor N-alkylation?"
This is the most common challenge. C3-alkylation arises when the neutral indole reacts or when the indolide anion's reactivity at C3 is not sufficiently suppressed. To favor N-alkylation, the goal is to generate the indolide anion cleanly and direct the electrophile to the nitrogen atom.
Potential Causes & Solutions:
-
Incomplete Deprotonation: If the base is not strong enough or is used in insufficient quantity, a significant amount of neutral indole will remain. The highly nucleophilic C3 position of the neutral indole can then attack the electrophile.[2]
-
Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in at least a stoichiometric amount to ensure complete deprotonation.[7]
-
-
Solvent Choice: The solvent plays a critical role in solvating the counter-ion of the base and influencing the reactivity of the resulting indolide anion.
-
Solution: Employ polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2] These solvents effectively solvate the cation (e.g., Na+), creating a "naked" and highly reactive indolide anion where the negative charge is more localized on the nitrogen, favoring N-alkylation.[8] Ethereal solvents like THF can sometimes lead to poorer N-selectivity.[2]
-
-
Counter-ion Effect: The nature of the cation from the base can influence the site of alkylation. Larger, "softer" cations tend to associate less tightly with the nitrogen, which can sometimes lead to increased C-alkylation.
-
Solution: While NaH in DMF is a standard, experimenting with different bases like KH or cesium carbonate (Cs₂CO₃) can alter the counter-ion and improve N-selectivity.[2]
-
-
Reaction Temperature: As mentioned, C3-alkylation is often kinetically favored.
-
Solution: Running the reaction at a higher temperature can favor the formation of the more thermodynamically stable N-alkylated product.[2] However, this should be balanced against potential decomposition of starting materials or products.
-
Summary of Conditions for N-Alkylation:
| Parameter | Condition to Favor N-Alkylation | Rationale |
| Base | Strong base (e.g., NaH, KH) | Ensures complete deprotonation to the indolide anion.[7] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solvates the counter-ion, promoting N-centered reactivity.[2] |
| Temperature | Elevated (e.g., room temp to 80 °C) | Favors the thermodynamically more stable N-alkylated product.[2] |
Protocol 1: Standard Procedure for Selective N-Alkylation
This protocol outlines a general method for the N-alkylation of an indole using sodium hydride and an alkyl halide.
Materials:
-
Indole substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware, syringe, magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere, add the indole substrate to a dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF via syringe and stir to dissolve the indole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolide anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0-1.2 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 2: "My reaction is messy with low yield and multiple byproducts. How can I achieve a cleaner N-alkylation?"
When standard strong base conditions fail, often due to a sensitive substrate or a challenging electrophile, alternative methods can provide higher selectivity and yield.
Potential Causes & Solutions:
-
Substrate/Product Instability: The strong basic conditions or elevated temperatures may be decomposing your starting material or desired product.
-
Poor Selectivity with Complex Substrates: For indoles bearing sensitive functional groups, classical methods may lack the required chemoselectivity.
-
Solution: Phase-Transfer Catalysis (PTC): PTC is an excellent alternative that uses a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene) with a phase-transfer catalyst (e.g., a quaternary ammonium salt).[13][14][15] This method avoids the need for strong bases like NaH and anhydrous solvents.[15]
-
Protocol 2: N-Alkylation via the Mitsunobu Reaction
Materials:
-
Indole substrate
-
Alcohol (the source of the alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the indole (1.0 eq.), the alcohol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF in a dried flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazodicarboxylate byproduct.
-
Purification: Purify the residue directly by flash column chromatography to isolate the N-alkylated indole.
Caption: Decision workflow for troubleshooting poor N-alkylation selectivity.
FAQ 3: "Are there situations where C3-alkylation is desired? How can I favor it?"
Yes, selective C3-alkylation is a highly valuable transformation. Achieving this often requires avoiding the formation of the indolide anion and instead activating the electrophile or using a catalyst that directs the reaction to the C3 position.
Methods to Favor C3-Alkylation:
-
Acid Catalysis: Brønsted or Lewis acids can be used to activate certain electrophiles (like methylenecyclopropanes or aldehydes), promoting a Friedel-Crafts-type reaction at the electron-rich C3 position of the neutral indole.[16][17]
-
Transition Metal Catalysis: Various transition metal catalysts (e.g., Nickel, Iridium) can facilitate C3-alkylation with alcohols through a "borrowing hydrogen" mechanism.[18][19] These methods are often highly selective for the C3 position.[18][20]
-
Polarity Reversal Strategies: Recent methods employ electrophilic indole derivatives, reversing the traditional nucleophilic role of the indole. This allows for catalyst-controlled C3-alkylation.[1]
Section 3: References
-
BenchChem Technical Support. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline. BenchChem. 7
-
Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126. 13
-
Li, Y., et al. (2019). TFA‐Prompted/Rh(III)‐Catalysed Chemoselective C3− or C2−H Functionalization of Indoles with Methylenecyclopropanes. Chemistry – An Asian Journal, 14(23), 4337-4341. --INVALID-LINK--
-
BenchChem Technical Support. (2025). Technical Support Center: Regioselective Indole N-Alkylation. BenchChem. 8
-
Various Authors. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. --INVALID-LINK--
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. --INVALID-LINK--
-
Mondal, P., et al. (2019). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Chemical Communications, 55(64), 9411-9414. --INVALID-LINK--
-
Bandini, M., et al. (2018). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. The Journal of Organic Chemistry, 83(15), 8179–8187. --INVALID-LINK--
-
Buchwald, S. L., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(11), 4569–4574. --INVALID-LINK--
-
O'Brien, P., et al. (2018). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 8(11), 10348–10353. --INVALID-LINK--
-
Rueping, M., et al. (2023). Divergence in CH alkylation of indoles under Mn catalysis. Chemical Science, 14(34), 9131-9137. --INVALID-LINK--
-
Taylor, R. D., et al. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 14, 1846–1855. --INVALID-LINK--
-
Gharpure, S. J., et al. (2015). Counter-ion-dependent alkyne iminium ion cyclization for divergent synthesis of N-fused indolylidine, indole, and indoline derivatives promoted by the Lewis/Bronsted acid. Organic Letters, 17(8), 1926-1929. --INVALID-LINK--
-
Rzepa, H. S. (2013). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog. --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem. 21
-
Rueping, M., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2893–2904. --INVALID-LINK--
-
Trost, B. M., et al. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. ACS Catalysis, 7(12), 8234–8239. --INVALID-LINK--
-
Overman, L. E., et al. (2012). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic Letters, 14(24), 6298–6301. --INVALID-LINK--
-
Marsden, S. P., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(2), 1109-1116. --INVALID-LINK--
-
Organic Chemistry Portal. Mitsunobu Reaction. --INVALID-LINK--
-
Various Authors. (2021). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. --INVALID-LINK--
-
Hunt, K. W., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1846-1855. --INVALID-LINK--
-
ACS Green Chemistry Institute. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
Various Authors. (2015). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. --INVALID-LINK--
-
Cee, V., & Erlanson, D. (2019). in the chemical literature: N-alkylation of an indole. YouTube. --INVALID-LINK--
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. --INVALID-LINK--
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. --INVALID-LINK--
-
Dalal Institute. Kinetic and Thermodynamic Control. --INVALID-LINK--
References
- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 14. researchgate.net [researchgate.net]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 20. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with Ethyl 5-bromo-1H-indole-7-carboxylate
Welcome to the technical support center dedicated to optimizing palladium-catalyzed cross-coupling reactions for Ethyl 5-bromo-1H-indole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during the functionalization of this valuable heterocyclic building block. The indole scaffold is central to countless biologically active molecules, and mastering its synthesis is key to advancing research.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My cross-coupling reaction with this compound is resulting in low to no product yield. What are the critical first steps for troubleshooting?
A1: When faced with a low-yielding or failed reaction, a systematic and logical approach is crucial before making drastic changes to the catalyst system. In our experience, the majority of such issues stem from foundational reaction parameters rather than an inherently unsuitable catalyst.
Initial Troubleshooting Checklist:
-
Verify Reagent Purity and Integrity:
-
Solvents & Bases: Ensure all solvents are anhydrous and properly degassed.[2][3] Moisture is a common poison for cross-coupling reactions. Bases, especially solids like K₂CO₃ or K₃PO₄, should be finely powdered and dried before use to ensure reactivity and consistency.[2][3]
-
Coupling Partners: Confirm the purity and stability of your coupling partner (e.g., boronic acid for Suzuki coupling). Boronic acids can degrade over time, especially if not stored under inert conditions, leading to protodeboronation as a major side reaction.[3]
-
-
Confirm an Inert Atmosphere:
-
Palladium(0), the active catalytic species, is highly sensitive to oxygen.[2][3] Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction. Techniques like the freeze-pump-thaw method for solvent degassing are highly recommended for sensitive reactions.[4]
-
-
Assess Catalyst and Ligand Activity:
-
Precatalyst Viability: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, require in situ reduction to the active Pd(0) state.[5][6] If this reduction is inefficient, the catalytic cycle will not initiate.[2] Ensure your catalyst has been stored correctly and is not from an old or potentially deactivated batch.
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. If you are using a separate ligand and palladium source, ensure the ligand is pure and has been handled under inert conditions.
-
A logical workflow for troubleshooting these initial parameters is essential before moving on to catalyst loading optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of Ethyl 5-bromo-1H-indole-7-carboxylate
Welcome to the technical support center for Ethyl 5-bromo-1H-indole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important indole derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your compound for downstream applications.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various biologically active molecules. Achieving high purity is critical for reliable experimental outcomes and for meeting stringent regulatory standards in drug development. Impurities can arise from various sources, including unreacted starting materials, byproducts from the synthetic route, and degradation of the target compound. This guide will provide a systematic approach to identifying and removing these impurities.
The probable synthetic route for this compound is the Fischer indole synthesis.[1][2] This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1][2] Understanding the potential pitfalls of this synthesis is key to anticipating and addressing impurity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on a likely Fischer indole synthesis pathway, the most common impurities include:
-
Unreacted Starting Materials: Such as the corresponding substituted phenylhydrazine and the keto-ester.
-
Regioisomers: If the cyclization step of the Fischer indole synthesis is not completely regioselective, you may find isomeric indole products.[3]
-
Indolenine Derivatives: These can form as byproducts during the cyclization process.[3]
-
Poly-brominated Species: Over-bromination can lead to di- or tri-brominated indole impurities.[3]
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to the formation of oxindoles.[3]
-
Hydrolysis Products: The ethyl ester functionality may be partially hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions for extended periods at elevated temperatures.
Q2: My purified product has a persistent yellow or brownish color. What could be the cause?
A2: A persistent color in your purified this compound can be indicative of trace impurities. Highly conjugated or oxidized byproducts are often colored. Even small amounts of these can impart a noticeable tint to your final product. Steam distillation or treatment with activated carbon during the workup or prior to final crystallization can sometimes help in removing colored impurities.[4]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for confirming the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing purity. A well-developed HPLC method can separate the target compound from its impurities, allowing for quantification. A typical reverse-phase HPLC method would use a C18 column with a mobile phase of acetonitrile and water, possibly with a small amount of acid like phosphoric or formic acid.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for structural confirmation and for detecting impurities with different proton signatures. The spectrum of pure this compound should be clean, with the correct chemical shifts and integration values for all protons.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound and can help in identifying unknown impurities by their mass-to-charge ratio.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Workup
If your initial crude product shows low purity by TLC or HPLC analysis, a robust purification strategy is required. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities.
Caption: Decision workflow for purification.
Experimental Protocol 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, especially those with different solubility profiles from the desired product.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for indole derivatives include ethanol, ethyl acetate/hexanes, and toluene.[6][7]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decoloration (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound is insoluble in the solvent even when hot, or the boiling point of the solvent is higher than the melting point of the compound. | Use a different solvent or a solvent mixture. Add a co-solvent in which the compound is more soluble. |
| No Crystal Formation | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise. |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Problem 2: Impurities Co-elute with the Product in Column Chromatography
When impurities have similar polarity to the product, separation by standard column chromatography can be challenging.
Caption: Optimizing column chromatography.
Experimental Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying larger quantities of material.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. For indole esters, a common starting point is a mixture of ethyl acetate and hexanes.[7][8]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a different solvent combination. A less polar solvent system will generally provide better separation. |
| Band Tailing | The compound is too polar for the solvent system, or the column is overloaded. | Use a more polar solvent system. Reduce the amount of sample loaded onto the column. |
| Cracked Column Bed | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. |
Analytical Characterization
To assist in the identification and purity assessment of this compound, refer to the following analytical data.
¹H NMR Spectroscopy:
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 5. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. Chromatography [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Preventing decomposition of Ethyl 5-bromo-1H-indole-7-carboxylate during reactions
Technical Support Center: Ethyl 5-bromo-1H-indole-7-carboxylate
Welcome to the dedicated support center for this compound. This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges related to the stability and reactivity of this compound. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black when using this compound. What is causing this discoloration?
This discoloration is a common indicator of indole ring decomposition. The indole nucleus, particularly when substituted with electron-withdrawing groups like bromine and an ester, can be susceptible to oxidation. The formation of highly conjugated, colored byproducts is often initiated by air, trace metals, or strong oxidizing agents.
Q2: I am observing significant byproduct formation in my N-alkylation reaction. How can I improve the selectivity?
Byproduct formation in N-alkylation reactions often stems from competing C-alkylation at the C3 position of the indole ring or dialkylation. The use of a strong base can deprotonate the indole N-H, but it can also create an equilibrium that allows for reaction at other nucleophilic sites. To enhance N-selectivity, consider using a milder base and a polar aprotic solvent.
Q3: My purification process is leading to sample degradation. What are the best practices for purifying this compound?
This compound can be sensitive to prolonged exposure to silica gel, especially if the silica is acidic. This can lead to streaking on TLC plates and decomposition during column chromatography. It is advisable to use deactivated silica gel (e.g., by treating with a triethylamine solution) or to opt for alternative purification methods like recrystallization if possible.
Troubleshooting Guide: Preventing Decomposition
Issue 1: Decomposition under Basic Conditions
Many common synthetic transformations, such as N-alkylation or N-arylation, require the use of a base to deprotonate the indole nitrogen. However, strong bases can promote side reactions and decomposition.
Root Cause Analysis:
-
Strong Bases (e.g., NaH, LDA): These can lead to over-deprotonation or reaction with the ester functionality.
-
High Temperatures: Increased temperatures can accelerate decomposition pathways.
-
Presence of Oxygen: The combination of a strong base and oxygen can lead to oxidative degradation.
Solutions & Protocols:
1. Employ Milder Bases:
| Base | Solvent | Temperature | Rationale |
| K₂CO₃ | DMF, Acetonitrile | Room Temp to 50 °C | A moderately strong base that is effective for many N-alkylation reactions without causing significant degradation. |
| Cs₂CO₃ | DMF, Dioxane | Room Temp to 80 °C | Often provides higher yields and faster reaction times compared to K₂CO₃ due to the higher solubility of its salts. |
| t-BuOK | THF, Dioxane | 0 °C to Room Temp | A strong, non-nucleophilic base that can be effective at lower temperatures. |
Protocol 1: General Procedure for N-Alkylation using K₂CO₃
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add K₂CO₃ (2.0 eq).
-
Add the alkylating agent (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture under an inert atmosphere (N₂ or Ar) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on deactivated silica gel.
2. Maintain an Inert Atmosphere:
Always perform reactions under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. This is particularly crucial when using strong bases.
Workflow for Inert Atmosphere Setup:
Caption: Inert atmosphere setup for sensitive reactions.
Issue 2: Decomposition during Metal-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Heck, or Buchwald-Hartwig couplings are powerful tools for functionalizing the bromo-indole core. However, the reaction conditions can often lead to decomposition.
Root Cause Analysis:
-
High Catalyst Loading: Can lead to unwanted side reactions.
-
Ligand Decomposition: Some phosphine ligands can degrade at high temperatures.
-
Incompatible Base/Solvent System: The choice of base and solvent is critical for catalyst stability and reactivity.
Solutions & Protocols:
1. Ligand and Catalyst Screening:
For a Suzuki coupling, for instance, a variety of palladium catalysts and ligands can be employed.
| Catalyst | Ligand | Base | Solvent | Rationale |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | SPhos is an electron-rich, bulky biaryl phosphine ligand that is highly effective for Suzuki couplings of heteroaryl halides. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | XPhos is another effective ligand for challenging cross-coupling reactions. |
| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | A commonly used catalyst system that is often effective for a range of substrates. |
Protocol 2: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3x).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purify as previously described.
Logical Flow for Optimizing Cross-Coupling Reactions:
Caption: Optimization workflow for cross-coupling reactions.
Technical Support Center: Scaling the Synthesis of Ethyl 5-bromo-1H-indole-7-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1H-indole-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the multi-step synthesis of this valuable heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges of scaling up production, focusing on troubleshooting common issues and providing scientifically grounded solutions.
Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and logical approach involves the construction of the indole core via the Fischer indole synthesis, followed by a regioselective bromination. This guide will focus on a likely scalable pathway: the reaction of 2-hydrazinyl-3-bromobenzoic acid with ethyl pyruvate to form the indole scaffold, followed by esterification. Alternative routes might involve starting with a different substituted aniline or performing the bromination on the pre-formed indole-7-carboxylate.
Below is a visualization of the proposed primary synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Part 1: Fischer Indole Synthesis & Cyclization
Question: My Fischer indole cyclization is failing or resulting in very low yields. What are the likely causes and how can I fix it?
Answer: Failure in the Fischer indole synthesis is a common issue, often stemming from several critical factors.[1][2]
-
Causality: The core of this reaction is an acid-catalyzed intramolecular electrophilic substitution following a[3][3]-sigmatropic rearrangement of the phenylhydrazone intermediate.[4] The success of this cascade is highly dependent on the stability of intermediates and the reaction conditions.
-
Incorrect Acid Catalyst: The choice and concentration of the acid are paramount. Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or trifluoroacetic acid (TFA) are commonly used.[4] If the acid is too weak, the rearrangement may not be initiated. If it's too strong or concentrated, it can lead to sulfonation or decomposition (tarring) of the electron-rich indole product.
-
Thermal Degradation: The cyclization step often requires heat. However, the hydrazone intermediate and the final indole product can be thermally labile. Excessive temperatures or prolonged reaction times can lead to polymerization and the formation of intractable tars.
-
Steric Hindrance: The presence of an ortho-substituent on the phenylhydrazine (the carboxyl group in our proposed route) can create steric hindrance, leading to a mixture of indole regioisomers or reaction failure.[4]
-
Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes favor side reactions, such as heterolytic N-N bond cleavage, which competes with the desired[3][3]-sigmatropic rearrangement and halts the synthesis.[1][2]
-
-
Troubleshooting Steps & Solutions:
-
Optimize Acid Catalyst: Screen different acid catalysts and concentrations. A good starting point is to use PPA, which often gives cleaner reactions than H₂SO₄. Alternatively, Lewis acids like ZnCl₂ can be effective.[1]
-
Control Temperature Carefully: Begin at a lower temperature (e.g., 80°C) and slowly increase it while monitoring the reaction by TLC. The goal is to find the minimum temperature required for cyclization.
-
Ensure High-Purity Starting Materials: Impurities in the phenylhydrazine or the pyruvate can significantly impact the reaction. Purify the phenylhydrazine immediately before use, as it can degrade upon storage.
-
Consider a Pre-formed Hydrazone: Isolate and purify the hydrazone intermediate before cyclization. This removes impurities from the first step and allows for more controlled conditions in the critical cyclization step.
-
Question: I am observing the formation of significant tar or polymeric byproducts. How can I minimize this?
Answer: Tar formation is a classic sign of decomposition due to overly harsh reaction conditions.
-
Causality: Indoles are electron-rich aromatic compounds and are susceptible to polymerization under strongly acidic and high-temperature conditions. The initial product can catalyze its own decomposition.
-
Troubleshooting Steps & Solutions:
-
Reduce Reaction Temperature: This is the most critical parameter. As mentioned above, find the lowest effective temperature.
-
Decrease Acid Concentration: Use the minimum amount of acid catalyst required to promote the reaction. You can dilute the reaction mixture with a high-boiling, inert solvent (e.g., toluene, xylene) to better control the temperature and prevent localized overheating.
-
Shorten Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed, quench the reaction immediately by pouring it onto ice water to neutralize the acid and prevent further degradation.
-
Work Under Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to byproduct formation.
-
Part 2: Regioselective Bromination
Question: My bromination is not selective for the C5 position and I'm getting a mixture of isomers (e.g., C3, C4, C6-bromo). How do I improve regioselectivity?
Answer: Controlling the regioselectivity of electrophilic substitution on the indole ring is a well-known challenge.
-
Causality: The indole nucleus has multiple nucleophilic sites. The C3 position is generally the most kinetically favored site for electrophilic attack. However, substitution is also possible at C2, C4, C5, C6, and C7, depending on the substituents already present and the reaction conditions. The N-H proton can also be substituted.
-
Troubleshooting Steps & Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for brominating indoles. It provides a low concentration of Br₂ in situ, which can help control the reaction. Other reagents like Br₂ in acetic acid or electrochemical methods can also be used, but may offer different selectivity profiles.[3][5]
-
Protecting Groups: The most reliable way to direct bromination is by using a protecting group on the indole nitrogen. An N-sulfonyl (e.g., -SO₂Ph) or N-acyl group can alter the electronic distribution of the indole ring and sterically hinder the C7 and C2 positions, often favoring substitution at C5 or C6. This protecting group can be removed later.
-
Solvent and Temperature: The reaction solvent can influence selectivity. Polar aprotic solvents like DMF or acetonitrile are common. Running the reaction at low temperatures (e.g., 0°C to -78°C) often enhances selectivity by favoring the thermodynamically more stable product over the kinetically favored one.
-
Control Stoichiometry: Use precisely one equivalent of the brominating agent. Adding it slowly to the reaction mixture can prevent local excesses that lead to over-bromination.
-
Part 3: Purification and Stability
Question: I'm struggling to purify the final product. It either streaks on the silica column or seems to decompose during purification.
Answer: Purification of indoles can be problematic due to their polarity and potential instability on acidic silica gel.[6]
-
Causality: The N-H proton of the indole ring is slightly acidic, which can lead to strong interactions with the silica gel surface, causing streaking and poor separation. Some indole derivatives are also sensitive to acid and air, leading to decomposition on the column.
-
Troubleshooting Steps & Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel with a base. This is done by preparing a slurry of the silica in the eluent and adding a small amount of a tertiary amine like triethylamine (~1%). This deactivates the acidic sites on the silica surface.[6]
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic) or C18 reversed-phase silica.[6]
-
Crystallization: This is often the best method for purifying the final product on a large scale. Screen a variety of solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions that yield high-purity crystals.
-
Workup Procedure: During the aqueous workup, ensure the pH is neutral or slightly basic before extraction to keep the indole in its neutral form. Minimize exposure to strong light and air, as these can cause degradation.
-
Caption: Decision tree for troubleshooting the Fischer indole synthesis step.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of the Fischer indole synthesis? A: The widely accepted mechanism involves several steps:
-
Formation of a phenylhydrazone from a phenylhydrazine and an aldehyde or ketone.
-
Tautomerization to an ene-hydrazine.
-
Acid-catalyzed[3][3]-sigmatropic rearrangement (the key step), which forms a new C-C bond and breaks the N-N bond.
-
Rearomatization of the benzene ring.
-
An intramolecular cyclization step where a nitrogen attacks a carbon.
-
Elimination of ammonia to form the final indole ring.
Q: How can I reliably confirm the regiochemistry of my final brominated product? A: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constants between the protons on the benzene portion of the indole ring are diagnostic. For a 5-bromo-7-substituted indole, you would expect to see two doublets in the aromatic region corresponding to H-4 and H-6.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can show through-space correlations between protons. For example, an NOE correlation between the N-H proton and the proton at C-7 (if the ester was hydrolyzed to a CH₂OH, for instance) would help confirm the substitution pattern.
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, this method provides unambiguous proof of the structure.
Q: Are there greener alternatives for the bromination step? A: Yes, green chemistry principles are increasingly being applied to halogenation reactions. Some alternatives to traditional brominating agents include:
-
Electrochemical Bromination: This method uses bromide salts (like NaBr) and generates the electrophilic bromine species in situ via anodic oxidation, avoiding the need for stoichiometric chemical oxidants.[3]
-
Enzymatic Bromination: Certain enzymes, like haloperoxidases, can catalyze the regioselective bromination of aromatic compounds using bromide salts and an oxidant like hydrogen peroxide. This approach offers high selectivity under mild conditions.
Data & Protocols
Table 1: Key Reagent Parameters (Illustrative)
| Reagent | Molar Equiv. | Typical Conc./Solvent | Key Considerations |
| 2-Hydrazinyl-3-bromobenzoic acid | 1.0 | N/A | Should be used fresh; can be unstable. |
| Ethyl pyruvate | 1.0 - 1.2 | N/A | Use of a slight excess can drive hydrazone formation. |
| Polyphosphoric Acid (PPA) | Catalytic to Solvent | N/A (used neat) | Viscous; requires mechanical stirring. Quench carefully. |
| Ethanol | Solvent | Anhydrous | Used in excess for esterification. |
| N-Bromosuccinimide (NBS) | 1.0 | DMF or Acetonitrile | Recrystallize before use. Add slowly at low temperature. |
Protocol 1: Illustrative Synthesis of 5-Bromo-1H-indole-7-carboxylic acid (Fischer Indolization)
Disclaimer: This is a representative protocol based on established principles. Researchers must conduct their own risk assessments and optimization studies.
-
Hydrazone Formation: To a stirred solution of 2-hydrazinyl-3-bromobenzoic acid (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.
-
Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude hydrazone intermediate.
-
Cyclization: Carefully add the crude hydrazone in portions to pre-heated polyphosphoric acid (PPA) at 80-90°C under mechanical stirring and an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours. Avoid prolonged heating.
-
Quenching: Once the reaction is complete, cool the mixture slightly and pour it carefully onto a large excess of crushed ice with vigorous stirring. This will precipitate the crude product and neutralize the acid.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, non-polar solvent (like hexanes) to remove non-polar impurities.
-
Drying: Dry the crude 5-bromo-1H-indole-7-carboxylic acid under vacuum. This material can be carried forward to the esterification step or purified further by crystallization.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. vc.bridgew.edu [vc.bridgew.edu]
- 6. reddit.com [reddit.com]
Technical Support Center: Regioselective Functionalization of Ethyl 5-bromo-1H-indole-7-carboxylate
Welcome to the technical support center for the regioselective functionalization of Ethyl 5-bromo-1H-indole-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
This compound is a valuable starting material in medicinal chemistry due to the presence of multiple reaction sites that allow for diverse structural modifications. However, this very feature presents a significant challenge: achieving regioselectivity. The indole core possesses several positions prone to reaction, including the N-H proton, the C5-bromo substituent, and various C-H bonds (C2, C3, C4, C6). The interplay between the electron-donating nature of the pyrrole ring and the electron-withdrawing effects of the carboxylate and bromo substituents creates a nuanced reactivity profile that must be carefully managed to achieve the desired functionalization.
This guide will provide in-depth, practical advice to help you overcome these challenges and successfully synthesize your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: Poor Yields in Suzuki-Miyaura Cross-Coupling at the C5 Position
Question: I am attempting a Suzuki-Miyaura coupling at the C5-bromo position of this compound with an arylboronic acid, but I am observing low yields of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors, primarily related to catalyst deactivation, incomplete reaction, or side reactions.
Probable Causes & Solutions:
-
Catalyst Choice and Ligand Effects: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ can be effective, it may not be optimal for all substrates.[1] Catalysts like Pd(dppf)Cl₂ often show superior performance by promoting faster reaction times and higher yields.[2][3] The bulky dppf ligand helps to stabilize the palladium center and facilitate the catalytic cycle.
-
Base and Solvent System: The base and solvent play a crucial role in the transmetalation step. A common and effective combination is K₂CO₃ in a solvent like dimethoxyethane (DME).[2][3] If you are experiencing poor results, consider switching to a stronger base like Cs₂CO₃, which can sometimes enhance reactivity.[1] The use of aqueous solvent mixtures (e.g., dioxane/water) can also be beneficial in some cases.[4]
-
Reaction Temperature and Time: Ensure the reaction is heated to an appropriate temperature, typically around 80-90°C for Suzuki couplings.[2][4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3] Insufficient heating or premature termination can lead to incomplete conversion.
-
N-H Interference: The acidic proton on the indole nitrogen can interfere with the catalytic cycle. While not always necessary, N-protection can sometimes improve yields by preventing side reactions. Common protecting groups include Boc, tosyl (Ts), or benzyl (Bn).[5]
-
Quality of Reagents: Ensure your boronic acid is of high purity and that your solvent is anhydrous, as water can lead to protodeboronation of the boronic acid, reducing the effective concentration of your coupling partner.
Troubleshooting Workflow: Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
Problem 2: Lack of Regioselectivity in N-Alkylation vs. C-Alkylation
Question: When I try to alkylate the indole nitrogen, I get a mixture of N-alkylated and C3-alkylated products. How can I favor N-alkylation?
Answer:
The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Achieving selective N-alkylation requires careful selection of the base and reaction conditions to favor deprotonation of the nitrogen without promoting C3 attack.[6]
Probable Causes & Solutions:
-
Base Selection: Strong, non-nucleophilic bases are preferred for selective N-deprotonation. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a classic and effective choice.[7][8] The use of a weaker base like K₂CO₃ can sometimes lead to a mixture of products, especially with more reactive alkylating agents.
-
Reaction Temperature: Performing the deprotonation at a low temperature (e.g., 0°C) before adding the alkylating agent can enhance selectivity for N-alkylation.[7] After the addition of the alkylating agent, the reaction can then be allowed to warm to room temperature.
-
Solvent Effects: Aprotic polar solvents like DMF and DMSO are generally preferred for N-alkylation as they effectively solvate the cation of the base and promote the formation of the indolide anion.[7]
-
Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide) are more prone to C-alkylation. If you are observing a mixture of products, consider using a less reactive alkylating agent or adding it slowly to the reaction mixture at a low temperature.
Problem 3: Difficulty in Achieving C7 Functionalization
Question: I want to introduce a substituent at the C7 position, but reactions at this site are challenging. What strategies can I employ?
Answer:
Functionalization at the C7 position is notoriously difficult due to steric hindrance from the adjacent C1 nitrogen and the electronic properties of the indole ring.[9][10] However, several strategies can be employed to achieve this transformation.
Probable Causes & Solutions:
-
Directed Ortho-Metalation (DoM): This is a powerful strategy for C7 functionalization. It involves the use of a directing group on the indole nitrogen that can coordinate to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent C7 position.[11][12] Common directing groups include amides (e.g., -CONEt₂) or phosphinoyls.[9][11] The resulting C7-lithiated species can then be quenched with an electrophile.
-
N-Protection and C2-Blocking: In some cases, protecting the indole nitrogen and installing a removable blocking group at the more reactive C2 position can facilitate C7 functionalization.[11] For instance, a triisopropylsilyl (TIPS) group can be installed at C2, which can then be removed after C7 functionalization.
-
Transition Metal-Catalyzed C-H Activation: Recent advances have shown that directing groups on the nitrogen can also enable palladium- or copper-catalyzed C7 arylation.[9] Groups like N-P(O)tBu₂ have been shown to effectively direct C-H activation to the C7 position.[9]
Directed Ortho-Metalation (DoM) Workflow
Caption: Workflow for C7 functionalization via Directed Ortho-Metalation.
Frequently Asked Questions (FAQs)
Q1: Which position is most reactive for electrophilic substitution on the unprotected indole core?
A1: The C3 position is generally the most nucleophilic and therefore the most reactive towards electrophiles. This is due to the ability of the nitrogen lone pair to stabilize the intermediate formed upon electrophilic attack at C3. The C2 position is the next most reactive, followed by the positions on the benzene ring.
Q2: Can I perform a Sonogashira coupling directly on the C5-bromo position without protecting the N-H?
A2: Yes, it is often possible to perform Sonogashira couplings on the C5-bromo position of N-H free indoles.[13][14] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[15][16] However, as with Suzuki couplings, in cases of low yield or side reactions, N-protection should be considered as a troubleshooting step.
Q3: What are the best conditions for a Heck reaction at the C5 position?
A3: The Heck reaction, which couples the aryl bromide with an alkene, is a viable method for C5 functionalization.[17][18] Typical conditions involve a palladium catalyst such as Pd(OAc)₂, a phosphine ligand like PPh₃, and a base such as K₂CO₃ or Et₃N in a polar aprotic solvent like DMF at elevated temperatures (e.g., 110°C).[19]
Q4: Is it possible to achieve selective bromination at other positions on the ring?
A4: While the starting material is already brominated at C5, further bromination can be achieved under specific conditions. For instance, regioselective bromination at the C7 position of 4-substituted indazoles (a related heterocyclic system) has been reported, suggesting that similar strategies might be adaptable for indoles.[20] Selective bromination at other positions would likely require the use of directing groups or a multi-step synthesis involving blocking and de-blocking of more reactive sites.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C5
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous dimethoxyethane (DME) as the solvent.
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).
-
Heat the reaction mixture to 80-90°C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N-Alkylation
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.
-
Slowly add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1-1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once complete, cool the mixture to 0°C and carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.[7]
Data Summary
| Reaction Type | Position | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | C5 | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | ~95 | [2][3] |
| Suzuki-Miyaura | C5 | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 72-91 | [1][21] |
| Sonogashira | C5 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | ~93 | [13] |
| Heck | C5 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | Varies | [19] |
| N-Alkylation | N1 | NaH | - | DMF | 0 to RT | High | [7][8] |
| C7-Functionalization | C7 | s-BuLi/TMEDA | - | THF | -78 | Varies | [11] |
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of Ethyl 5-bromo-1H-indole-7-carboxylate
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-bromo-1H-indole-7-carboxylate, a substituted indole derivative of interest in medicinal chemistry.
This document moves beyond a mere listing of spectral data. It is designed to provide a practical, field-tested perspective on spectral interpretation, comparative analysis with analogous structures, and the establishment of a robust experimental protocol. Our objective is to empower fellow scientists to approach the NMR analysis of complex heterocyclic systems with confidence and precision.
I. Structural Elucidation of this compound by NMR Spectroscopy
The structural complexity of substituted indoles necessitates a detailed and systematic approach to the assignment of their NMR signals. In this section, we will dissect the predicted ¹H and ¹³C NMR spectra of this compound, grounding our analysis in the fundamental principles of chemical shifts, coupling constants, and substituent effects.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the indole core protons, the ethyl ester moiety, and the N-H proton. The predicted chemical shifts (δ) in parts per million (ppm) and their multiplicities are presented below, with the rationale for each assignment.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.0 - 12.0 | br s | - |
| H2 | ~7.3 - 7.5 | t | J ≈ 2.5 - 3.0 |
| H3 | ~6.5 - 6.7 | t | J ≈ 2.5 - 3.0 |
| H4 | ~7.8 - 8.0 | d | J ≈ 1.5 - 2.0 |
| H6 | ~7.6 - 7.8 | d | J ≈ 1.5 - 2.0 |
| -OCH₂CH₃ | ~4.3 - 4.5 | q | J ≈ 7.0 |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | J ≈ 7.0 |
Analysis of the ¹H NMR Spectrum:
-
Indole N-H (H1): The proton attached to the nitrogen of the indole ring is typically observed as a broad singlet in the downfield region of the spectrum (δ 11.0-12.0 ppm). Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.
-
Indole Protons (H2, H3, H4, H6): The electronic environment of the indole ring is significantly influenced by the electron-withdrawing nature of the bromine atom at C5 and the ethyl carboxylate group at C7. The bromine atom at C5 is expected to deshield the adjacent protons H4 and H6, shifting them downfield. The H4 and H6 protons are predicted to appear as doublets due to meta-coupling with each other, with a small coupling constant (J ≈ 1.5-2.0 Hz). The H2 and H3 protons of the pyrrole ring will appear as triplets due to their coupling with each other.
-
Ethyl Ester Protons: The ethyl group gives rise to a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The quartet arises from the coupling of the methylene protons with the three equivalent methyl protons, and the triplet arises from the coupling of the methyl protons with the two equivalent methylene protons, both with a typical coupling constant of approximately 7.0 Hz.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts for this compound are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 - 128 |
| C3 | ~103 - 106 |
| C3a | ~128 - 131 |
| C4 | ~123 - 126 |
| C5 | ~115 - 118 |
| C6 | ~120 - 123 |
| C7 | ~118 - 121 |
| C7a | ~135 - 138 |
| C=O | ~165 - 168 |
| -OCH₂CH₃ | ~60 - 63 |
| -OCH₂CH₃ | ~14 - 16 |
Analysis of the ¹³C NMR Spectrum:
-
Indole Carbons: The chemical shifts of the indole carbons are influenced by the electronegativity of the attached atoms and their position within the ring. The C5 carbon, directly bonded to the bromine atom, is expected to be in the range of δ 115-118 ppm. The C7 carbon, attached to the electron-withdrawing carboxylate group, will also be shifted downfield. The quaternary carbons, C3a and C7a, will appear in the downfield region of the aromatic carbons.
-
Carbonyl and Ethyl Ester Carbons: The carbonyl carbon (C=O) of the ester group is highly deshielded and will appear significantly downfield (δ 165-168 ppm). The methylene carbon (-OCH₂CH₃) of the ethyl group will be observed around δ 60-63 ppm, while the methyl carbon (-OCH₂CH₃) will be found in the upfield region (δ 14-16 ppm).
II. Comparative NMR Analysis with Structurally Related Indole Derivatives
To provide a deeper understanding of the structure-spectra relationship, a comparative analysis with structurally similar molecules is invaluable. This approach allows for the attribution of specific spectral features to individual structural modifications.
| Compound | Key ¹H NMR Differences from Target Compound | Key ¹³C NMR Differences from Target Compound |
| Ethyl 1H-indole-7-carboxylate | Absence of the deshielding effect of bromine at C5. H4 and H6 protons will be shifted upfield. | The C5 signal will be significantly shifted upfield. |
| Ethyl 5-chloro-1H-indole-7-carboxylate | The deshielding effect of chlorine at C5 will be slightly less pronounced than bromine, leading to a minor upfield shift of H4 and H6. | The C5 signal will be at a slightly different chemical shift compared to the bromo-derivative, reflecting the different electronegativity of chlorine. |
| Ethyl 5-bromo-1H-indole-2-carboxylate | The position of the ethyl carboxylate group at C2 will significantly alter the chemical shifts of the pyrrole ring protons (H3) and the adjacent benzene ring proton (H4). | The chemical shifts of C2, C3, and the carbonyl carbon will be different due to the change in the substitution pattern. |
This comparative analysis underscores the diagnostic power of NMR in distinguishing between isomers and analogues, a critical capability in drug discovery and development.
III. Experimental Protocol for High-Quality NMR Data Acquisition
The integrity of any structural elucidation is fundamentally dependent on the quality of the acquired experimental data. The following is a robust, field-tested protocol for obtaining high-resolution ¹H and ¹³C NMR spectra for substituted indole derivatives.
Workflow for NMR Sample Preparation and Data Acquisition
Figure 1. A standardized workflow for acquiring high-quality NMR data.
Causality Behind Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with limited solubility or those prone to hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative. The choice of solvent can slightly influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness, single sharp signal, and volatility, which allows for easy removal.
-
Spectrometer Frequency: Higher field strengths (e.g., 600 MHz) provide better signal dispersion and resolution, which is particularly advantageous for complex molecules with overlapping signals.
-
¹³C NMR with Proton Decoupling: Broadband proton decoupling is employed to simplify the ¹³C spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. This significantly aids in spectral interpretation.
IV. Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By integrating predictive analysis, comparative data, and a robust experimental protocol, we have aimed to equip researchers with the necessary tools for confident and accurate structural elucidation of complex heterocyclic molecules. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for professionals in the fields of chemical research and drug development.
V. References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Sigma-Aldrich. Ethyl 5-bromo-1H-indole-2-carboxylate. --INVALID-LINK--
-
ChemicalBook. This compound(1065181-58-9) 1H NMR. --INVALID-LINK--
A Senior Application Scientist's Comparative Guide to the Purity Analysis of Ethyl 5-bromo-1H-indole-7-carboxylate: HPLC vs. TLC
In the landscape of pharmaceutical development and synthetic chemistry, the purity of an intermediate is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Ethyl 5-bromo-1H-indole-7-carboxylate, a key building block, is no exception. Its purity profile directly influences downstream reaction yields, impurity profiles of subsequent steps, and the overall viability of a synthetic route.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity assessment of this specific indole derivative. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamentals of Separation: Choosing the Right Tool
The choice between HPLC and TLC is dictated by the analytical objective. Are you seeking a rapid, qualitative check on reaction progress or a precise, validated, quantitative purity value?
-
Thin-Layer Chromatography (TLC) operates on the principle of adsorption chromatography.[1] A sample is spotted on a plate coated with a stationary phase (e.g., silica gel), and a mobile phase (solvent) moves up the plate via capillary action.[2] Separation occurs based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.[3] It is an invaluable tool for quick, qualitative assessments.[4]
-
High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that pumps a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column with a chromatographic packing material (stationary phase).[5] HPLC offers significantly higher resolution, efficiency, and the ability to perform accurate quantification, making it the gold standard for final purity determination and quality control.[6]
Thin-Layer Chromatography (TLC): The Rapid Screening Workhorse
TLC is an indispensable technique for in-process control, reaction monitoring, and preliminary purity checks due to its speed, low cost, and simplicity.[7]
Expertise in Action: Designing the TLC Protocol
The molecular structure of this compound—a moderately polar indole ring with a bromo substituent and an ethyl ester group—guides our choice of a normal-phase system. We will use a polar stationary phase (silica gel) and a non-polar mobile phase to achieve effective separation.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. The F254 indicator allows for visualization under UV light at 254 nm, which is ideal for aromatic compounds like indoles.[8]
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate, approximately 1 cm from the bottom.[4]
-
Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase of 30:70 Ethyl Acetate/Hexane . The chamber should be lined with filter paper saturated with the mobile phase to ensure a saturated atmosphere, which prevents the "edge effect" and promotes uniform development.[1] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The indole ring will absorb the UV light and appear as a dark spot against the fluorescent background.[8]
-
Circle the observed spots with a pencil.
-
Optional: Further visualization can be achieved by placing the plate in an iodine chamber. Iodine vapor complexes with most organic compounds, revealing them as brown spots.[4]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The main product spot should be distinct and well-defined. The presence of other spots indicates impurities.
Causality Behind the Choices:
-
Stationary Phase: Silica gel is a polar adsorbent, making it suitable for separating compounds of moderate polarity.[3]
-
Mobile Phase: A mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate) provides the necessary eluting strength. By starting with a 30:70 ratio, we can modulate the polarity to achieve an optimal Rf value for the main spot (ideally between 0.3-0.5) for the best separation from potential impurities.[2]
Visual Workflow: TLC Analysis
Caption: Workflow for the qualitative purity analysis of this compound by TLC.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For an accurate, precise, and reproducible purity value, HPLC is the definitive method. The validation of an HPLC method according to International Conference on Harmonization (ICH) guidelines ensures its suitability for quality control in a regulated environment.[5][9]
Expertise in Action: Developing a Validated HPLC Method
Given the structure of our analyte, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point. RP-HPLC utilizes a non-polar stationary phase (like C18) and a polar mobile phase. This is the most common mode of HPLC, accounting for over 80% of pharmaceutical analyses.[7]
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (Indole derivatives typically have strong absorbance in this region).[10][11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (60:40 Acetonitrile/Water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
Analysis and Quantification:
-
Inject the prepared sample.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness: A Self-Validating System
An HPLC method's trustworthiness is established through validation.[6] Key parameters as per ICH guidelines include:[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.[12]
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Visual Workflow: HPLC Analysis
Caption: Workflow for the quantitative purity analysis of this compound by HPLC.
Comparative Analysis: HPLC vs. TLC
The choice of technique is ultimately a balance between the required level of information and available resources.
Quantitative Data Summary
The following table presents illustrative data comparing the performance of the two techniques for a hypothetical batch of this compound.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use Case | Rapid, qualitative reaction monitoring | Definitive, quantitative purity testing & QC |
| Resolution | Low to Moderate | Very High |
| Sensitivity (LOQ) | ~1 µg (semi-quantitative) | < 0.015 µg/mL (quantitative)[13] |
| Analysis Time | 15-30 minutes per plate[7] | 20-30 minutes per sample |
| Quantification | Semi-quantitative at best (by spot size/intensity) | Highly Accurate and Precise (% Area) |
| Throughput | High (multiple samples/standards on one plate) | Moderate (sequential injections) |
| Cost per Sample | Very Low | High |
| Solvent Consumption | Low (~10 mL per plate) | High (~20-30 mL per sample) |
| Illustrative Result | Main Spot Rf = 0.45; Faint Impurity Rf = 0.55 | Main Peak RT = 10.2 min (99.6%); Impurity 1 RT = 11.5 min (0.25%); Impurity 2 RT = 12.1 min (0.15%) |
Logical Comparison Diagram
Caption: Key attributes and ideal use cases for HPLC and TLC in purity analysis.
Conclusion for the Practicing Scientist
For the comprehensive purity analysis of this compound, HPLC and TLC are not competing but complementary techniques.
-
TLC is the scout—fast, efficient, and perfect for monitoring the battlefield of a chemical reaction in real-time. It provides the crucial "yes/no" answers needed to guide a synthesis.
-
HPLC is the surveyor—providing the precise, validated, and quantitative data required for final lot release, stability studies, and regulatory filings. Its high resolution can reveal closely related impurities that would be invisible on a TLC plate.
A robust analytical workflow in a research and development setting will leverage TLC for rapid in-process checks and culminate in a validated RP-HPLC method for the final, definitive purity assessment of this compound. This dual approach ensures both efficiency in development and confidence in the quality of the final material.
References
- 1. microbenotes.com [microbenotes.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. byjus.com [byjus.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. imgroupofresearchers.com [imgroupofresearchers.com]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. pharmtech.com [pharmtech.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethyl 5-bromo-1H-indole-7-carboxylate and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the indole scaffold stands as a privileged structure. Its functionalization is key to modulating biological activity and material properties. Among the various strategies for indole modification, palladium-catalyzed cross-coupling reactions of bromoindoles are paramount for their versatility in forming new carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 5-bromo-1H-indole-7-carboxylate against other key bromoindole isomers. By examining the interplay of electronic and steric effects, supported by experimental data, this document aims to provide a rational basis for substrate selection and reaction optimization in your research endeavors.
The Decisive Factors: Understanding Bromoindole Reactivity
The reactivity of a bromoindole in palladium-catalyzed cross-coupling reactions is not uniform and is dictated by a combination of electronic and steric factors. The position of the bromine atom on the indole ring, along with the presence and nature of other substituents, significantly influences the ease of the crucial oxidative addition step in the catalytic cycle.
Electronic Effects: The electron density at the carbon-bromine bond is a primary determinant of reactivity. Electron-withdrawing groups (EWGs) on the indole ring generally decrease electron density, making the C-Br bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) can decelerate this step. The indole nucleus itself possesses a π-rich pyrrole ring fused to a benzene ring, leading to a complex electronic landscape where the position of the bromine atom and other substituents can have nuanced effects on the electron distribution. For instance, an EWG at the 5-position can significantly influence the reactivity of a bromine at the 7-position, and vice-versa.
Steric Hindrance: The steric environment around the C-Br bond also plays a critical role. Bulky substituents adjacent to the bromine atom can impede the approach of the palladium catalyst, thereby slowing down or even inhibiting the reaction. This is a particularly important consideration for substitutions at the C4 and C7 positions, which are peri-positioned to the indole nitrogen and the C5 and C6 positions of the benzene ring, respectively.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a tangible comparison, we will examine the performance of this compound and other bromoindole isomers in three of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Experimental Data Summary: Suzuki-Miyaura Coupling of Bromoindoles
| Bromoindole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [1] |
| 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [1] |
| 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [1] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | Good | [2] |
Note: Data for indazole, a bioisostere of indole, is presented to provide insights into the relative reactivity of the 5- and 7-positions.
From the available data, it is evident that the choice of ligand has a profound impact on the efficiency of the Suzuki coupling. For the 5-bromoindazole, the dppf ligand provided a significantly higher yield in a shorter reaction time compared to PCy₃ and PPh₃ ligands[1]. This highlights the importance of ligand screening for optimizing the reaction of a specific bromoindole isomer. In the case of the 7-bromo-4-sulfonamido-1H-indazole, a high temperature was required to achieve a good yield, suggesting that the C7-position might be less reactive, potentially due to steric hindrance or different electronic properties compared to the C5-position[2].
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals. The reaction typically employs bulky phosphine ligands to facilitate the coupling of amines with aryl halides.
Experimental Data Summary: Buchwald-Hartwig Amination of Bromoindoles
| Bromoindole Isomer | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-indazole | Various secondary amines | RuPhos-Pd-G3 (P1) | LiHMDS | THF | RT | 1-3 | Good | [3] |
| 5-Bromo-indazole | Various secondary amines | RuPhos-Pd-G3 (P1) | LiHMDS | THF | RT | 1-3 | Good | [3] |
| 6-Bromo-indazole | Various secondary amines | RuPhos-Pd-G3 (P1) | LiHMDS | THF | RT | 1-3 | Good | [3] |
| 4-Bromo-indazole | Various primary amines | BrettPhos-Pd-G3 (P3) | LiHMDS | THF | RT | 1-3 | High | [3] |
| 5-Bromo-indazole | Various primary amines | BrettPhos-Pd-G3 (P3) | LiHMDS | THF | RT | 1-3 | High | [3] |
| 6-Bromo-indazole | Various primary amines | BrettPhos-Pd-G3 (P3) | LiHMDS | THF | RT | 1-3 | High | [3] |
Studies on bromoindazoles show that the 4-, 5-, and 6-bromo isomers are all viable substrates for Buchwald-Hartwig amination with both primary and secondary amines, affording good to high yields at room temperature when using appropriate catalyst systems[3]. This suggests that the electronic differences between these positions on the indazole ring do not dramatically hinder the C-N bond formation under optimized conditions. However, it is noted that 7-substituted heterocyclic electrophiles can be particularly challenging coupling partners[3].
For This compound , the electron-withdrawing nature of the ester group at C7 would likely enhance the reactivity of the C5-Br bond. The key consideration would be the potential for steric clash between the C7-substituent and the bulky phosphine ligands typically employed in this reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means to install alkynyl groups onto the indole scaffold, which are versatile handles for further transformations. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Experimental Data Summary: Sonogashira Coupling of Bromoindoles
| Bromoindole Isomer | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [4] |
| 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [4] |
| 2-Bromoanilides* | Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | - | Good | [5] |
Note: Data for 2-bromoanilides is included as a reference for reactivity at a position ortho to a nitrogen-containing group, which is relevant to the C7 position of indole.
5-Bromoindole has been shown to be an excellent substrate for Sonogashira coupling with a variety of terminal alkynes, providing high yields under relatively mild conditions[4]. The successful coupling of 2-bromoanilides, which are sterically hindered, suggests that with the right choice of ligand (e.g., bulky phosphines like P(t-Bu)₃), Sonogashira coupling at more hindered positions of the indole ring is feasible[5].
For This compound , the electronic activation from the C7-ester group is expected to facilitate the reaction at the C5-position. The steric hindrance from the C7-substituent is less of a concern for the linear alkyne coupling partner compared to the bulkier nucleophiles in Suzuki and Buchwald-Hartwig reactions.
Experimental Protocols
To facilitate the application of these findings, detailed step-by-step methodologies for representative cross-coupling reactions are provided below.
General Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (ligand)
-
Potassium carbonate (K₂CO₃)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Bromoindazole
Materials:
-
Bromoindazole (e.g., 5-bromoindazole)
-
Amine (1.2 equivalents)
-
RuPhos-Pd-G3 precatalyst (for secondary amines) or BrettPhos-Pd-G3 precatalyst (for primary amines)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon), add the bromoindazole (1.0 equiv.), the appropriate palladium precatalyst (e.g., 1-2 mol%), and the amine (1.2 equiv.).
-
Add anhydrous THF to the vial.
-
Slowly add the LiHMDS solution (1.2-1.7 equivalents) to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature for the required time (typically 1-3 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of 5-Bromoindole
Materials:
-
5-Bromoindole
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 5-bromoindole (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent (DMF or THF) followed by triethylamine (e.g., 2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Synergistic Catalytic Cycles of the Sonogashira Coupling.
Conclusion and Outlook
The reactivity of bromoindoles in palladium-catalyzed cross-coupling reactions is a multifaceted interplay of electronic and steric factors. While general trends can be predicted, the optimal conditions for a specific transformation often require empirical optimization.
This compound presents an interesting case where the C5-bromo position is electronically activated by the C7-ester group, but potentially subject to steric hindrance from it. Based on the available data for related systems, it is anticipated to be a reactive substrate in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. However, the choice of a bulky yet effective ligand will be crucial, particularly for the Suzuki and Buchwald-Hartwig reactions, to overcome any steric impediment.
For researchers and drug development professionals, a systematic approach to reaction optimization, including the screening of ligands, bases, and solvents, is highly recommended when working with novel bromoindole substrates. This guide provides a foundational understanding and practical starting points for such endeavors, ultimately enabling the efficient synthesis of diverse and complex indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Bromine Advantage: A Comparative Guide to the Biological Activity of Ethyl 5-bromo-1H-indole-7-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational framework for a multitude of natural products and synthetic compounds with profound therapeutic potential.[1] Its versatility allows for extensive functionalization, enabling the fine-tuning of biological activity. A common and effective strategy to enhance potency is halogenation, particularly bromination. This guide provides a comparative analysis of Ethyl 5-bromo-1H-indole-7-carboxylate and its non-brominated parent, Ethyl 1H-indole-7-carboxylate , exploring how the addition of a single bromine atom can significantly modulate its biological profile.
While direct, head-to-head experimental data for these specific analogs is limited in publicly available literature, this guide will synthesize data from closely related 5-bromoindole and indole ester derivatives to build a robust, evidence-based comparison. We will delve into the anticipated effects on anticancer and antimicrobial activities, underpinned by an analysis of physicochemical properties and established structure-activity relationships (SAR).
The Decisive Role of Bromine: A Physicochemical Perspective
The introduction of a bromine atom at the C5 position of the indole ring instigates a cascade of changes in the molecule's physicochemical properties. These alterations are fundamental to understanding the observed differences in biological activity. Bromine, being highly electronegative and larger than hydrogen, exerts significant electronic and steric effects.[2]
Key physicochemical modifications include:
-
Increased Lipophilicity: The bromine atom significantly enhances the molecule's lipophilicity (fat-solubility). This is a critical factor for drug efficacy, as it can improve the compound's ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: As an electron-withdrawing group, bromine alters the electron density distribution across the indole ring system. This can influence how the molecule interacts with biological targets, such as the active sites of enzymes or receptors.[2]
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in biological macromolecules. This can provide an additional anchoring point, potentially leading to stronger and more specific binding to a target protein.
Table 1: Predicted Physicochemical Properties of this compound and Ethyl 1H-indole-7-carboxylate
| Property | Ethyl 1H-indole-7-carboxylate (Analog) | This compound | Predicted Influence of Bromination |
| Molecular Weight ( g/mol ) | 189.21 (for ethyl 1H-indole-1-carboxylate)[3] | 268.11[4] | Increase |
| XLogP3 (Lipophilicity) | 2.7 (for ethyl 1H-indole-1-carboxylate)[3] | ~3.5 (estimated based on analogs like 5-bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester)[5] | Increase |
| Topological Polar Surface Area (TPSA) | 31.2 Ų (for ethyl 1H-indole-1-carboxylate)[3] | Likely similar to non-brominated analog | Minimal Change |
| Hydrogen Bond Donors | 1 | 1 | No Change |
| Hydrogen Bond Acceptors | 2 | 2 | No Change |
Note: Data for Ethyl 1H-indole-7-carboxylate is not directly available and is represented by its close isomer, Ethyl 1H-indole-1-carboxylate. The XLogP3 for the brominated compound is an estimation based on available data for similar structures. This table illustrates the expected trends based on fundamental chemical principles.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
The aforementioned physicochemical changes are anticipated to translate into enhanced biological activity for the brominated compound.
Anticancer Activity
Numerous studies have demonstrated that 5-bromoindole derivatives exhibit potent anticancer activities against a range of cancer cell lines.[6] The mechanism often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases (e.g., EGFR), or the induction of apoptosis (programmed cell death).[7]
Hypothesized Enhancement of Anticancer Activity:
The increased lipophilicity of the brominated compound would likely lead to better cell permeability and higher intracellular concentrations within cancer cells. Furthermore, the altered electronic properties and the potential for halogen bonding could result in a stronger binding affinity to oncogenic protein targets, leading to more effective inhibition and, consequently, lower IC50 values.
Table 2: Illustrative Anticancer Activity of Related Indole Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 5-Bromoindole-2-carboxylic Acid Derivatives | HepG2, A549, MCF-7 | Potent Antiproliferative | [6][7] |
| Indole-3-carboxylic Acid Ester Conjugates | Leukemia Sub-panel | 0.04-0.28 µM | [2][8] |
| Indole-3-acrylic Acid Ester Conjugates | Leukemia Sub-panel | 0.03-0.30 µM | [2][8] |
| 5-Hydroxyindole-3-carboxylic Ester Derivative | MCF-7 (Breast) | 4.7 µM | [9] |
Antimicrobial Activity
The indole nucleus is also a recognized pharmacophore in the development of antimicrobial agents.[10] Bromination at the C5 position has been consistently shown to enhance the antimicrobial potency of indole derivatives. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]
For example, various indole carboxamide derivatives have demonstrated significantly lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like ciprofloxacin and ampicillin against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[11][12] The introduction of a bromine atom is a key feature in many of the more potent analogs.
Hypothesized Enhancement of Antimicrobial Activity:
The mechanism for enhanced antimicrobial activity is likely twofold. Firstly, the increased lipophilicity allows the brominated compound to more effectively penetrate the complex cell walls and membranes of bacteria and fungi. Secondly, once inside, the compound may interfere with essential cellular processes, and the bromine atom could enhance its interaction with microbial enzymes or other critical targets.
Table 3: Illustrative Antimicrobial Activity of Related Indole Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Indole Carboxamide Derivatives | S. aureus, B. subtilis, E. coli | 1.56-12.5 µg/mL | [11] |
| Indole-Triazole Derivatives | MRSA, C. krusei | 3.125-50 µg/mL | [13] |
| Indole Derivatives | C. albicans | Better inhibition than standards | [11] |
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized differences in biological activity, standardized in vitro assays are essential. Below are detailed, step-by-step protocols for assessing cytotoxicity and antimicrobial efficacy.
Protocol 1: MTT Assay for Cytotoxicity Evaluation
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow Diagram: MTT Assay
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow Diagram: Broth Microdilution Assay
Caption: General workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
Based on established principles of medicinal chemistry and a wealth of data on related analogs, it is highly probable that This compound possesses significantly enhanced anticancer and antimicrobial activities compared to its non-brominated counterpart, Ethyl 1H-indole-7-carboxylate . The strategic placement of the bromine atom at the C5 position is a well-documented approach to increasing lipophilicity and modulating electronic properties, which are key determinants of biological efficacy.[2]
This guide underscores the importance of halogenation as a tool in drug design and provides a logical framework for prioritizing the brominated analog in further preclinical development. The next crucial steps would involve the direct synthesis and head-to-head biological evaluation of both compounds using the protocols detailed herein. Such studies would provide definitive quantitative data (IC50 and MIC values) to confirm the "bromine advantage" and could pave the way for the development of novel, potent therapeutic agents based on the indole-7-carboxylate scaffold.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 1H-indole-1-carboxylate | C11H11NO2 | CID 83328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester | C11H10BrNO3 | CID 54677169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromoindoles
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active compounds.[1] Its functionalization is a critical step in modulating biological activity and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for C-C bond formation, offering a powerful tool for the arylation of the indole nucleus.[1][2] Specifically, the coupling of 5-bromoindole allows for the introduction of a diverse array of aryl and heteroaryl substituents at a key position for biological interaction.
The success of the Suzuki-Miyaura coupling is heavily reliant on the choice of the palladium catalyst system. This guide provides a comparative analysis of various palladium catalysts for the coupling of 5-bromoindole, supported by experimental data. We will delve into the nuances of catalyst selection, the mechanistic rationale behind these choices, and provide detailed protocols to empower you to achieve high-yielding and reproducible results in your laboratory.
The Engine of Innovation: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] The key steps are oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.
A simplified representation of the catalytic cycle is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts for 5-Bromoindole Coupling
The choice of the palladium catalyst and its associated ligand is paramount for achieving high yields and efficient conversion in the Suzuki coupling of 5-bromoindoles. Below is a comparative summary of various catalyst systems, with performance data collated from the literature for the coupling of 5-bromoindoles and analogous substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium-Phosphine Catalysts | |||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[2][4] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for the same substrate.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Water:Acetonitrile | 37 | 18 | High | Effective for a range of aryl and heteroaryl boronic acids with 5-bromoindole.[1] |
| Ligand-Free Palladium Nanoparticle Catalyst | |||||||
| Pd-NPs | None | K₃PO₄ | THF/H₂O | 25 | 24 | ~80 | Ligand-free system, operates at room temperature.[5] |
Dissecting the Catalyst Systems: A Deeper Dive
The Workhorses: Palladium-Phosphine Catalyst Systems
Phosphine ligands are the most extensively used class of ligands in Suzuki-Miyaura couplings.[6] Their electronic and steric properties can be finely tuned to optimize catalytic activity.
-
Electron-rich and Bulky Ligands: Ligands such as SPhos (a dialkylbiaryl phosphine) and other Buchwald-type ligands are designed to be both electron-rich and sterically hindered.[7] The high electron density on the phosphine facilitates the oxidative addition of the aryl bromide to the palladium(0) center, which is often the rate-limiting step.[6][7] The steric bulk promotes the reductive elimination step, leading to faster catalyst turnover.[6]
-
Bidentate Ligands: Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) form stable chelate complexes with palladium. This stability can prevent catalyst decomposition at higher temperatures and often leads to higher yields and cleaner reactions, as demonstrated by the high efficiency of Pd(dppf)Cl₂ in the coupling of a 5-bromoindazole derivative.[2][4]
The New Wave: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions.[8][9]
-
Strong σ-Donors: NHCs are strong σ-donating ligands, which increases the electron density on the palladium center even more effectively than many phosphines.[9] This enhanced electron density can significantly accelerate the oxidative addition of challenging substrates like aryl chlorides and electron-rich aryl bromides.[9]
-
Robust Catalyst Systems: The strong palladium-NHC bond leads to highly stable catalytic species that can exhibit high turnover numbers and are often resistant to deactivation.[9]
An Alternative Approach: Ligand-Free Palladium Nanoparticles
Recent advancements have explored the use of ligand-free palladium nanoparticles (Pd-NPs) as catalysts for Suzuki-Miyaura couplings.[5] These systems offer the advantage of operational simplicity and can be effective under mild conditions. However, the true nature of the catalytic species (homogeneous vs. heterogeneous) can be a subject of debate, with leaching of soluble palladium species often contributing to the observed reactivity.
Experimental Protocols
General Experimental Workflow
A generalized workflow for the Suzuki-Miyaura coupling of 5-bromoindole is outlined below. This can be adapted based on the specific catalyst system and substrates used.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[2]
Protocol 1: High-Yield Coupling using Pd(dppf)Cl₂
This protocol is adapted from a high-yielding procedure for a 5-bromo-1-ethyl-1H-indazole substrate, which is a close analog of 5-bromoindole.[2][4]
Materials:
-
5-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromoindole, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive pressure of argon.
-
Add degassed DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Coupling using Pd(OAc)₂/SPhos
This protocol utilizes a modern, highly active catalyst system that often allows for lower reaction temperatures.[1]
Materials:
-
5-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)
-
SPhos (0.005 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
Procedure:
-
To a reaction vial, add 5-bromoindole, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the degassed water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of 5-bromoindole is a powerful and adaptable method for the synthesis of diverse indole derivatives. The choice of palladium catalyst is a critical parameter that dictates the efficiency and success of the reaction. While traditional phosphine-based catalysts like Pd(dppf)Cl₂ offer robust and high-yielding protocols, modern systems employing bulky, electron-rich phosphine ligands such as SPhos, or N-heterocyclic carbene ligands, provide access to milder reaction conditions and broader substrate scope. The emergence of ligand-free nanoparticle catalysts also presents an intriguing avenue for further development.
For researchers and drug development professionals, a thorough understanding of the available catalyst systems and the mechanistic principles that govern their reactivity is essential for the rational design of synthetic routes and the efficient production of novel indole-based compounds. The protocols and comparative data presented in this guide serve as a valuable starting point for the successful implementation of the Suzuki-Miyaura coupling in your research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Regiochemistry of Substitution on the Ethyl 5-bromo-1H-indole-7-carboxylate Scaffold
Introduction: The Regiochemical Challenge in Substituted Indoles
The indole framework is a privileged scaffold in medicinal chemistry and materials science, celebrated for its versatile biological activity and electronic properties. However, its functionalization is often a formidable challenge due to the nuanced reactivity of its different positions. The inherent nucleophilicity of the pyrrole ring typically directs electrophilic substitution to the C3 position, or C2 if C3 is blocked.[1] Functionalization of the benzenoid ring (C4-C7) is less straightforward and often requires more sophisticated strategies like directed C-H activation.[2][3][4]
This guide focuses on a specific, highly functionalized building block: Ethyl 5-bromo-1H-indole-7-carboxylate . This scaffold presents a unique regiochemical puzzle. The presence of an electron-withdrawing bromide at C5 and an ethyl carboxylate group at C7 significantly modulates the electron density and steric accessibility across the entire molecule. Consequently, predicting the outcome of substitution reactions is non-trivial, making robust analytical confirmation essential.
This document provides a comparative analysis of synthetic pathways and a definitive guide to the analytical workflows required to unambiguously determine the regiochemistry of substitution on this scaffold.
Caption: The this compound structure with key positions numbered.
Part 1: Competing Reaction Pathways and Predicted Regioselectivity
When subjecting the this compound scaffold to functionalization, several reaction pathways can compete, each leading to a different constitutional isomer. Understanding these pathways is the first step in designing experiments and interpreting their outcomes.
Pathway A: Palladium-Catalyzed Cross-Coupling at C5
The most direct and predictable route for functionalization is leveraging the C5-bromo substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are exceptionally powerful for forming C-C, C-N, and C-O bonds at this position.[5][6][7]
-
Causality: These reactions proceed via a well-established catalytic cycle involving oxidative addition of the palladium catalyst into the C-Br bond.[8] This mechanism is highly specific to the aryl halide, making it the preferred method for selective C5 functionalization with minimal side products.
-
Expected Outcome: The primary product will be the C5-substituted isomer. The choice of palladium precursor, ligand, and base is critical for achieving high yields.[5]
Pathway B: Electrophilic Aromatic Substitution (EAS)
Despite the presence of two deactivating groups, the indole nucleus remains susceptible to electrophilic attack, particularly under forcing conditions.[9][10] The regiochemical outcome is a complex interplay between the activating nature of the indole nitrogen and the deactivating, directing effects of the existing substituents.
-
Causality & Prediction:
-
C3 Position: While typically the most reactive site in indoles, the steric hindrance from the adjacent (peri) C4 position and potential electronic deactivation may reduce its reactivity.
-
C2 Position: Often the secondary site for electrophilic attack if C3 is blocked or deactivated.
-
C4 Position: Flanked by the C5-bromo and the bulky C7-ester, this position is sterically hindered and electronically deactivated.
-
C6 Position: This is arguably the most likely position for electrophilic attack on the benzenoid ring. It is ortho to the C5-bromo (an ortho-, para-director) and meta to the C7-carboxylate (a meta-director), making it the least electronically deactivated and most accessible site on the benzene portion.
-
Pathway C: Directed C-H Functionalization
Modern synthetic methods allow for the functionalization of otherwise unreactive C-H bonds through the use of a directing group.[1][2][11] For this scaffold, the N-H proton can be replaced with a directing group (e.g., pivaloyl, phosphinoyl) that coordinates to a metal catalyst (like Rh, Pd, or Ir) and delivers it to a specific C-H bond, typically at C2 or C7.[4]
-
Causality: The directing group forms a stable cyclometalated intermediate, overcoming the inherent reactivity of the indole and enforcing site selectivity based on proximity. The bulkiness of the directing group is often a crucial factor in achieving high regioselectivity.[4]
-
Expected Outcome: With an appropriate directing group on the indole nitrogen, functionalization could potentially be directed towards the C6 position, overriding the natural electronic preferences of the system.
Part 2: The Definitive Analytical Workflow for Regiochemical Confirmation
Given the potential for forming multiple isomers, a multi-step analytical approach is required for unambiguous structure elucidation. Relying on a single piece of data is insufficient; instead, a self-validating system of experiments provides the highest degree of confidence.
Caption: A logical workflow for the unambiguous confirmation of indole regiochemistry.
Step 1: 1D NMR Spectroscopy (¹H and ¹³C)
The initial analysis begins with standard 1D ¹H and ¹³C NMR. The aromatic region of the ¹H NMR spectrum provides the first critical clues.
-
¹H NMR Analysis: The number of signals, their multiplicity (splitting patterns), and their chemical shifts are indicative of the substitution pattern. For instance, substitution at C6 would likely result in two singlets in the aromatic region for H4 and H2/H3, whereas substitution at C4 would result in a singlet for H6 and signals for H2/H3.
-
¹³C NMR Analysis: The number of signals in the ¹³C spectrum confirms the presence of isomers. The chemical shifts of the carbons, particularly the quaternary carbons, are highly sensitive to the substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Potential Isomers
| Proton | C5-Substituted (Starting Material) | C6-Substituted Product | C4-Substituted Product |
|---|---|---|---|
| N-H | ~10.5-11.5 (broad s) | ~10.5-11.5 (broad s) | ~10.5-11.5 (broad s) |
| H2 | ~7.0-7.5 (d) | ~7.0-7.5 (d) | ~7.0-7.5 (d) |
| H3 | ~6.5-7.0 (d) | ~6.5-7.0 (d) | ~6.5-7.0 (d) |
| H4 | ~8.0-8.2 (s) | ~8.0-8.2 (s) | (Substituted) |
| H6 | ~7.8-8.0 (s) | (Substituted) | ~7.8-8.0 (s) |
Note: These are estimated values and will vary based on the specific substituent and solvent.
Step 2: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)
While 1D NMR provides a hypothesis, 2D correlation experiments are essential for confirmation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). In our scaffold, a lack of correlation between the remaining benzenoid protons (e.g., H4 and H6) would confirm they are not adjacent, supporting a C5, C7-disubstituted pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for mapping the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. Key correlations to look for include:
-
The N-H proton to C2, C7a, and C7.
-
The H4 proton to C5, C6, and C7a.
-
The H6 proton to C5, C7, and C4.
-
The ethyl ester protons (CH₂) to the carboxylate carbonyl (C=O).
-
By piecing together these correlations, the full connectivity of the molecule can be established, confirming the position of the new substituent relative to the existing framework.
Step 3: The Decisive Experiment: Nuclear Overhauser Effect Spectroscopy (NOESY)
The final and most definitive confirmation comes from NOESY (or its alternative, ROESY, for medium-sized molecules).[12] This experiment detects correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[13][14][15] This is the ultimate tool for distinguishing between constitutional isomers where through-bond correlations may be ambiguous.
-
Causality: The Nuclear Overhauser Effect (NOE) arises from dipole-dipole relaxation between spatially proximate nuclei.[13] An observation of an NOE cross-peak between two protons is irrefutable proof of their spatial proximity.
Key Diagnostic NOE Correlations:
-
To Confirm C6-Substitution: A clear NOE cross-peak will be observed between the protons of the new substituent at C6 and the methylene (CH₂) protons of the ethyl ester at C7 . This is physically impossible for a C4-substituted isomer.
-
To Confirm C4-Substitution: An NOE cross-peak should be visible between the protons of the new substituent at C4 and the C5-Bromo group (or a substituent that has replaced it). More reliably, an NOE would be seen between the C4 substituent and the H3 proton of the pyrrole ring.
-
To Confirm the Scaffold: A consistent NOE is expected between the H6 proton and the methylene protons of the C7-ethyl ester .
References
- 1. soc.chim.it [soc.chim.it]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. labxing.com [labxing.com]
- 12. reddit.com [reddit.com]
- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Spectroscopic comparison of Ethyl 5-bromo-1H-indole-7-carboxylate and its precursors
A Comparative Guide to the Spectroscopic Signatures of Ethyl 5-bromo-1H-indole-7-carboxylate and its Synthetic Precursor
For Release: January 5, 2026
Introduction: The Importance of Spectroscopic Verification in Heterocyclic Synthesis
In the realm of medicinal chemistry and drug development, indole scaffolds are of paramount importance, forming the core of numerous pharmacologically active compounds. The synthesis of specifically substituted indoles, such as this compound, requires precise chemical transformations where unambiguous structural confirmation at each step is not just best practice, but a necessity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for chemists to monitor the conversion of starting materials, identify intermediates, and ultimately, verify the structure and purity of the final product.
This guide provides an in-depth spectroscopic comparison of this compound with its key precursor, Methyl 5-bromo-2-methyl-3-nitrobenzoate. The transformation from the precursor to the final indole product involves a significant structural and electronic rearrangement, which is clearly reflected in their respective spectra. Understanding these spectroscopic shifts is crucial for researchers in process development and quality control. The synthesis is based on the principles of the Leimgruber-Batcho indole synthesis, a robust method for constructing the indole ring system from an o-nitrotoluene derivative[1][2].
The Synthetic Pathway: A Leimgruber-Batcho Approach
The synthesis of this compound can be efficiently achieved through a modified Leimgruber-Batcho synthesis. This process begins with the appropriately substituted o-nitrotoluene, Methyl 5-bromo-2-methyl-3-nitrobenzoate. The key transformation involves the formation of an enamine intermediate, followed by reductive cyclization to yield the indole core.
Caption: Synthetic pathway from precursor to product.
Spectroscopic Comparison: Unveiling the Transformation
The conversion of Methyl 5-bromo-2-methyl-3-nitrobenzoate to this compound introduces significant changes to the molecule's electronic and structural environment. These changes are distinctly mirrored in their spectroscopic data.
¹H NMR Spectroscopy: A Tale of Two Aromatic Systems
Proton NMR is highly sensitive to the chemical environment of protons. The transformation from a substituted benzene ring to a bicyclic indole system results in characteristic shifts in the aromatic region and the appearance of new signals corresponding to the pyrrole ring protons.
| Proton (¹H) | Methyl 5-bromo-2-methyl-3-nitrobenzoate (Predicted) | This compound (Experimental) | Rationale for Change |
| Aromatic CH | ~8.0-8.2 ppm (2H, multiplet) | 7.98 ppm (d, 1H), 7.78 ppm (d, 1H) | The electron-withdrawing nitro group in the precursor causes significant deshielding. In the product, the aromatic protons are on the benzene portion of the indole, and their chemical shifts are influenced by the fused pyrrole ring. |
| Pyrrole CH | N/A | 7.25 ppm (t, 1H), 6.55 ppm (t, 1H) | The appearance of these signals is a clear indication of indole ring formation. The proton at C2 is typically a triplet, and the proton at C3 is also a triplet due to coupling with the NH proton and the C2 proton. |
| Indole NH | N/A | ~11.5 ppm (br s, 1H) | The broad singlet in the downfield region is a characteristic signal for the indole N-H proton. |
| Ester CH₂CH₃ | N/A (has OCH₃) | 4.40 ppm (q, 2H), 1.40 ppm (t, 3H) | The product is an ethyl ester, giving rise to a characteristic quartet and triplet pattern. |
| Ester/Aromatic OCH₃ | ~3.9 ppm (s, 3H) | N/A | The methyl ester group in the precursor is replaced by an ethyl ester in the final product. |
| Aromatic CH₃ | ~2.5 ppm (s, 3H) | N/A | The methyl group on the benzene ring of the precursor is consumed during the cyclization to form the pyrrole ring of the indole. |
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton's Evolution
Carbon NMR provides a detailed map of the carbon framework. The cyclization reaction leads to substantial changes in the chemical shifts of the aromatic carbons and the appearance of new signals for the pyrrole ring carbons.
| Carbon (¹³C) | Methyl 5-bromo-2-methyl-3-nitrobenzoate (Predicted) | This compound (Experimental) | Rationale for Change |
| C=O (Ester) | ~165 ppm | ~166 ppm | The ester carbonyl carbon remains in a similar electronic environment. |
| Aromatic C-Br | ~120 ppm | ~115 ppm | The chemical shift of the carbon attached to bromine is influenced by the overall change in the aromatic system's electronics upon indole formation. |
| Aromatic C-NO₂ | ~150 ppm | N/A | The disappearance of this signal is a key indicator of the successful reduction of the nitro group. |
| Other Aromatic C | ~125-140 ppm | ~120-135 ppm | The chemical shifts of the benzene ring carbons are altered due to the fusion of the electron-rich pyrrole ring. |
| Pyrrole C | N/A | ~100-130 ppm | The appearance of new signals in this region confirms the formation of the pyrrole portion of the indole ring. For instance, C3 of the indole ring typically appears around 102 ppm. |
| Ester CH₂CH₃ | N/A (has OCH₃) | ~61 ppm, ~14 ppm | These signals are characteristic of the ethyl group of the ester. |
| Ester/Aromatic OCH₃ | ~53 ppm | N/A | The methyl ester's methoxy carbon signal is absent in the final product. |
| Aromatic CH₃ | ~15-20 ppm | N/A | The methyl group carbon signal disappears as this group is incorporated into the newly formed pyrrole ring. |
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations
IR spectroscopy is an excellent tool for tracking the presence and absence of key functional groups. The conversion of the nitro group and the formation of the N-H bond in the indole are the most prominent changes observed.
| Functional Group | Methyl 5-bromo-2-methyl-3-nitrobenzoate (cm⁻¹) | This compound (cm⁻¹) | Rationale for Change |
| N-H Stretch | N/A | ~3400 (sharp) | The appearance of a sharp peak in this region is definitive evidence of the formation of the indole N-H bond. |
| C-H Aromatic | ~3100-3000 | ~3100-3000 | The aromatic C-H stretching vibrations are present in both molecules. |
| C-H Aliphatic | ~2950 | ~2980, 2900 | The precursor has a methyl C-H stretch. The product has characteristic C-H stretches from the ethyl group. |
| C=O Ester | ~1725 | ~1700 | The C=O stretch of the ester is present in both precursor and product. The slight shift can be attributed to changes in conjugation and electronic environment upon indole formation. |
| NO₂ Stretch | ~1530 (asymmetric), ~1350 (symmetric) | N/A | The disappearance of these two strong absorption bands is a critical confirmation that the nitro group has been successfully reduced and is no longer present in the final product.[3][4] |
| C=C Aromatic | ~1600, 1480 | ~1610, 1450 | These bands, corresponding to the aromatic ring vibrations, are present in both compounds but may show slight shifts in position and intensity due to the change in the aromatic system. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for the successful synthesis. The fragmentation patterns can also offer structural clues.
| Parameter | Methyl 5-bromo-2-methyl-3-nitrobenzoate | This compound | Rationale for Change |
| Molecular Ion (M⁺) | m/z 273/275 (due to Br isotopes) | m/z 267/269 (due to Br isotopes) | The molecular ion peak confirms the molecular weight of each compound. The change in mass from 273/275 to 267/269 corresponds to the net loss of a nitro group (NO₂) and a methyl group (CH₃) and the gain of a hydrogen and an ethyl group, with the formation of the indole ring. The characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed for the molecular ion and any bromine-containing fragments in both spectra. |
| Key Fragments | Loss of OCH₃ (m/z 242/244), Loss of NO₂ (m/z 227/229) | Loss of OCH₂CH₃ (m/z 222/224), Loss of COOCH₂CH₃ (m/z 194/196) | The fragmentation patterns will be significantly different. The precursor will likely show fragments corresponding to the loss of the methoxy group or the nitro group. The indole product will exhibit fragmentation patterns typical for indole esters, such as the loss of the ethoxy group or the entire ethyl carboxylate group. |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for both solids and oils, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weights of the precursor and product.
Workflow for Spectroscopic Analysis
The logical flow for confirming the synthesis involves a multi-step verification process.
Caption: Workflow for spectroscopic verification.
Conclusion
The spectroscopic comparison between Methyl 5-bromo-2-methyl-3-nitrobenzoate and this compound provides a clear and detailed picture of the chemical transformation occurring during the Leimgruber-Batcho indole synthesis. The key spectroscopic indicators of a successful reaction are:
-
¹H NMR: The disappearance of the aromatic methyl signal and the appearance of characteristic indole N-H and pyrrole ring proton signals.
-
¹³C NMR: The absence of the C-NO₂ signal and the appearance of new signals corresponding to the carbons of the pyrrole ring.
-
IR: The disappearance of the strong NO₂ stretching bands and the appearance of a sharp N-H stretching band.
-
MS: A molecular ion peak corresponding to the molecular weight of the indole product, with the characteristic bromine isotopic pattern.
By carefully analyzing these spectroscopic changes, researchers can confidently track the progress of their synthesis, ensure the purity of their products, and unequivocally confirm the structure of the target molecule, this compound.
References
Evaluating the Potential Inhibitory Activity of Ethyl 5-bromo-1H-indole-7-carboxylate Derivatives on Oncogenic Kinases: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] The strategic modification of this core structure, such as the introduction of a bromine atom at the 5-position, has been shown to significantly enhance the therapeutic potential of the resulting derivatives.[2] This guide provides a comprehensive evaluation of the potential inhibitory activity of Ethyl 5-bromo-1H-indole-7-carboxylate derivatives against specific, clinically relevant enzymes.
Given the nascent stage of research into this specific indole substitution pattern, this guide will draw upon robust experimental data from closely related 5-bromoindole analogs, particularly 5-bromoindole-2-carboxylic acid derivatives. These analogs have demonstrated significant inhibitory effects against key oncogenic receptor tyrosine kinases (RTKs), namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] By examining the structure-activity relationships (SAR) of these established inhibitors, we can extrapolate and propose the potential efficacy and research direction for the title compounds.
The 5-Bromoindole Scaffold: A Proven Pharmacophore for Kinase Inhibition
Recent studies have highlighted 5-bromoindole derivatives as promising candidates for cancer therapy due to their ability to target the tyrosine kinase domains of EGFR and VEGFR-2.[3] These receptors are critical mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis. The inhibition of their kinase activity is a clinically validated strategy in oncology.
Derivatives of 5-bromoindole-2-carboxylic acid have been the focus of several investigations, revealing potent anti-proliferative activity against various human cancer cell lines, including liver (HepG2), lung (A549), and breast (MCF-7) cancer cells.[2][4] Computational docking studies have corroborated these findings, showing strong binding affinities of these compounds to the ATP-binding site of the EGFR tyrosine kinase domain.[3][4]
Comparative Analysis: 5-Bromoindole-2-Carboxylic Acid Derivatives vs. Alternative Kinase Inhibitors
To contextualize the potential of the 5-bromoindole scaffold, it is crucial to compare the activity of its derivatives with established kinase inhibitors. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 5-bromoindole-2-carboxylic acid derivatives against various cancer cell lines, alongside comparable data for known EGFR and VEGFR-2 inhibitors.
| Compound ID/Name | Target Enzyme(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | EGFR | HepG2, A549, MCF-7 | Most potent of its series | [3][4] |
| Compound 3b | EGFR | - | Strong Binding Energy | [3][4] |
| Compound 3f | EGFR | - | Strong Binding Energy | [3][4] |
| Compound 7 | EGFR | - | Strong Binding Energy | [3][4] |
| Erlotinib | EGFR | A549 | 0.04-0.1 | [4] |
| Sorafenib | VEGFR-2, PDGFR, RAF | HepG2 | 2.9-5.8 | [5] |
| Indole Hydrazone 3e | VEGFR-2 | HepG2 | Not specified, but potent | [5] |
Specific IC50 values for individual cell lines for compounds 3a, 3b, 3f, and 7 are not detailed in the provided search results, but their potent activity is highlighted.
Extrapolating to this compound: A Hypothesis for Bioactivity
While direct experimental data for this compound derivatives is not yet available in the literature, we can formulate a hypothesis regarding their potential as enzyme inhibitors based on established SAR principles of the indole scaffold.
The substitution pattern on the indole ring is critical for biological activity. The presence of the 5-bromo substituent is known to enhance activity. The key difference in the title compounds is the position of the ethyl carboxylate group at C7 instead of C2. Research on indole-7-carboxamides has demonstrated their potential as potent inhibitors of HIV-1 attachment, indicating that the C7 position is amenable to substitutions that can modulate biological activity.[6]
The ethyl carboxylate at C7 could potentially engage in hydrogen bonding interactions within the enzyme's active site, similar to the carboxylic acid at C2. However, the different positioning and the ester functionality will likely alter the binding mode and selectivity profile. It is plausible that these derivatives may exhibit inhibitory activity against kinases, or they could target other enzyme families entirely. Further research, beginning with computational docking studies followed by in vitro screening, is essential to validate this hypothesis.
Experimental Protocols for Evaluating Kinase Inhibitory Activity
To empirically determine the inhibitory potential of novel this compound derivatives, the following standardized experimental protocols for EGFR and VEGFR-2 kinase inhibition assays are recommended.
Protocol 1: In Vitro EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound derivatives)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound dilutions.
-
Initiate the reaction by adding the EGFR kinase domain and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[2]
Protocol 2: In Vitro VEGFR-2 Tyrosine Kinase Inhibition Assay
This protocol is similar to the EGFR assay but uses the VEGFR-2 kinase and a specific substrate.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Specific peptide substrate for VEGFR-2 (e.g., a synthetic peptide containing a tyrosine residue)
-
Test compounds
-
Kinase buffer
-
Detection reagent
-
96-well microplates
Procedure:
-
Follow the same initial steps as the EGFR assay for compound dilution and reaction setup, substituting VEGFR-2 kinase and its specific substrate.
-
Incubate and perform the detection step as described above.
-
Analyze the data to determine the IC50 values of the test compounds against VEGFR-2.[5]
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To better understand the context of this research, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the general experimental workflow.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: General workflow for the evaluation of novel enzyme inhibitors.
Conclusion and Future Directions
While the direct inhibitory activity of this compound derivatives remains to be experimentally determined, the existing body of evidence for related 5-bromoindole compounds provides a strong rationale for their investigation as potential enzyme inhibitors. The established potency of the 5-bromoindole scaffold, particularly against oncogenic kinases like EGFR and VEGFR-2, suggests that derivatives with substitutions at the C7 position are worthy of exploration.
Future research should focus on the synthesis of a focused library of this compound derivatives, followed by a systematic evaluation of their inhibitory activity against a panel of kinases and other relevant enzymes. The experimental protocols and workflows outlined in this guide provide a robust framework for such an investigation. The insights gained from these studies will be invaluable in elucidating the therapeutic potential of this novel class of indole derivatives.
References
- 1. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of synthetic routes to substituted bromoindoles
An In-Depth Guide to the Synthesis of Substituted Bromoindoles: A Head-to-Head Comparison
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of a bromine atom onto this scaffold creates a versatile synthetic handle, opening pathways for further molecular elaboration through cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[3][4][5] This guide provides a head-to-head comparison of the primary synthetic strategies for accessing substituted bromoindoles, offering researchers the critical insights needed to select the optimal route for their specific target molecule and experimental constraints. We will delve into the mechanisms, scope, and limitations of each approach, supported by comparative data and detailed experimental protocols.
Direct Electrophilic Bromination of the Indole Core
Direct bromination is often the most straightforward approach to bromoindoles, leveraging the electron-rich nature of the indole ring system.[6] The inherent nucleophilicity of the indole core, particularly at the C3 position, drives the reaction with electrophilic bromine sources.
Mechanism and Regioselectivity
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic bromine species (e.g., Br⁺ generated from Br₂ or N-Bromosuccinimide) is attacked by the π-system of the indole ring. This typically occurs at the C3 position, which has the highest electron density, to form a resonance-stabilized sigma complex. Subsequent deprotonation restores aromaticity, yielding the 3-bromoindole product.
While C3 is the kinetically favored position, the substitution pattern can be influenced by several factors:
-
N-Protection: Protecting the indole nitrogen with a bulky group can sterically hinder the C2 and C7 positions, influencing regioselectivity.
-
Substituents: Existing substituents on the indole ring direct the incoming electrophile based on their electronic and steric properties.
-
Reaction Conditions: The choice of solvent and brominating agent can significantly impact the outcome. For instance, using N-bromosuccinimide (NBS) is a common and milder alternative to elemental bromine.[7][8]
To achieve bromination on the benzene ring (positions C4-C7), the more reactive C3 position must typically be blocked. For example, the synthesis of 5-bromoindole often involves a multi-step sequence where the C2 and C3 positions are temporarily protected to direct bromination to the desired C5 position.[9][10]
Caption: General mechanism for the electrophilic bromination of indole.
Advantages and Limitations
-
Advantages: Atom economy (in the case of Br₂), readily available reagents, and often simple reaction setups.
-
Limitations: Poor regioselectivity for positions other than C3, risk of di- or poly-bromination, and the generation of corrosive HBr as a byproduct when using Br₂.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and powerful method for constructing the indole core itself.[11] To synthesize a bromoindole using this method, one starts with a correspondingly substituted p-bromophenylhydrazine and reacts it with an appropriate aldehyde or ketone under acidic conditions.[12]
Mechanism
The key steps of the Fischer synthesis are:
-
Formation of a phenylhydrazone from the reaction of a p-bromophenylhydrazine with a ketone or aldehyde.
-
Tautomerization to an ene-hydrazine intermediate.
-
An acid-catalyzed[13][13]-sigmatropic rearrangement, which is the core bond-forming step.
-
Loss of ammonia and rearomatization to furnish the final indole product.[11][14]
This method's primary strength is its ability to install substituents at the C2 and C3 positions with high predictability based on the choice of the carbonyl component. The bromine's position is predetermined by the starting hydrazine.
Caption: Key transformations in the Fischer Indole Synthesis.
Advantages and Limitations
-
Advantages: Excellent control over substituent placement (especially C2, C3, and benzene ring positions), high reliability, and scalability.
-
Limitations: Requires harsh acidic conditions (e.g., polyphosphoric acid, ZnCl₂) which limits functional group tolerance, and the synthesis of the required substituted hydrazine can add steps.[11]
Larock Indole Synthesis
The Larock indole synthesis is a modern, palladium-catalyzed heteroannulation reaction that provides a convergent route to polysubstituted indoles.[15][16] To generate bromoindoles, a bromo-substituted o-haloaniline (e.g., 1-bromo-2-iodoaniline) is coupled with a disubstituted alkyne.
Mechanism
The catalytic cycle generally involves:
-
Oxidative addition of the Pd(0) catalyst to the more reactive C-I bond of the aniline.
-
Coordination and subsequent migratory insertion of the alkyne into the aryl-palladium bond.
-
Intramolecular C-N bond formation (nucleophilic attack by the aniline nitrogen).
-
Reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[16]
This method is particularly valuable for synthesizing 2,3-disubstituted indoles. The regioselectivity of the alkyne insertion can be influenced by both steric and electronic factors of the alkyne substituents.[15][17]
Caption: Conceptual workflow of the Larock Indole Synthesis.
Advantages and Limitations
-
Advantages: High convergence, broad substrate scope, good functional group tolerance, and relatively mild reaction conditions compared to the Fischer synthesis.[15][18]
-
Limitations: Requires a palladium catalyst and specific ligands, which can be costly. The synthesis of unsymmetrical alkynes can be challenging, and o-chloroanilines are less reactive than their bromo or iodo counterparts.[16]
Modern C-H Functionalization Strategies
Recent advances in organic synthesis have introduced powerful methods for the direct functionalization of C-H bonds.[2][6] For indoles, this strategy offers a way to bypass traditional multi-step sequences and access isomers that are difficult to obtain, particularly those substituted at the C4, C6, and C7 positions.[19]
Mechanism and Strategy
These reactions typically employ a transition metal catalyst (e.g., Palladium, Rhodium, Copper) that is guided to a specific C-H bond by a directing group (DG) installed on the indole nitrogen.[2] The DG coordinates to the metal center, bringing it into proximity with the target C-H bond and enabling selective activation and subsequent functionalization (in this case, bromination). After the reaction, the directing group can be removed. This approach overcomes the inherent electronic preference for C3 substitution.
Caption: Conceptual pathway for directed C-H bromination of indole.
Advantages and Limitations
-
Advantages: Unprecedented access to previously challenging isomers (C4-C7), high regioselectivity dictated by the directing group, and potential for late-stage functionalization of complex molecules.[2][20]
-
Limitations: Requires the installation and removal of a directing group, adding steps to the overall sequence. Often relies on expensive and potentially toxic precious metal catalysts.
Comparative Analysis of Synthetic Routes
| Feature | Electrophilic Bromination | Fischer Indole Synthesis | Larock Indole Synthesis | Directed C-H Functionalization |
| Primary Target | C3-Bromoindoles | Variably substituted indoles | 2,3-Disubstituted indoles | C4-C7 Bromoindoles |
| Regioselectivity | Poor to moderate (kinetically favors C3) | Excellent (defined by starting materials) | Good (defined by starting materials) | Excellent (defined by directing group) |
| Conditions | Mild to moderate | Harsh (strongly acidic, high temp) | Mild to moderate (Pd catalyst, base) | Moderate (metal catalyst, oxidant) |
| Functional Group Tolerance | Moderate | Low | Good | Moderate to Good |
| Key Advantage | Simplicity, directness | Predictability, reliability | Convergence, mildness | Access to unique isomers |
| Key Disadvantage | Poor control of regioselectivity | Harsh conditions | Catalyst cost | Requires directing group |
| Scalability | Generally good | Well-established for scale-up | Can be challenging due to catalyst | Often limited to lab scale |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoindole via Electrophilic Bromination
This protocol is adapted from procedures that utilize a protection-bromination-deprotection strategy to achieve C5 selectivity.[9][10][21]
Step 1: Synthesis of Sodium 1-Acetylindoline-2-sulfonate
-
Dissolve indole (50g) in ethanol (100 mL).
-
Add this solution to a stirred solution of sodium bisulfite (100g) in water (300 mL).
-
Stir the mixture overnight. Collect the resulting solid by vacuum filtration.
-
Suspend the crude solid in acetic anhydride (300 mL) and heat to 90°C for 2 hours.
-
Cool the suspension to room temperature, filter, and wash with acetic anhydride then ether to yield the acetylated intermediate.
Step 2: Bromination and Deprotection to 5-Bromoindole
-
Dissolve the acetylated intermediate from the previous step in 150 mL of water at 0-5°C.
-
Add bromine (40g) dropwise with vigorous stirring, maintaining the temperature below 5°C.
-
Stir at 0-5°C for 1 hour, then allow the mixture to warm to room temperature.
-
Quench excess bromine by adding a solution of sodium bisulfite (10g) in water (30 mL).
-
Adjust the pH to neutral with 40% NaOH, keeping the temperature below 30°C.
-
Heat the solution to 50°C and stir overnight (~12 hours) to facilitate deprotection and precipitation.
-
Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallization from ethanol/water affords 5-bromoindole. An overall yield of ~61% has been reported for this sequence.[9]
Protocol 2: Larock Synthesis of a 2,3-Disubstituted Indole
This is a general procedure representative of the Larock indole synthesis.[15][17][18]
-
To an oven-dried reaction vessel, add the o-bromoaniline or o-iodoaniline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), a suitable phosphine ligand such as P(t-Bu)₃ (0.1 equiv), and a base such as Na₂CO₃ (2.5 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the disubstituted alkyne (1.2 equiv) followed by a degassed solvent (e.g., DMF or 1,4-dioxane).
-
Heat the reaction mixture to the required temperature (typically 60-110°C) and monitor by TLC or LC-MS until the starting aniline is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted indole.
Conclusion
The synthesis of substituted bromoindoles is a mature field with a diverse toolkit available to the modern chemist.
-
For rapid access to C3-bromoindoles from simple starting materials, direct electrophilic bromination remains a viable, albeit sometimes unselective, option.
-
The Fischer indole synthesis offers a classic, highly predictable route when specific substitution patterns are required and harsh conditions are tolerated.
-
The Larock indole synthesis provides a more modern, convergent, and milder alternative for producing highly substituted indoles, particularly those with functionality at C2 and C3.
-
Finally, emerging C-H functionalization techniques are pushing the boundaries of what is possible, enabling the synthesis of previously inaccessible isomers on the benzene core, a critical advancement for late-stage diversification in drug discovery.
The choice of synthetic route ultimately depends on a careful analysis of the target structure's substitution pattern, the availability of starting materials, functional group compatibility, and the desired scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-Bromo Indole [erowid.org]
- 10. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 20. soc.chim.it [soc.chim.it]
- 21. CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-bromo-1H-indole-7-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 5-bromo-1H-indole-7-carboxylate (CAS No: 1065181-58-9).[1][2] As a brominated heterocyclic compound, this chemical requires specific waste management procedures to ensure the safety of laboratory personnel and maintain environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, integrating principles of chemical safety, regulatory adherence, and operational efficiency.
Hazard Identification and Essential Safety Assessment
Based on these analogs, this compound should be handled as a substance that is potentially:
-
An Irritant : Causing skin and serious eye irritation.[3]
-
Harmful if Swallowed : Posing a risk of acute toxicity via ingestion.[4]
-
A Respiratory Tract Irritant : Particularly if handled as a fine powder, potentially causing respiratory irritation.[3][4]
Crucially, due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic compound .[5][6] This classification is the single most important factor determining its disposal pathway, as halogenated waste streams require specialized treatment and must be segregated from non-halogenated streams.[5][7]
Causality: The primary reason for segregating halogenated waste is that improper incineration can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. Therefore, dedicated high-temperature incineration facilities are required, making the disposal more costly and complex. Mixing halogenated and non-halogenated waste needlessly upgrades the entire volume to the more expensive disposal category.[5]
Primary Directive: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the exact lot of this compound you are using. This document provides the most accurate and legally binding hazard information.
Required Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the appropriate PPE is worn to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or airborne solid particles that can cause serious eye irritation.[4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation.[4][8] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary. | Required when handling the solid compound outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[8] |
Step-by-Step Waste Collection and Segregation Protocol
Adherence to a systematic collection protocol is essential for safety and regulatory compliance. The Environmental Protection Agency (EPA) mandates that hazardous waste be managed from its point of generation to its final disposal ("cradle to grave").[5][9]
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[10][11] This area must be under the control of laboratory personnel.
-
Action: Designate a specific, secondary containment tray within a fume hood or a ventilated cabinet as the SAA for this waste stream.
Step 2: Select and Label the Appropriate Waste Container
Container integrity and accurate labeling are critical for preventing accidents and ensuring proper disposal by your institution's Environmental Health and Safety (EHS) office.
-
Action:
-
Obtain a dedicated, chemically compatible container for "Halogenated Organic Waste." Polyethylene or glass containers are typically suitable. The container must have a secure, leak-proof screw cap.[7][12]
-
Affix a hazardous waste tag to the container before adding the first drop of waste.[7]
-
Clearly write the full chemical name, "this compound," and list any solvents used in the waste stream. Do not use abbreviations or chemical formulas.[7]
-
Step 3: Waste Segregation and Collection
This step prevents dangerous chemical reactions and simplifies the final disposal process.
-
Solid Waste:
-
Action: Collect pure, un-dissolved this compound and any contaminated consumables (e.g., weighing papers, gloves, paper towels from minor cleanups) in a designated solid waste container labeled "Solid Halogenated Organic Waste."
-
-
Liquid Waste:
-
Action: Collect solutions containing this compound in the designated "Liquid Halogenated Organic Waste" container.
-
Self-Validation: NEVER mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes), strong acids, bases, or oxidizers.[5][12][13] Keep the waste container closed at all times except when actively adding waste.[7][11][12]
-
Step 4: Managing Empty Containers
Empty containers that once held the pure chemical are also considered hazardous waste until properly decontaminated.
-
Action:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste. Since this rinsate now contains a halogenated compound, it must be added to your "Liquid Halogenated Organic Waste" container.[10]
-
After triple rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[14]
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for segregating and disposing of waste containing this compound.
Accidental Spill Response
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or the substance becomes airborne.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room.
-
Don PPE: Wear the full PPE detailed in Section 2, including respiratory protection if dealing with a solid spill.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Label it clearly as "Spill Debris containing this compound."[8]
-
Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Final Disposal and Regulatory Compliance
Laboratory personnel are responsible for the proper collection, labeling, and short-term storage of hazardous waste in an SAA.[10] The final disposal must be handled by licensed professionals.
-
Action: Once your hazardous waste container is full, or as mandated by your institution's policies (e.g., federal regulations allow accumulation for up to one year in some cases), contact your EHS office to arrange for a waste pickup.[11][15]
-
Trustworthiness: Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[5][16] This action is a direct violation of regulations set by the EPA under the Resource Conservation and Recovery Act (RCRA) and can lead to significant penalties.[9]
By following this guide, you can ensure that waste containing this compound is managed in a manner that is safe, responsible, and fully compliant with environmental regulations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. pfw.edu [pfw.edu]
- 13. mn.uio.no [mn.uio.no]
- 14. vumc.org [vumc.org]
- 15. epa.gov [epa.gov]
- 16. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Handling Ethyl 5-bromo-1H-indole-7-carboxylate
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. Ethyl 5-bromo-1H-indole-7-carboxylate is a heterocyclic compound whose structure suggests a need for meticulous handling protocols. This guide provides an in-depth, experience-driven framework for its safe management in a laboratory setting, ensuring both personnel safety and experimental integrity. The toxicological properties of this specific compound have not been fully investigated; therefore, it must be handled with the caution appropriate for a potentially hazardous substance.
Hazard Assessment: Understanding the "Why"
-
Skin and Eye Irritation: Similar brominated heterocyclic compounds are known to be irritants.[1] Direct contact with the powder or solutions can likely cause skin irritation. Ocular exposure may lead to more severe irritation or damage.
-
Respiratory Tract Irritation: As a fine powder, the compound poses an inhalation risk. Inhaling dust can irritate the mucous membranes and respiratory tract.
-
Halogenated Organic Compound: As a brominated organic substance, it falls into the category of halogenated hydrocarbons.[2][3] This classification is critical for waste disposal, as these compounds require specific disposal streams to prevent environmental contamination and damage to waste processing equipment.
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation—it is an essential component of the experimental protocol.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the potential routes of exposure—dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Equipment | Specification & Rationale |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] Protects against accidental splashes of solutions or airborne powder reaching the eyes. |
| Face Shield | Required when handling larger quantities (>1 L) or during procedures with a high risk of splashing. Must be worn over safety goggles.[5] | |
| Skin/Body | Chemical-Resistant Laboratory Coat | A long-sleeved, knee-length coat made of a low-permeability material (e.g., polyester or a nylon/cotton blend) is mandatory to protect skin and personal clothing.[6] |
| Full-Length Pants and Closed-Toe Shoes | Provides a fundamental barrier against spills. Open-toed shoes or shorts are strictly prohibited in the laboratory.[6][7] | |
| Hands | Nitrile Gloves | Standard for incidental contact. Inspect for tears or defects before each use. Double-gloving is recommended when handling the pure solid. |
| Respiratory | Chemical Fume Hood | All handling of the solid compound and its volatile solutions must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[2] |
| Respirator | If engineering controls fail or for emergency situations (e.g., large spills), a full-face respirator with appropriate cartridges should be used by trained personnel.[4][8] |
Operational Workflow: From Receipt to Disposal
Safe handling is a process. The following workflow diagram and procedural steps provide a clear, self-validating system for managing this compound throughout its lifecycle in the lab.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, verify the container's integrity. Log the chemical into your inventory. Store the container in a cool, dry, and well-ventilated area, as recommended for similar compounds, at 2-8°C.[9][10]
-
Preparation: Before handling, ensure you are wearing all required PPE (lab coat, nitrile gloves, safety goggles).[2] All manipulations of the solid compound must occur within a certified chemical fume hood.
-
Weighing and Transfer: Use a dedicated spatula and weighing vessel. To prevent static discharge, which can cause the fine powder to become airborne, anti-static equipment can be beneficial. Take care to avoid creating dust.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.
-
During Reaction: Keep all vessels containing the compound tightly closed when not in use.[11]
-
Post-Experiment Cleanup: Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent rinse, collected as halogenated waste, is appropriate.
Emergency Procedures: Spill and Exposure
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management:
-
Small Spill (in a fume hood): Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[12]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your laboratory supervisor or Environmental Health & Safety (EH&S) department. Prevent entry to the area. Trained personnel with appropriate respiratory protection should perform the cleanup.
Compliant Waste Disposal
Proper waste segregation is a cornerstone of laboratory safety and environmental responsibility.
-
Designated Waste Stream: As a brominated organic compound, all waste containing this compound—including unused solid, solutions, and contaminated materials (gloves, paper towels, absorbent)—must be disposed of in a designated "Halogenated Organic Waste" container.[2][3]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[2][11]
-
Container Management: Waste containers must be made of a compatible material, kept tightly closed when not in use, and stored in a secondary containment bin.[11][12]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical constituents, including their approximate percentages.[12][13] Do not use abbreviations.
-
Pickup and Disposal: When the container is nearly full (e.g., ¾ full), arrange for its collection by your institution's certified hazardous waste management personnel.[12]
By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 5-bromoindole-2-carboxylate 95 16732-70-0 [sigmaaldrich.com]
- 10. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
